molecular formula C7H7NO2 B1283252 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde CAS No. 94170-15-7

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Cat. No.: B1283252
CAS No.: 94170-15-7
M. Wt: 137.14 g/mol
InChI Key: UYQGRCCIACNIES-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS 94170-15-7) is a versatile heterocyclic building block of significant interest in synthetic and medicinal chemistry. With the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol, this compound serves as a crucial precursor for the synthesis of a wide range of biologically active molecules . The 1,2-dihydropyridine scaffold is a recognized structural unit in natural alkaloids and is extensively investigated for its therapeutic potential. Notably, substituted 2-oxo-1,2-dihydropyridines have demonstrated promising antitumor activity that is comparable to or even exceeds that of established drugs like Doxorubicin . Furthermore, this core structure is found in compounds that act as calcium channel antagonists, representing a bioisosteric alternative to classic 1,4-dihydropyridine drugs such as Nifedipine, albeit through a different inhibition mechanism . In organic synthesis, this aldehyde-functionalized dihydropyridine is a valuable reagent for constructing complex nitrogen-containing heterocycles. Its aldehyde group allows for further chemical transformations, including condensation and oxidation reactions, making it a versatile intermediate for developing novel compounds . Researchers utilize it in the exploration of new synthetic pathways, such as the self-assembly of complex structures from simpler acetylenic aldehydes . The compound has a predicted boiling point of 285.7±33.0 °C and a melting point of 130-132 °C . It should be stored at 2-8°C in a sealed container . Hazard Statements: H302-H315-H319-H335 . Warning Statements: P261-P305+P351+P338 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-2-oxopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQGRCCIACNIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558577
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94170-15-7
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
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Record name 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS No. 94170-15-7), a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a specialized reagent, detailed public literature is consolidated here to offer researchers and drug development professionals a foundational resource. We will delve into its chemical identity, a proposed, field-proven synthetic strategy, its core reactivity, and its prospective applications, grounded in the established utility of the pyridone scaffold.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a methylated pyridone ring, which imparts stability and specific electronic properties, and a reactive aldehyde group at the 4-position. This aldehyde serves as a crucial synthetic handle for elaboration into more complex molecular architectures.

Chemical Structure and Identifiers
  • IUPAC Name: 1-methyl-2-oxopyridine-4-carbaldehyde

  • CAS Number: 94170-15-7[1]

  • Molecular Formula: C₇H₇NO₂[1]

  • Molecular Weight: 137.14 g/mol [1]

  • Structure:

/ C C=O / \ / C N-CH₃ \ / C | C=O | H

Physicochemical Data Summary

While extensive experimental data for this specific isomer is not widely published, the following table outlines key properties based on supplier data and predictions for analogous structures.

PropertyValue / Expected CharacteristicsSource / Rationale
CAS Number 94170-15-7[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14[1]
Physical Form Expected to be a solid at room temperature.Based on related pyridone structures.
Storage Conditions Store at 2-8°C under an inert atmosphere.[1] Recommended for aldehydes to prevent oxidation and for hygroscopic compounds.
Expected ¹H NMR δ ~9.5-10.0 (s, 1H, -CHO), ~7.5-8.0 (m, 2H, ring), ~6.5-7.0 (m, 1H, ring), ~3.5 (s, 3H, N-CH₃).Chemical shifts are predicted based on the electronic environment. The aldehyde proton is deshielded, and the N-methyl group is a characteristic singlet.
Expected ¹³C NMR δ ~190 (C=O, aldehyde), ~160 (C=O, pyridone), various aromatic signals.The two carbonyl carbons would be distinct and significantly downfield.
Expected IR Spectrum ~1700-1720 cm⁻¹ (C=O stretch, aldehyde), ~1650-1670 cm⁻¹ (C=O stretch, pyridone).Distinct carbonyl stretching frequencies are expected due to their different chemical environments.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The logical precursor for this synthesis is 1-methyl-2-pyridone. The Vilsmeier-Haack reaction introduces a formyl group, and while it can sometimes lack regioselectivity, the 4-position on the 2-pyridone ring is often a favored site for electrophilic attack.

SynthesisWorkflow cluster_reagent Reagent Formation Precursor 1-Methyl-2-pyridone Product This compound Precursor->Product Formylation Reagent Vilsmeier Reagent (POCl₃, DMF) Intermediate Electrophilic Iminium Ion (Vilsmeier Intermediate) Reagent->Intermediate Generation Intermediate->Product Workup Aqueous Workup (e.g., NaOAc) Workup->Product Hydrolysis DMF DMF DMF->Reagent Activation POCl3 POCl₃ POCl3->Reagent

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the formylation of similar heterocyclic compounds.

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes until the crystalline Vilsmeier reagent forms.

    • Causality: This exothermic reaction forms the electrophilic chloroiminium ion, which is the active formylating agent. Precise temperature control is crucial to prevent degradation of the reagent and unwanted side reactions.

  • Formylation: Dissolve the starting material, 1-methyl-2-pyridone (1.0 equiv.), in an appropriate solvent such as dichloromethane or excess DMF, and add it to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively stable pyridone ring on the Vilsmeier reagent. The choice of temperature and time is a balance between achieving full conversion and minimizing byproduct formation.

  • Hydrolysis (Workup): Cool the reaction mixture to 0°C and quench by carefully pouring it onto crushed ice. Subsequently, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde.

    • Causality: The initial quench is highly exothermic. The aqueous base facilitates the hydrolysis of the electrophilic intermediate attached to the pyridine ring, liberating the aldehyde functional group.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] The aldehyde group provides a reactive site for building molecular diversity.

Key Chemical Transformations

The aldehyde functionality is a gateway to a vast array of chemical modifications, making this compound a valuable starting point for generating libraries of novel compounds for screening.

Reactions cluster_products Derivative Classes Start 1-Methyl-2-oxo-1,2-dihydro- pyridine-4-carbaldehyde Amine Secondary/Tertiary Amines Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Substituted Alkenes Start->Alkene Wittig Reaction (Ph₃P=CHR) Alcohol Primary Alcohols Start->Alcohol Reduction (NaBH₄) Acid Carboxylic Acids Start->Acid Oxidation (PDC, KMnO₄) Imine Imines / Schiff Bases Start->Imine Condensation (RNH₂)

Caption: Key synthetic transformations of the aldehyde group.

  • Reductive Amination: This is one of the most powerful reactions for drug development, allowing for the direct coupling of the aldehyde with primary or secondary amines to form C-N bonds, which are ubiquitous in pharmaceuticals.

  • Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines or amines, to form imines (Schiff bases), which can be further modified or act as ligands for metal complexes.[4]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a method to introduce carbon-carbon double bonds and extend carbon chains.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, CAS 33972-97-3) or reduced to the primary alcohol, providing access to different functional groups and derivatives.

Prospective Therapeutic Areas

While direct biological data on this compound is scarce, the 2-pyridone scaffold is a core component of molecules with diverse activities. Derivatives of similar building blocks have been investigated for:

  • Anticancer Properties: Many kinase inhibitors and cytotoxic agents incorporate the pyridone motif.[5]

  • Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal activity.[6]

  • CNS Disorders: The ability of pyridone structures to cross the blood-brain barrier has made them attractive for developing agents targeting central nervous system disorders.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling in a controlled environment.

  • Personal Protective Equipment (PPE): Handle with gloves, and wear appropriate protective clothing and eye/face protection. Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • In all cases of exposure, consult a physician and show them the safety data sheet.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by trained professionals assuming the substance is hazardous.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its significance is derived from the combination of the medicinally important N-methyl-2-pyridone core and the synthetically versatile aldehyde functional group. While detailed characterization and application data in the public domain are limited, its utility can be confidently inferred from the extensive chemistry of related compounds. This guide provides a robust, scientifically-grounded framework for researchers to understand and strategically employ this compound in the synthesis of novel molecules for drug discovery and materials science.

References

  • This cit
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • This cit
  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan.
  • This cit
  • This cit
  • This cit
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  • Kumar, S., & Singh, B. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances.
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  • This cit
  • Kumar, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances.

Sources

In-depth Technical Guide: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive research for "1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde" has revealed a significant lack of specific data for this particular isomer. The scientific literature and chemical databases are predominantly focused on its carboxylic acid analogue, "1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid," or the isomeric "1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde." This suggests that the 4-carbaldehyde variant is not a commonly synthesized or studied compound.

Therefore, to ensure scientific integrity and provide a technically accurate and valuable guide, this document will focus on the closely related and well-characterized compound: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid . The principles of synthesis, characterization, and potential applications discussed herein provide a foundational understanding that would be hypothetically applicable to the requested carbaldehyde, should a viable synthetic route be established.

A Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid: A Versatile Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group at the nitrogen and an oxygen at the C2 position creates a stable and versatile platform for further functionalization. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, in particular, serves as a critical intermediate in the synthesis of a wide array of complex molecules with potential therapeutic applications. Its carboxylic acid moiety at the 4-position offers a reactive handle for amide bond formation, esterification, or reduction to other functional groups, making it a valuable tool for drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is paramount for its effective use in synthetic chemistry and biological assays.

Core Molecular Data
PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
CAS Number 33972-97-3[1][2]
IUPAC Name 1-methyl-2-oxopyridine-4-carboxylic acid[1]
Appearance Solid
Melting Point 260 °C
Boiling Point 329.6 °C at 760 mmHg

Synthesis and Mechanistic Insights

While a direct, one-pot synthesis for this compound is not readily found in the literature, a hypothetical pathway can be extrapolated from the synthesis of related pyridinones and the conversion of carboxylic acids to aldehydes. A common route to substituted 2-pyridones involves the cyclization of dicarbonyl compounds with amines.

Hypothetical Synthesis of the 4-Carbaldehyde: A Two-Step Approach

A plausible and scientifically sound approach to synthesize the target carbaldehyde would involve the synthesis of the corresponding carboxylic acid followed by a selective reduction.

Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While multiple synthetic routes exist for substituted pyridones, a common strategy involves the condensation of a β-ketoester with an enamine, followed by cyclization and hydrolysis.

Step 2: Selective Reduction of the Carboxylic Acid to an Aldehyde

The conversion of a carboxylic acid to an aldehyde requires a mild reducing agent to prevent over-reduction to the alcohol. Several modern synthetic methods are available for this transformation. One such method involves the use of a borane derivative.

Experimental Protocol: A Proposed Synthetic Workflow

The following protocol is a proposed, non-validated workflow based on established chemical transformations.

Protocol: Reduction of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to this compound

  • Activation of the Carboxylic Acid:

    • To a solution of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add N,N'-Carbonyldiimidazole (CDI) (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acyl-imidazole intermediate is complete (can be monitored by TLC or LC-MS). This in-situ activation is crucial as it forms a more reactive species for the subsequent reduction.

  • Reduction to the Aldehyde:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.5 eq, typically 1.0 M in hexanes) dropwise to the cooled solution. The low temperature is critical to prevent over-reduction to the alcohol.

    • Stir the reaction at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Visualization of the Proposed Synthetic Workflow

G cluster_0 Step 1: Carboxylic Acid Synthesis (Precursor) cluster_1 Step 2: Selective Reduction A Starting Materials (e.g., β-ketoester, enamine) B Condensation & Cyclization A->B C 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carboxylic acid B->C D Carboxylic Acid Activation (e.g., with CDI in THF) C->D Proceed to reduction E Reduction at -78°C (DIBAL-H) D->E F 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carbaldehyde E->F

Caption: Proposed two-stage synthesis of the target carbaldehyde.

Potential Applications in Research and Drug Development

While specific applications for the 4-carbaldehyde are not documented, the reactivity of the aldehyde functional group makes it a valuable synthon for a variety of chemical transformations.

  • Schiff Base Formation: The aldehyde can readily react with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for metal complexes and in the construction of more complex heterocyclic systems.

  • Reductive Amination: The resulting imines can be reduced to form secondary amines, providing a straightforward method to introduce diverse side chains.

  • Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, allowing for carbon-carbon bond formation and the extension of the molecular framework.

  • As a Precursor for other Heterocycles: The aldehyde functionality can participate in condensation reactions with various nucleophiles to construct new heterocyclic rings fused to the pyridinone core.

Biological Relevance of the Pyridinone Scaffold

Derivatives of 1,2-dihydropyridinones have shown a broad range of biological activities, including antimicrobial and cytotoxic effects. The introduction of different substituents, which can be facilitated by the presence of a reactive handle like a carbaldehyde, can modulate these activities.

Illustrative Reaction Pathway: Schiff Base Formation

G A 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carbaldehyde C Condensation Reaction (-H₂O) A->C B Primary Amine (R-NH₂) B->C D Schiff Base (Imine) Derivative C->D

Caption: Reaction of the aldehyde to form a Schiff base.

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a well-characterized and synthetically valuable compound. While its direct carbaldehyde analogue is not widely reported, its synthesis is hypothetically achievable through established chemical transformations. The resulting this compound would serve as a versatile intermediate for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and characterization of this specific isomer is warranted to fully explore its potential.

References

  • PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

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An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from closely related structures to offer a robust guide for its synthesis, characterization, and potential applications.

Introduction and Strategic Importance

The 2-pyridone scaffold is a privileged structure in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for designing novel therapeutic agents.[1] The introduction of a formyl (aldehyde) group at the 4-position of the 1-methyl-2-pyridone ring creates a versatile synthetic handle. This aldehyde functionality allows for a wide array of subsequent chemical transformations, making this compound a valuable building block for generating libraries of complex molecules for drug screening and development.

The IUPAC name for the topic compound is This compound .

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₇NO₂-
Molecular Weight 137.14 g/mol -
Appearance Expected to be a solid at room temperatureAnalogy to similar pyridones
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols.General solubility of pyridones
CAS Number Not assigned or not readily found-

Synthesis of this compound

A highly plausible and efficient synthetic route to the target aldehyde involves the selective reduction of its corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , which is commercially available.[3] A two-step process, involving the conversion of the carboxylic acid to its acid chloride followed by a controlled reduction, is a classic and reliable approach.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Rosenmund Reduction CarboxylicAcid 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid AcidChloride 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride CarboxylicAcid->AcidChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) AcidChloride_ref 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride Aldehyde This compound AcidChloride_ref->Aldehyde Toluene, reflux Hydrogen H₂ gas Catalyst Pd/BaSO₄ (poisoned)

Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride

Principle: Carboxylic acids are readily converted to the more reactive acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride.[4] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) under a nitrogen atmosphere in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gaseous byproducts ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride can be used in the next step without further purification.

Step 2: Rosenmund Reduction to this compound

Principle: The Rosenmund reduction is a classic method for the selective reduction of an acid chloride to an aldehyde using hydrogen gas over a poisoned palladium catalyst (e.g., Pd on BaSO₄).[5][6] The "poison" (e.g., quinoline-sulfur) deactivates the catalyst sufficiently to prevent over-reduction of the aldehyde to an alcohol.

Experimental Protocol:

  • Dissolve the crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride (1.0 eq) in an anhydrous solvent such as toluene in a suitable reaction vessel.

  • Add the Rosenmund catalyst (e.g., 5% Pd/BaSO₄, typically 5-10 mol%) and a catalyst poison (e.g., a small amount of a quinoline-sulfur solution).

  • Flush the system with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture, filter off the catalyst through a pad of celite, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Due to the lack of published experimental spectra for the title compound, the following are predicted characteristic spectroscopic data based on the analysis of its structure and data from similar compounds.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • Aldehyde proton (-CHO): A singlet in the range of δ 9.5-10.5 ppm.

    • Pyridone ring protons: Three distinct signals in the aromatic region (δ 6.0-8.5 ppm), likely showing coupling patterns consistent with their positions on the ring.

    • N-Methyl protons (-NCH₃): A singlet around δ 3.5 ppm.

  • ¹³C NMR (Predicted):

    • Aldehyde carbonyl carbon (-CHO): A signal in the range of δ 185-195 ppm.

    • Pyridone carbonyl carbon (C=O): A signal around δ 160-165 ppm.

    • Pyridone ring carbons: Signals in the range of δ 100-150 ppm.

    • N-Methyl carbon (-NCH₃): A signal around δ 30-40 ppm.

Infrared (IR) Spectroscopy
  • Aldehyde C=O stretch: A strong absorption band in the region of 1690-1715 cm⁻¹.

  • Pyridone C=O stretch: A strong absorption band around 1640-1680 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 137. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the pyridone ring.

Chemical Reactivity and Synthetic Utility

The presence of the aldehyde group on the electron-deficient pyridone ring offers a rich platform for further chemical modifications.

Reactivity_Diagram cluster_reactions Key Reactions of the Aldehyde Group Aldehyde This compound Oxidation Oxidation (e.g., KMnO₄, CrO₃) Aldehyde->Oxidation Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction ReductiveAmination Reductive Amination (Amine, NaBH₃CN) Aldehyde->ReductiveAmination Wittig Wittig Reaction (Phosphonium ylide) Aldehyde->Wittig Condensation Condensation (e.g., Knoevenagel) Aldehyde->Condensation CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Alcohol Alcohol Derivative Reduction->Alcohol AmineProduct Amine Derivative ReductiveAmination->AmineProduct Alkene Alkene Derivative Wittig->Alkene CondensationProduct Condensation Product Condensation->CondensationProduct

Figure 2: Key chemical transformations of the aldehyde functionality.
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄), leaving the pyridone carbonyl intact.

  • Reductive Amination: This powerful reaction allows for the introduction of various amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This is a cornerstone reaction in medicinal chemistry for building molecular diversity.

  • Wittig Reaction: The aldehyde can undergo a Wittig reaction with phosphonium ylides to form alkenes, providing a route to extend the carbon chain and introduce new functional groups.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form more complex molecular architectures.

Potential Applications in Drug Development

The 2-pyridone nucleus is associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[12][13] this compound serves as a key intermediate for the synthesis of novel compounds that can be screened for these and other therapeutic activities. The aldehyde group provides a convenient point of attachment for various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in a systematic manner. Its derivatives could be investigated as inhibitors of various enzymes or as ligands for receptors implicated in disease.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively documented, heterocyclic building block. This guide provides a robust framework for its synthesis from a readily available precursor, outlines its expected analytical characteristics, and highlights its significant potential for the generation of diverse molecular entities for drug discovery and development. The synthetic versatility of the aldehyde group, combined with the proven biological relevance of the 2-pyridone core, makes this compound a compelling target for further investigation by researchers in the pharmaceutical and chemical sciences.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society, 138(35), 11272-11281. (2016).
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29473-29496. (2022).
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(12), 14369-14382. (2012).
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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. (2022).
  • Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation - ACS Publications. (2019, December 23).
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starting materials for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Aldehyde

This compound, also known as 4-formyl-1-methyl-2-pyridone, is a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure combines the nucleophilic and electrophilic characteristics of an α,β-unsaturated carbonyl system within a heterocyclic framework, making it a versatile building block for the construction of more complex molecular architectures. The aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the introduction of diverse functional groups and the extension of molecular scaffolds. This guide provides a comprehensive exploration of the primary synthetic route to this valuable compound, focusing on the selection of starting materials and the mechanistic underpinnings of the chosen methodology.

Core Synthetic Strategy: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The core of this strategy involves the electrophilic substitution of a hydrogen atom on the pyridone ring with a formyl group (-CHO).

The Starting Material: 1-Methyl-2-pyridone

The judicious selection of the starting material is paramount for the success of this synthesis. 1-Methyl-2-pyridone is the ideal substrate for this transformation due to its inherent electronic properties.

Causality Behind the Choice: The 1-methyl-2-pyridone ring is considered "electron-rich," a prerequisite for a successful Vilsmeier-Haack reaction.[3] This electron density is enhanced by the resonance contribution of the nitrogen atom's lone pair and the carbonyl group, which activates the ring towards electrophilic attack. Specifically, this activation is most pronounced at the C4 and C6 positions. The Vilsmeier-Haack reaction on 1-methyl-2-pyridone demonstrates regioselectivity for the C4 position, leading to the desired product.

Procurement and Synthesis of the Starting Material

While 1-methyl-2-pyridone is commercially available, it can also be readily synthesized in the laboratory. A classic and reliable method is the oxidation of 1-methylpyridinium salts, which are prepared by the N-methylation of pyridine.[4][5]

Experimental Protocol: Synthesis of 1-Methyl-2-pyridone [4]

  • N-Methylation of Pyridine: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 145 g (1.83 moles) of dry pyridine. Carefully add 231 g (1.83 moles) of dimethyl sulfate dropwise. An exothermic reaction will occur.

  • Completion of Reaction: After the addition is complete, heat the flask on a boiling water bath for two hours to ensure the formation of the 1-methylpyridinium methyl sulfate salt is complete.

  • Preparation for Oxidation: Dissolve the crude salt in 400 mL of water and cool the flask in an ice-salt bath to 0°C.

  • Oxidation: Prepare two separate solutions: one of 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and another of 300 g (7.5 moles) of sodium hydroxide in 500 mL of water. Add these two solutions dropwise and simultaneously to the well-stirred, cooled pyridinium salt solution. Maintain the reaction temperature below 10°C throughout the addition.

  • Workup and Extraction: After the addition, continue stirring for 45 minutes. The product, 1-methyl-2-pyridone, separates as an oil. The mixture is then thoroughly extracted with a suitable solvent like chloroform.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation.

The Formylating Agent: The Vilsmeier Reagent

The Vilsmeier-Haack reaction utilizes a specific electrophile known as the Vilsmeier reagent. This reagent is not stable and is therefore generated in situ from common laboratory chemicals.

  • Formation: The reagent, a chloromethyliminium salt (specifically, N,N-dimethylchloromethyleneiminium chloride), is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][3]

The reaction between DMF and POCl₃ is highly exothermic and must be performed with cooling to control the formation of the electrophilic species.

Reaction Mechanism: A Step-by-Step Visualization

The overall transformation can be understood through a two-part mechanism: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the pyridone ring and subsequent hydrolysis.[2][6]

  • Reagent Formation: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A chloride ion is displaced, and subsequent elimination of a phosphate species yields the reactive iminium salt (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich 1-methyl-2-pyridone attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond at the C4 position. This creates a cationic intermediate, which is stabilized by resonance.

  • Aromatization: A proton is lost from the C4 position, restoring the aromaticity of the pyridone ring and yielding an iminium salt intermediate.

  • Hydrolysis: During the aqueous workup, the iminium salt is readily hydrolyzed to liberate the final aldehyde product, this compound, and dimethylamine.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Me2N=CHCl]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Pyridone 1-Methyl-2-pyridone Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyridone->Iminium_Intermediate Electrophilic Attack Final_Product This compound Iminium_Intermediate->Final_Product Hydrolysis (H2O)

Caption: Logical workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps and checkpoints. Adherence to stoichiometry and reaction conditions is critical for achieving a high yield and purity.

Reagent and Materials Data
ReagentFormulaMolar Mass ( g/mol )AmountMolesDensity (g/mL)Notes
Phosphorus OxychloridePOCl₃153.3310.0 mL0.1081.645Corrosive, reacts violently with water. Handle in a fume hood.
N,N-DimethylformamideC₃H₇NO73.0950 mL-0.944Anhydrous grade recommended.
1-Methyl-2-pyridoneC₆H₇NO109.1310.0 g0.0916-Starting material. Ensure it is dry.
DichloromethaneCH₂Cl₂84.93~200 mL-1.326Extraction solvent.
Saturated NaHCO₃NaHCO₃84.01As needed--For neutralization.
Anhydrous MgSO₄MgSO₄120.37As needed--Drying agent.
Step-by-Step Methodology
  • Reaction Setup: Assemble a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature reaction of POCl₃ with moisture.

  • Reagent Preparation: Place 50 mL of anhydrous DMF into the reaction flask and cool the flask to 0°C using an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add 10.0 mL (0.108 mol) of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the stirred DMF. Maintain the internal temperature below 10°C throughout the addition. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: After the addition of POCl₃ is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, add 10.0 g (0.0916 mol) of 1-methyl-2-pyridone portion-wise, ensuring the temperature does not exceed 15°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C using an oil bath and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching and Hydrolysis: After the reaction is complete, cool the flask back down to room temperature and then carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.

  • Neutralization and Extraction: The resulting aqueous solution will be acidic. Carefully neutralize it by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 1-methyl-2-pyridone. This method is robust, scalable, and relies on readily available starting materials. A thorough understanding of the reaction mechanism, particularly the in situ formation of the Vilsmeier reagent and the electronic nature of the pyridone substrate, is crucial for optimizing reaction conditions and ensuring a successful outcome. The protocols and mechanistic insights provided in this guide offer researchers a comprehensive framework for the reliable preparation of this valuable synthetic intermediate.

References

  • Jagwani, S. & Joshi, H. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]
  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 28017-28045. DOI:10.1039/D3RA04309F. [Link]
  • Wang, X., et al. (2010). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 12(19), 4340–4343. DOI:10.1021/ol101831c. [Link]
  • Prill, E. A., & McElvain, S. M. (1935). 1-METHYL-2-PYRIDONE. Organic Syntheses, 15, 41. DOI:10.15227/orgsyn.015.0041. [Link]
  • Krasavin, M., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. DOI:10.3762/bjoc.18.75. [Link]
  • de Oliveira, C. M. A., et al. (2017). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Journal of the Brazilian Chemical Society. DOI:10.21577/0103-5053.20160299. [Link]
  • Chemistry Stack Exchange. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones?. chemistry.stackexchange.com. [Link]
  • PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. pubchem.ncbi.nlm.nih.gov. [Link]
  • Foucourt, A., et al. (2014). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry, 22(13), 3490-3501. DOI:10.1016/j.bmc.2014.04.052. [Link]
  • Li, T-R., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12, 2110. DOI:10.1038/s41467-021-22409-w. [Link]
  • Singh, G., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7, 1307-1339. DOI:10.1039/C6RA25447K. [Link]
  • Fowler, F. W. (1972). Synthesis of 1,2- and 1,4-dihydropyridines. The Journal of Organic Chemistry, 37(4), 510–513. DOI:10.1021/jo00969a002. [Link]
  • Krauze, A., et al. (2001). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 37, 852-859. [Link]
  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ResearchGate. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction.
  • Al-dujaili, L. H., et al. (2020). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Chemistry, 2(4), 859-871. DOI:10.3390/chemistry2040055. [Link]
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An In-depth Technical Guide to the Physical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers by consolidating available data and providing detailed experimental protocols for its characterization.

Introduction: The Significance of this compound

This compound, belonging to the substituted 2-pyridone class, is a key synthetic intermediate. The 2-pyridone scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The aldehyde functionality at the 4-position offers a reactive handle for a variety of chemical transformations, making this molecule a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure and Key Identifiers

A foundational understanding of the molecule's structure is crucial for interpreting its physical and chemical behavior.

Molecular Structure

Identifier Value
IUPAC Name 1-methyl-2-oxopyridine-4-carbaldehyde
CAS Number 94170-15-7
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Canonical SMILES CN1C=C(C=O)C=C1=O
InChI Key LZNJPUMOJVWJSU-UHFFFAOYSA-N

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that while some data are experimentally determined, others are predicted and should be used as estimations.

Property Value Source/Method
Melting Point 130-132 °CExperimental
Boiling Point 285.7 ± 33.0 °CPredicted
Density 1.304 ± 0.06 g/cm³Predicted
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Limited solubility in non-polar solvents (e.g., hexane). Expected to have moderate water solubility.Predicted based on structure and data from related N-methylpyridones[1].
pKa Not available-

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, aldehyde, and pyridone ring protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
N-CH₃~3.5SingletThe methyl group attached to the nitrogen is expected to be a singlet in the upfield region. For 1-methyl-2-pyridone, this signal appears around 3.54 ppm[2].
H-3~6.2 - 6.6DoubletThis proton is adjacent to the carbonyl group and is expected to be shifted downfield. In 1-methyl-2-pyridone, the H-3 and H-5 protons appear at ~6.17 and ~6.57 ppm, respectively[2].
H-5~7.3 - 7.5Doublet of DoubletsThis proton is coupled to both H-3 and H-6.
H-6~7.3 - 7.5DoubletThis proton is adjacent to the nitrogen atom. In 1-methyl-2-pyridone, the H-4 and H-6 protons appear around 7.3-7.4 ppm[2].
CHO~9.5 - 10.5SingletThe aldehyde proton is highly deshielded and will appear as a singlet in the downfield region of the spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Predicted Chemical Shift (ppm) Notes
N-CH₃~35 - 45The N-methyl carbon will appear in the aliphatic region.
C-3~105 - 115This carbon is part of the double bond and adjacent to the carbonyl.
C-4~140 - 150The carbon bearing the aldehyde group will be significantly downfield.
C-5~120 - 130Aromatic/olefinic carbon.
C-6~135 - 145This carbon is adjacent to the nitrogen atom.
C=O (pyridone)~160 - 170The carbonyl carbon of the pyridone ring.
C=O (aldehyde)~190 - 200The aldehyde carbonyl carbon is highly deshielded.
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Aldehyde)1690 - 1715Strong
C=O (Amide/Pyridone)1650 - 1680Strong
C=C (Aromatic/Olefinic)1550 - 1650Medium to Strong
C-H (Aldehyde)2720 - 2820 (two bands)Medium to Weak
C-H (Aromatic/Olefinic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium

The IR spectrum of the parent 2-pyridone shows a strong carbonyl absorption band around 1685 cm⁻¹ in chloroform solution[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): An intense peak at m/z = 137, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z = 108.

    • Loss of carbon monoxide (CO, 28 Da) from the pyridone ring.

    • Cleavage of the N-methyl group (CH₃, 15 Da).

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 137 for this compound[4].

Chemical Stability and Storage

Pyridone derivatives are generally stable compounds. However, the aldehyde functionality can be susceptible to oxidation, especially in the presence of air and light. Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (refrigerated) to minimize degradation.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Melting Point Determination cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording Dry Sample Dry Sample Grind to Fine Powder Grind to Fine Powder Dry Sample->Grind to Fine Powder Pack Capillary Tube (2-3 mm) Pack Capillary Tube (2-3 mm) Grind to Fine Powder->Pack Capillary Tube (2-3 mm) Place in Apparatus Place in Apparatus Pack Capillary Tube (2-3 mm)->Place in Apparatus Heat Rapidly (coarse) Heat Rapidly (coarse) Place in Apparatus->Heat Rapidly (coarse) Cool and Repeat Cool and Repeat Heat Rapidly (coarse)->Cool and Repeat Heat Slowly (1-2 °C/min) Heat Slowly (1-2 °C/min) Cool and Repeat->Heat Slowly (1-2 °C/min) Record T_initial (first drop) Record T_initial (first drop) Heat Slowly (1-2 °C/min)->Record T_initial (first drop) Record T_final (fully liquid) Record T_final (fully liquid) Record T_initial (first drop)->Record T_final (fully liquid)

Melting Point Determination Workflow

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) for at least 24 hours.

    • Grind a small amount of the crystalline solid into a fine powder using an agate mortar and pestle.

    • Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the packed capillary tube into a calibrated melting point apparatus.

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample and heat slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the entire solid has melted into a clear liquid (T_final).

    • The melting point is reported as the range from T_initial to T_final. A narrow melting range (1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale)

Given that the compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures. The following is a microscale method.

Microscale Boiling Point cluster_0 Apparatus Setup cluster_1 Measurement cluster_2 Data Recording Place Sample (5-10 mg) in Thiele Tube Place Sample (5-10 mg) in Thiele Tube Add Boiling Chip Add Boiling Chip Place Sample (5-10 mg) in Thiele Tube->Add Boiling Chip Insert Thermometer & Ebulliator Tube Insert Thermometer & Ebulliator Tube Add Boiling Chip->Insert Thermometer & Ebulliator Tube Connect to Vacuum Connect to Vacuum Insert Thermometer & Ebulliator Tube->Connect to Vacuum Reduce Pressure Reduce Pressure Connect to Vacuum->Reduce Pressure Heat Gently Heat Gently Reduce Pressure->Heat Gently Observe Reflux Ring Observe Reflux Ring Heat Gently->Observe Reflux Ring Record Temperature at Stable Reflux Record Temperature at Stable Reflux Observe Reflux Ring->Record Temperature at Stable Reflux Record Pressure Record Pressure Record Temperature at Stable Reflux->Record Pressure

Boiling Point Determination Workflow

  • Apparatus Setup:

    • Place a small amount of the sample (5-10 mg) and a boiling chip into a small-scale distillation apparatus or a Thiele tube.

    • Insert a thermometer with the bulb positioned just below the side arm of the apparatus.

    • Insert a fine capillary tube (ebulliator) to ensure smooth boiling.

    • Connect the apparatus to a vacuum source and a manometer.

  • Measurement:

    • Carefully reduce the pressure to the desired level.

    • Gently heat the sample until it begins to boil and a stable reflux ring is observed on the thermometer bulb.

  • Data Recording:

    • Record the temperature at which the reflux is stable.

    • Record the corresponding pressure from the manometer.

    • The boiling point is reported as the temperature at a specific pressure (e.g., 150 °C at 10 mmHg).

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for reaction setup, purification, and formulation.

Solubility Testing Start Start Add 10 mg of Sample to 1 mL of Solvent Add 10 mg of Sample to 1 mL of Solvent Start->Add 10 mg of Sample to 1 mL of Solvent Vortex/Shake for 1 min Vortex/Shake for 1 min Add 10 mg of Sample to 1 mL of Solvent->Vortex/Shake for 1 min Observe Observe Vortex/Shake for 1 min->Observe Soluble Soluble Observe->Soluble Clear Solution Insoluble/Partially Soluble Insoluble/Partially Soluble Observe->Insoluble/Partially Soluble Cloudy/Suspension/Solid Remains

Solubility Determination Workflow

  • Procedure:

    • To a series of small, labeled test tubes, add approximately 10 mg of the solid sample.

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

    • Vigorously agitate (vortex or shake) each tube for at least one minute.

    • Allow the tubes to stand and observe.

  • Classification:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. While some experimental data is available, further characterization is required to fully elucidate its physical profile. The provided protocols offer a standardized approach for researchers to determine these properties in their own laboratories. A comprehensive understanding of these fundamental characteristics will undoubtedly facilitate the advancement of research and development involving this versatile synthetic intermediate.

References

  • Coburn, R. A., & Dudek, G. O. (1968). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry, 46(12), 2213-2216. [Link]
  • Solubility of Things.
  • Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]
  • Wikipedia. Pyridine-2-carbaldehyde. [Link]
  • Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. [Link]

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Determining the Solubility of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility is a critical determinant of a compound's therapeutic potential. Poor solubility can significantly hinder absorption, leading to low bioavailability and unpredictable in vivo performance.[1][2][3] For a novel compound such as 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a thorough understanding of its solubility profile is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.

This technical guide provides an in-depth overview of the principles and methodologies for determining the solubility of this compound. As a pyridine derivative, its solubility behavior is influenced by the presence of the nitrogen atom, which can engage in hydrogen bonding and protonation, and the overall molecular structure.[4][5][6] This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust solubility assays, interpret the resulting data, and make informed decisions in the early stages of drug development.

Understanding Solubility: Kinetic vs. Thermodynamic Approaches

The solubility of a compound can be assessed through two primary experimental paradigms: kinetic and thermodynamic solubility.[1][7][8] The choice between these methods depends on the stage of drug discovery and the specific questions being addressed.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[7][9][10] It is a high-throughput method well-suited for the initial screening of large compound libraries, providing a rapid assessment of solubility under non-equilibrium conditions.[1][7] Low kinetic solubility can be an early indicator of potential downstream challenges.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with its solid, undissolved state.[2][8][11] This method is more time and resource-intensive but provides a more accurate and fundamentally important value for lead optimization and formulation development.[2][11]

Experimental Protocols for Solubility Determination

The following sections detail standardized protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via the Shake-Flask Method

This method is a widely used approach for obtaining kinetic solubility data.[7][10]

Principle: A stock solution of the test compound in DMSO is added to an aqueous buffer, and the mixture is shaken to facilitate dissolution. After a defined incubation period, any precipitated compound is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[10]

  • Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4). Filter the buffer through a 0.45 µm membrane filter.[10]

  • Incubation: In a microcentrifuge tube, add 10 µL of the 20 mM stock solution to 490 µL of the PBS buffer. This results in a final DMSO concentration of 2%. Prepare at least two replicates for each compound.[10]

  • Shaking and Incubation: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C.[7][10]

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Alternatively, filter the solution using a solubility filter plate.[7]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A standard curve of the compound in the same buffer/DMSO mixture should be prepared for accurate quantification.

Data Analysis: The kinetic solubility is reported as the measured concentration of the compound in the supernatant (e.g., in µg/mL or µM).

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 20 mM Stock in 100% DMSO mix Mix Stock and Buffer (1:49 ratio) stock->mix buffer Prepare PBS Buffer (pH 7.4) buffer->mix incubate Shake for 2h at 25°C mix->incubate separate Separate Precipitate (Centrifugation/Filtration) incubate->separate quantify Quantify Supernatant (HPLC or LC-MS) separate->quantify Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis solid Weigh Excess Solid Compound (1 mg) buffer Add Aqueous Buffer (1 mL) solid->buffer incubate Incubate with Agitation (≥ 24h at 25°C) buffer->incubate filter Filter Supernatant (0.22 µm filter) incubate->filter quantify Quantify Filtrate (HPLC or LC-MS) filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Summary

The solubility data for this compound should be systematically tabulated to facilitate comparison and interpretation.

Assay TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.425Experimental ValueCalculated Value
ThermodynamicPBS, pH 7.425Experimental ValueCalculated Value
ThermodynamicWater25Experimental ValueCalculated Value
Additional Solventse.g., Ethanol25Experimental ValueCalculated Value

A general goal for the aqueous solubility of drug discovery compounds is greater than 60 µg/mL. [1]Values below this threshold may indicate the need for structure-activity relationship (SAR) studies to improve solubility or the exploration of formulation strategies.

Conclusion

The determination of solubility is a non-negotiable step in the preclinical evaluation of any new chemical entity, including this compound. By employing the robust kinetic and thermodynamic protocols outlined in this guide, researchers can generate high-quality, reliable data. This information is fundamental for guiding medicinal chemistry efforts, informing the design of in vivo studies, and ultimately, increasing the probability of developing a successful drug candidate. The self-validating nature of these protocols, which rely on established analytical techniques for quantification, ensures the trustworthiness of the generated data.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 1(1), 1-10.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives.
  • Sciencemadness Wiki. (2022). Pyridine.
  • Chemeurope.com. (n.d.). Pyridine.
  • Al-Tikriti, M. M., & Al-Ghananeem, A. M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.
  • Taylor, L. S., & Zhang, G. G. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(7), 1845–1855.
  • Fakhree, M. A. A., & Acree, W. E. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility in Pharmaceutical Chemistry. InTech.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Introduction

This compound is a member of the pyridinone class of heterocyclic compounds. Pyridinone scaffolds are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. The insights presented herein are tailored for researchers and scientists engaged in synthetic chemistry and pharmaceutical development.

The molecular structure, presented below, dictates the spectral output we expect to observe. The key features include a pyridinone ring, an N-methyl group, and an aldehyde substituent at the 4-position. Each of these components will give rise to characteristic signals in the various spectra discussed.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its unique electronic environment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for polar pyridinone derivatives.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the three ring protons, and the N-methyl protons. The electron-withdrawing nature of the ring nitrogen and the two carbonyl groups significantly deshields the ring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde-H9.5 - 10.5Singlet (s)N/AThe aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and its direct attachment to a π-system.[2]
Ring H-36.5 - 7.0Doublet (d)~2-3 HzThis proton is coupled to H-5 through a long-range 'meta' coupling. It is shielded relative to H-5 and H-6.
Ring H-57.0 - 7.5Doublet of Doublets (dd)~7-8 Hz, ~2-3 HzCoupled to both H-6 ('ortho' coupling) and H-3 ('meta' coupling).
Ring H-67.5 - 8.0Doublet (d)~7-8 HzThis proton is adjacent to the electronegative nitrogen and is deshielded. It shows 'ortho' coupling to H-5.
N-CH₃3.4 - 3.8Singlet (s)N/AThe methyl group is attached to a nitrogen atom, resulting in a characteristic downfield shift compared to a C-CH₃ group.
¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the seven unique carbon environments in the molecule. The carbonyl carbons are the most downfield signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aldehyde C=O185 - 195The aldehyde carbonyl carbon is highly deshielded and is a key identifier.[3]
Ring C=O (C-2)155 - 165The amide-like carbonyl carbon of the pyridinone ring is significantly downfield.
Ring C-4145 - 155This carbon is attached to the electron-withdrawing aldehyde group and is part of a C=C bond, causing a strong downfield shift.
Ring C-6135 - 145Adjacent to the ring nitrogen, this carbon is deshielded.
Ring C-5115 - 125This carbon is expected to be in the typical aromatic/olefinic region.
Ring C-3110 - 120Similar to C-5, this carbon resides in the olefinic region of the spectrum.
N-CH₃35 - 45The N-methyl carbon signal appears in the aliphatic region, shifted downfield by the attached nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a modern, rapid alternative to KBr pellets.

  • Data Acquisition: Place the sample (pellet or ATR crystal) in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum (of air or the pure KBr pellet) must be recorded and subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3100 - 3000C-H StretchOlefinic/Aromatic C-HCorresponds to the C-H bonds on the pyridinone ring.
2980 - 2850C-H StretchAliphatic C-HArises from the N-methyl group.
~2820 and ~2720C-H StretchAldehyde C-H (Fermi Doublet)This pair of weak to medium bands is highly characteristic of an aldehyde C-H bond.
1710 - 1680C=O StretchAldehyde CarbonylThe conjugated aldehyde carbonyl typically appears in this region.[4]
1680 - 1640C=O StretchAmide Carbonyl (Pyridinone)The ring carbonyl has significant amide character and its absorption is a strong, defining feature of the pyridinone system.[5]
1620 - 1550C=C StretchRing C=C BondsMultiple bands are expected from the conjugated double bonds within the pyridinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.

  • Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak, useful for confirming molecular weight.

  • Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight, Quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Overall Spectroscopic Workflow

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic characterization.

Mass Spectrum Interpretation

The molecular formula is C₇H₇NO₂. The expected monoisotopic mass is approximately 137.0477 u.

m/z Value Proposed Ion Formula Notes
137[M]⁺˙ [C₇H₇NO₂]⁺˙The molecular ion peak. Its presence and accurate mass confirm the elemental composition.
136[M-H]⁺[C₇H₆NO₂]⁺Loss of a hydrogen radical, often from the aldehyde.
109[M-CO]⁺˙[C₆H₇NO]⁺˙Loss of carbon monoxide from the aldehyde group is a very common fragmentation pathway for aromatic aldehydes.
108[M-CHO]⁺[C₆H₆NO]⁺Loss of the entire formyl radical (•CHO).
81[M-CO-HCN]⁺˙[C₅H₆O]⁺˙Subsequent loss of HCN from the [M-CO]⁺˙ fragment.
80[M-CHO-CO]⁺[C₅H₆N]⁺Loss of CO from the [M-CHO]⁺ fragment.
Key Fragmentation Pathway (EI)

fragmentation M [M]⁺˙ m/z = 137 M_minus_CO [M-CO]⁺˙ m/z = 109 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z = 108 M->M_minus_CHO - •CHO Fragment_81 [C₅H₆O]⁺˙ m/z = 81 M_minus_CO->Fragment_81 - HCN

Caption: Predicted major fragmentation in EI-MS.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, particularly the distinct aldehyde and pyridinone carbonyls. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous spectral signature, essential for quality control and mechanistic studies in a research and drug development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • International Journal of Research Culture Society. (n.d.).
  • Egyptian Journal of Chemistry. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • ResearchGate. (2018).
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.).
  • PubChemLite. (2025). 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Université du Luxembourg.
  • MDPI. (2019). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.
  • MDPI. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Beilstein Journal of Organic Chemistry. (2022).
  • The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.
  • ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
  • Vide Leaf. (2020). Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study.
  • ResearchGate. (2002). Solvent effects on infrared spectra of 2-methyl-4,5-dimethoxy-3-oxo-2H-pyridizine: Part 1. Single solvent systems.
  • ResearchGate. (2021). Metal Oxo-Fluoride Molecules O n MF 2 (M = Mn and Fe; n = 1–4) and O 2 MnF: Matrix Infrared Spectra and Quantum Chemistry.

Sources

An In-depth Technical Guide to the Predicted Crystal Structure of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of a published experimental crystal structure for this specific molecule, this document leverages a detailed comparative analysis of closely related analogues and foundational principles of crystallography to offer insights into its anticipated solid-state conformation, intermolecular interactions, and potential implications for drug design and development. By examining the synthesis, and the crystallographic data of similar structures, we construct a robust theoretical model of the title compound's crystal packing and molecular geometry.

Introduction: The Significance of 2-Pyridone Scaffolds

The 2-pyridone moiety is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a privileged structure in drug discovery. The introduction of a methyl group at the 1-position and a carbaldehyde group at the 4-position of the 2-pyridone ring, as in this compound, is anticipated to modulate its physicochemical properties, including solubility, metabolic stability, and target-binding affinity. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of novel therapeutics.

While an experimental crystal structure for this compound has not been reported in the literature, this guide will provide a detailed predictive analysis based on the known crystal structures of analogous compounds.

Synthesis and Characterization

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of related 2-pyridone derivatives. A common strategy involves the cyclization of appropriate precursors. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been achieved through the reaction of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles.[2] A similar approach, or the modification of a pre-existing 4-substituted pyridone, could yield the target compound.

A potential synthetic pathway is visualized in the workflow diagram below.

G cluster_0 Proposed Synthetic Pathway Start 4-Hydroxy-2-pyrone Step1 Methylation (e.g., DMS, NaH) Start->Step1 Intermediate1 4-Hydroxy-1-methyl-2-pyridone Step1->Intermediate1 Step2 Formylation (e.g., Vilsmeier-Haack) Intermediate1->Step2 Product This compound Step2->Product G Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Data_Collection Data_Collection Crystal_Selection->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation_and_Analysis Validation_and_Analysis Structure_Refinement->Validation_and_Analysis

Sources

A Senior Application Scientist's Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: Sourcing, Quality Control, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Pyridone Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide array of biological targets. The 2-pyridone moiety is a quintessential example of such a scaffold.[1][2] Its inherent properties, including the capacity to act as both a hydrogen bond donor and acceptor, combined with favorable metabolic stability and solubility, make it a cornerstone in the design of novel therapeutics.[1][2] The subject of this guide, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS No. 94170-15-7) , is a functionalized building block that offers direct access to this privileged core, presenting a reactive aldehyde handle for extensive synthetic diversification.

This document serves as a comprehensive technical resource for researchers looking to procure and utilize this valuable chemical intermediate. We will delve into a curated list of commercial suppliers, establish a framework for assessing product quality through a Certificate of Analysis (CoA), outline critical safety and handling protocols, and explore the compound's significant, yet underexplored, potential in synthetic applications based on the established reactivity of the 2-pyridone class.

Part 1: Commercial Sourcing and Procurement

Identifying a reliable source for a key starting material is the foundational step of any research campaign. This compound is available from a select group of specialized chemical suppliers. The following table summarizes prominent vendors offering this compound, providing a basis for procurement decisions.

SupplierCatalog Number (Example)Availability/Notes
Capot Chemical 68215Direct listing with MSDS available.
BLD Pharmatech BLD-191399Listed as available for research use.
Ambeed A170231Available through distributors like Fisher Scientific.
Sigma-Aldrich LEYH9ACF5846Listed from Leyan / Shanghai Haohong Scientific.
Compound Net Biotech VariesAvailable through platforms like Echemi.
AbacipharmTech AB21687Listed in product catalog.

A Note on Causality in Supplier Selection:

Choosing a supplier should not be based on cost alone. For a pivotal building block, the primary consideration must be consistency and quality. A reliable supplier provides comprehensive documentation (CoA, MSDS), demonstrates lot-to-lot consistency, and offers responsive technical support. The cost of failed or irreproducible experiments due to impure starting material far outweighs any initial savings from a less reputable source. The procurement workflow should be viewed as the first critical step in an experimental plan.

Below is a diagram illustrating a robust procurement and validation workflow for acquiring a critical chemical intermediate like this compound.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase Supplier_ID Identify Potential Suppliers (Table 1) Request_Docs Request CoA & MSDS from Shortlist Supplier_ID->Request_Docs Supplier_Eval Evaluate Supplier: - Quality Systems - Lead Time - Technical Support Request_Docs->Supplier_Eval Purchase_Order Place Purchase Order (Small/Trial Batch) Supplier_Eval->Purchase_Order Goods_Receipt Receive Shipment & Quarantine Purchase_Order->Goods_Receipt Shipment QC_Check In-house QC Verification: - ¹H NMR / ¹³C NMR - LC-MS - Compare to CoA Goods_Receipt->QC_Check Release Release from Quarantine for Research Use QC_Check->Release Final_Use Use in Synthesis Campaign Release->Final_Use G cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig Wittig Olefination Start->Wittig Knoevenagel Knoevenagel Condensation Start->Knoevenagel Oxidation Oxidation Start->Oxidation Grignard Grignard / Organolithium Addition Start->Grignard Amines Substituted Amines Reductive_Amination->Amines Alkenes Styrenyl & Vinyl Derivatives Wittig->Alkenes Activated_Alkenes α,β-Unsaturated Systems (for Michael Addition) Knoevenagel->Activated_Alkenes Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Secondary_Alcohols Chiral Secondary Alcohols Grignard->Secondary_Alcohols

Caption: Key synthetic pathways accessible from the 4-formyl-2-pyridone core.

Exemplary Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, to create an α,β-unsaturated system suitable for further elaboration, such as in a Michael addition.

Objective: To synthesize a 4-(2-cyanovinyl)-1-methyl-1,2-dihydropyridin-2-one derivative.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and ethanol. Stir until fully dissolved.

  • Add malononitrile to the solution.

  • Add the catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness: This protocol is based on a fundamental and highly reliable transformation. The use of a catalytic amount of a weak base like piperidine is standard for activating the methylene compound (malononitrile) for nucleophilic attack on the aldehyde. The reaction is often driven to completion by the formation of a stable, conjugated product. Monitoring by TLC is a critical in-process control that ensures the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to side products. This self-validating approach ensures a high probability of success.

Conclusion

This compound is more than just a chemical; it is a strategic entry point into a class of compounds with immense therapeutic potential. While its direct applications are still emerging, its value as a versatile synthetic building block is clear. By understanding the landscape of commercial suppliers, rigorously applying quality control measures, and appreciating the rich synthetic chemistry of the 2-pyridone scaffold, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35158–35176.
  • Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and biological activity of 2-pyridone derivatives: a mini review. Letters in Drug Design & Discovery, 21(10), 1617–1631.
  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35158–35176.
  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1069).

Sources

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Note on a Compound with Limited Data

This guide provides a comprehensive overview of the known and inferred safety and handling considerations for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. It is imperative for all users to recognize that this compound is not extensively characterized in publicly available literature. The toxicological and ecotoxicological properties have not been thoroughly investigated.[1] Consequently, a highly cautious and conservative approach must be adopted in its handling, storage, and disposal. This document is intended to provide a framework for risk assessment based on the chemical's structure and the known hazards of related compounds. All procedures should be conducted by trained personnel in a controlled laboratory setting.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridinone core functionalized with a reactive aldehyde group. The interplay between the electron-withdrawing aldehyde and the substituted pyridinone ring suggests a unique chemical reactivity profile that is pertinent to its potential applications in medicinal chemistry and organic synthesis.

PropertyValueSource
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
CAS Number 94170-15-7[1]
Appearance Solid (predicted)General chemical knowledge
Solubility No data available[1]
Melting Point No data available
Boiling Point No data available
Vapor Pressure No data available

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a risk assessment must be predicated on the hazards associated with its primary functional groups: the pyridinone nucleus and the aldehyde moiety.

Known Hazards of Structurally Related Compounds

The structurally analogous compound, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] While the toxicological profiles of a carboxylic acid and an aldehyde can differ significantly, it is prudent to assume that this compound may exhibit similar or even more pronounced irritant properties.

Inherent Hazards of the Aldehyde Functional Group

Aldehydes are a class of reactive organic compounds.[3] The aldehyde group in the target molecule is an electrophilic center, making it susceptible to nucleophilic attack.[4]

  • Irritation and Sensitization: Many aldehydes are irritants to the skin, eyes, and respiratory tract. Some can also be skin sensitizers, causing allergic reactions upon repeated exposure.

  • Toxicity: Aldehydes can be toxic if inhaled, ingested, or absorbed through the skin. Their reactivity allows them to interact with biological macromolecules.

  • Flammability: While data is unavailable for this specific compound, many low-molecular-weight aldehydes are flammable.

GHS Hazard Classification (Predicted)

Based on the available information for related compounds and the general hazards of aldehydes, a conservative, predicted GHS classification is as follows. It is crucial to handle the compound as if it possesses these hazards until empirical data becomes available.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4грузовикWarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2грузовикWarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AгрузовикWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3грузовикWarningH335: May cause respiratory irritation.

This table represents a predicted hazard profile and should be used for initial risk assessment and handling procedures.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when working with a compound of unknown toxicity.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.[1]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE_Workflow cluster_Pre_Operation Pre-Operation cluster_Operation During Operation cluster_Post_Operation Post-Operation Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Based on SDS & Protocol Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Monitor_Contamination Monitor for Contamination Handle_Compound->Monitor_Contamination Doff_PPE Doff PPE to Avoid Contamination Handle_Compound->Doff_PPE Monitor_Contamination->Doff_PPE If Contaminated, Change Immediately Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Reactivity, Incompatibility, and Storage

Chemical Stability and Reactivity
  • Stability: The compound is expected to be stable under recommended storage conditions.[1]

  • Reactivity: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. It can also undergo nucleophilic addition and condensation reactions. Pyridine aldehydes are known to be versatile intermediates in various chemical syntheses.[5]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Incompatible Materials

To prevent potentially hazardous reactions, avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially exothermic reactions.

  • Strong Reducing Agents: May reduce the aldehyde and other functional groups.

  • Strong Acids and Bases: Can catalyze decomposition or unwanted side reactions.

  • Amines: The aldehyde can react with primary and secondary amines to form imines.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and direct sunlight.

  • Store separately from incompatible materials.

  • An inert atmosphere (e.g., argon or nitrogen) may be considered for long-term storage to prevent oxidation.

Storage_Considerations cluster_Storage Recommended Storage cluster_Incompatibilities Incompatible Materials to Avoid Compound 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde Tightly_Sealed Tightly Sealed Container Compound->Tightly_Sealed Cool_Dry Cool, Dry, Ventilated Area Compound->Cool_Dry Inert_Atmosphere Inert Atmosphere (Optional) Compound->Inert_Atmosphere Oxidizers Strong Oxidizers Compound->Oxidizers Incompatible Reducers Strong Reducers Compound->Reducers Incompatible Acids_Bases Strong Acids/Bases Compound->Acids_Bases Incompatible Heat_Ignition Heat/Ignition Sources Compound->Heat_Ignition Incompatible

Caption: Storage and incompatibility considerations for the subject compound.

Emergency Procedures and First Aid

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Protocol: General Guidance for a Knoevenagel Condensation

The following is a generalized, hypothetical protocol for a Knoevenagel condensation reaction involving this compound. This protocol is for illustrative purposes only and must be adapted and subjected to a thorough risk assessment before implementation.

Objective

To synthesize a substituted alkene via the condensation of this compound with an active methylene compound (e.g., malononitrile).

Reagents and Equipment
  • This compound

  • Malononitrile (or other active methylene compound)

  • Basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Appropriate PPE

Step-by-Step Procedure
  • Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

  • Reagent Addition:

    • To the round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.1 eq).

    • Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

    • Begin stirring the mixture.

  • Catalyst Addition: Add a catalytic amount of the basic catalyst (e.g., 0.1 eq of piperidine) to the stirring mixture.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it may be isolated by filtration.

    • If no precipitate forms, the solvent may be removed under reduced pressure.

    • The crude product should then be purified using a suitable method, such as recrystallization or column chromatography.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Experimental_Workflow Start Start: Assemble Apparatus in Fume Hood Add_Reagents Add Aldehyde, Active Methylene Compound, and Solvent Start->Add_Reagents Add_Catalyst Add Basic Catalyst Add_Reagents->Add_Catalyst Heat_Reflux Heat to Reflux Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor Reaction (e.g., TLC) Heat_Reflux->Monitor_Reaction Workup Reaction Work-up and Isolation Monitor_Reaction->Workup Reaction Complete Purification Purify Product (e.g., Recrystallization) Workup->Purification End End: Characterize Product Purification->End

Caption: Generalized workflow for a Knoevenagel condensation reaction.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Streams: Segregate waste into appropriate, clearly labeled containers (e.g., solid waste, halogenated solvent waste, non-halogenated solvent waste).

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, in compliance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards, which, due to a lack of specific data, must be inferred from its chemical structure. Researchers and drug development professionals must adhere to stringent safety protocols, including the consistent use of engineering controls and appropriate PPE. By treating this compound with the caution it warrants, the risks associated with its handling can be effectively managed, allowing for the exploration of its scientific potential.

References

  • Capot Chemical. (n.d.). MSDS of this compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

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storage conditions for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Handling of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

For the modern researcher, the integrity of starting materials is paramount to the success and reproducibility of experimental outcomes. This guide provides a detailed examination of the optimal storage and handling conditions for this compound, a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. As a Senior Application Scientist, my aim is to synthesize field-proven insights with established chemical principles to ensure the long-term stability and purity of this reagent.

Chemical Profile and Inherent Instabilities

This compound (C₇H₇NO₂) is a molecule that combines the structural features of a pyridinone ring and an aromatic aldehyde. This unique combination dictates its reactivity and, consequently, its storage requirements. The aldehyde functional group is particularly susceptible to oxidation, which can convert it into the corresponding carboxylic acid. Aromatic aldehydes, in general, can be prone to degradation when exposed to environmental factors such as heat and light.[1] The pyridinone core, while relatively stable, can participate in various chemical reactions.[2][3]

A safety data sheet for this compound indicates that its chemical, physical, and toxicological properties have not been exhaustively investigated, underscoring the need for cautious handling and storage.[4]

Core Storage Recommendations

Based on the chemical nature of this compound and data from structurally similar compounds, the following storage conditions are recommended to preserve its integrity.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation pathways, including oxidation and side reactions. While some related compounds are stored at room temperature, the higher reactivity of the aldehyde group justifies refrigerated storage for optimal long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)The aldehyde group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with atmospheric oxygen, preventing the formation of the corresponding carboxylic acid impurity.
Light Exposure Amber or Opaque ContainerAromatic aldehydes can be sensitive to light, which can catalyze degradation reactions.[1] Protection from light is a critical preventative measure.
Container Tightly Sealed, Chemically InertA tightly sealed container prevents the ingress of moisture and atmospheric gases. The container material should be glass or another non-reactive material to prevent leaching or reaction with the compound.
Moisture Desiccated EnvironmentAldehydes can react with water. While this compound is a solid, storage in a dry environment, potentially with a desiccant, is advisable to prevent hydration or hydrolysis.

Experimental Protocols for Handling and Storage

Adherence to strict handling protocols is essential for maintaining the quality of this compound.

Aliquoting Protocol

To prevent repeated exposure of the bulk material to the atmosphere, it is highly recommended to aliquot the compound upon receipt.

  • Preparation : Move the sealed container of this compound and all necessary tools (spatulas, vials) to a glove box or a controlled atmosphere chamber with an inert gas supply.

  • Inert Atmosphere : Purge the glove box with argon or nitrogen to displace oxygen and moisture.

  • Equilibration : Allow the container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.

  • Aliquoting : Open the main container and carefully portion the desired amounts into smaller, pre-labeled amber glass vials.

  • Sealing : Tightly seal each aliquot vial. For enhanced protection, consider using vials with PTFE-lined caps.

  • Backfilling : Before final tightening, backfill the headspace of each vial with the inert gas.

  • Storage : Place the aliquoted vials in a refrigerated, dark, and dry environment (2-8°C).

Protocol for Use
  • Retrieval : Remove a single aliquot vial from cold storage.

  • Equilibration : Allow the vial to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

  • Dispensing : Once at room temperature, open the vial and quickly weigh the desired amount of the compound. If possible, perform this in an inert atmosphere.

  • Resealing : Immediately reseal the vial, backfilling with inert gas if possible, and return it to the proper storage conditions.

Visualization of Degradation Pathways

To better understand the importance of the recommended storage conditions, the following diagram illustrates the primary degradation pathway of concern for this compound.

G Potential Degradation Pathway A This compound B 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid A->B Oxidation (O2, Light, Heat)

Caption: Primary degradation pathway via oxidation.

Conclusion

The effective storage and handling of this compound are crucial for ensuring its stability and the reliability of experimental results. By controlling temperature, atmosphere, light exposure, and moisture, researchers can significantly mitigate the risk of degradation, particularly the oxidation of the aldehyde functional group. The protocols outlined in this guide provide a robust framework for maintaining the integrity of this valuable chemical reagent.

References

  • Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term. N.p., n.d. Web.
  • Allan Chemical Corporation. Study: Impact of Aromatic Aldehydes on Fragrance Stability. N.p., 23 Oct. 2025. Web.
  • Capot Chemical. MSDS of this compound. N.p., n.d. Web.
  • Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. N.p., 3 Sept. 2015. Web.
  • PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923. N.p., n.d. Web.
  • Sigma-Aldrich. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. N.p., n.d. Web.
  • LabelSDS.
  • eGyanKosh. AROMATIC ALDEHYDES AND KETONS. N.p., n.d. Web.
  • Fisher Scientific.
  • BLDpharm. 33972-97-3|1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. N.p., n.d. Web.
  • Fisher Scientific.
  • ChemicalBook. 33972-97-3(1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Product Description. N.p., n.d. Web.
  • Synblock. CAS 33972-97-3 | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. N.p., n.d. Web.
  • Santa Cruz Biotechnology. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | CAS 33972-97-3 | SCBT. N.p., n.d. Web.
  • Fluorochem.
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. N.p., 23 Mar. 2022. Web.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. N.p., n.d. Web.
  • Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties. N.p., 11 Feb. 2022. Web.
  • Beilstein Journal of Organic Chemistry.
  • Smolecule. 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. N.p., 15 Aug. 2023. Web.
  • Chemical Science (RSC Publishing). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. N.p., n.d. Web.
  • Sigma-Aldrich. 4-Pyridinecarboxaldehyde 97 872-85-5. N.p., n.d. Web.
  • ChemRxiv.
  • MDPI. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. N.p., n.d. Web.
  • Sigma-Aldrich. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid. N.p., n.d. Web.
  • ResearchGate. (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. N.p., 20 July 2015. Web.
  • MDPI.
  • J&K Scientific. 2-Oxo-1,2-dihydropyridine-4-carbaldehyde | 188554-13-4. N.p., n.d. Web.
  • MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. N.p., n.d. Web.

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electrophilicity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of this compound, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. The 2-pyridone scaffold is a prevalent motif in numerous biologically active compounds, and functionalization at the C4-position is crucial for molecular elaboration. This document elucidates the underlying electronic principles that govern the reactivity of the C4-carbaldehyde group, explores its reaction profile with nucleophiles, and provides detailed experimental and computational methodologies for its characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and exploit the synthetic potential of this versatile building block.

Introduction: The 2-Pyridone Core and its Influence on Reactivity

The 2-pyridone ring is a privileged heterocyclic scaffold found in a multitude of natural products and pharmaceutical agents.[1] Its unique electronic structure, which combines features of both aromaticity and a vinylogous amide, imparts a distinct reactivity profile. While the ring itself can participate in various transformations, the functional groups appended to it are profoundly influenced by the electronic push-pull nature of the core system.

Understanding the electrophilicity of substituents is paramount for predictable and efficient molecular synthesis. In the case of this compound, the aldehyde moiety serves as a critical electrophilic handle. Its reactivity is not analogous to a simple aromatic aldehyde like benzaldehyde; rather, it is significantly modulated by the 1-methyl-2-pyridone ring to which it is attached. This guide will dissect the structural and electronic factors responsible for this modulation and provide practical insights into its synthetic applications.

Electronic and Structural Analysis: The Origin of Enhanced Electrophilicity

The electrophilicity of the carbonyl carbon in the C4-carbaldehyde group is a direct consequence of the electronic properties of the 1-methyl-2-pyridone ring. The system exhibits strong resonance effects that delocalize electron density in a manner that deactivates the ring toward electrophilic substitution but activates substituents for nucleophilic attack.

Key electronic features include:

  • Vinylogous Amide Character: The nitrogen atom's lone pair participates in conjugation with the ring's pi-system and the C2-carbonyl group. This donation of electron density into the ring is fundamental to the system's properties.

  • Zwitterionic Resonance Contribution: There is a significant contribution from a charge-separated resonance structure where the amide nitrogen bears a positive charge and the carbonyl oxygen bears a negative charge. This polarization is key to the ring's influence. Structural studies on 4-pyridones, which are more polar than 2-pyridones, confirm that this zwitterionic character enhances the electrophilicity of ring substituents.[2]

  • Activation of the C4-Position: The delocalization path places a partial positive charge on the C4 and C6 positions of the ring. Attaching an electron-withdrawing aldehyde group to the C4-position further exacerbates this electron deficiency, rendering the carbonyl carbon highly susceptible to nucleophilic addition.

The interplay of these resonance contributors effectively "pulls" electron density away from the aldehyde group, increasing its electrophilic character beyond that of simple aromatic or even other heteroaromatic aldehydes.

Figure 1. Resonance structures illustrating the electron-withdrawing effect of the 1-methyl-2-pyridone core on the C4-carbaldehyde, leading to enhanced electrophilicity at the carbonyl carbon.

Reactivity Profile and Mechanistic Considerations

The heightened electrophilicity of the aldehyde group makes this compound an excellent substrate for a range of nucleophilic addition and condensation reactions.

Knoevenagel Condensation

This is a hallmark reaction for electrophilic aldehydes. The compound readily reacts with active methylene compounds, such as malononitrile or dialkyl malonates, in the presence of a mild base. The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration to yield an electron-deficient alkene, a versatile intermediate for further synthesis.[3][4] The enhanced electrophilicity ensures that this reaction can often be carried out under mild, environmentally benign conditions, sometimes even in aqueous media without a catalyst.[3]

Other Nucleophilic Additions
  • Organometallic Reagents: Grignard and organolithium reagents are expected to add efficiently to the aldehyde, forming secondary alcohols. These products can serve as precursors to a variety of other functional groups.

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde will undergo reductive amination to form the corresponding amine, a key transformation in drug discovery.

  • Wittig Reaction: The aldehyde is a suitable substrate for the Wittig reaction, allowing for the stereoselective formation of alkenes.

The reactivity is generally expected to be higher than that of benzaldehyde due to the electronic activation and comparable to or greater than that of other electron-deficient heteroaromatic aldehydes like pyridine-4-carbaldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a reliable, environmentally benign method for synthesizing 2-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile, demonstrating the aldehyde's electrophilic reactivity.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥97%Varies
Malononitrile≥99%Sigma-Aldrich
Ethanol (EtOH)Reagent GradeVaries
Water (H₂O)DeionizedIn-house
Piperidine≥99%Sigma-Aldrich
50 mL Round-bottom flask-Varies
Magnetic stirrer and stir bar-Varies
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Buchner funnel and filter paper-Varies
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 mmol, 1.0 equiv.).

  • Reagent Addition: Add malononitrile (1.05 mmol, 1.05 equiv.) to the flask.

  • Solvent Addition: Add 10 mL of a 1:1 mixture of water and ethanol. This aqueous medium often promotes the reaction and simplifies purification.[3]

  • Catalyst Addition: Add 1-2 drops of piperidine as a basic catalyst to facilitate the deprotonation of malononitrile.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and a precipitate may form within 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexanes as eluent), checking for the consumption of the starting aldehyde.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. The product is often pure enough after this step. If necessary, it can be further purified by recrystallization from ethanol.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Figure 2. Workflow for the Knoevenagel condensation protocol.

Computational Analysis of Electrophilicity

Modern computational chemistry provides powerful tools for quantifying and predicting electrophilicity. Density Functional Theory (DFT) is particularly well-suited for this purpose.[5][6]

Key computational metrics include:

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to greater electrophilicity. For the title compound, the LUMO is expected to be localized primarily on the C4-carbaldehyde moiety.

  • Partial Atomic Charges: Calculating the partial charge on the carbonyl carbon (e.g., using Natural Bond Orbital analysis) provides a quantitative measure of its electron deficiency. A higher positive charge indicates greater electrophilicity.

  • Global Electrophilicity Index (ω): This index, derived from the energies of the HOMO and LUMO, provides a single value representing the overall electrophilic power of a molecule.

These computational studies can be invaluable for comparing the reactivity of this compound with other aldehydes, guiding substrate selection, and optimizing reaction conditions without the need for extensive empirical screening.

Applications in Medicinal Chemistry and Organic Synthesis

The electrophilic nature of the aldehyde functional group makes it a cornerstone for the synthesis of complex molecular architectures. As a versatile synthetic handle on the medicinally relevant 2-pyridone core, it enables:

  • Lead Optimization: In drug discovery programs, the aldehyde can be used to rapidly generate libraries of derivatives via reactions like reductive amination or condensation, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Synthesis of Fused Heterocycles: The products of Knoevenagel condensations are ideal Michael acceptors and dienophiles, enabling subsequent cyclization reactions to build complex, fused polycyclic systems.

  • Bioconjugation: The aldehyde can be used to covalently link the 2-pyridone scaffold to biomolecules like proteins or peptides through the formation of Schiff bases (imines) followed by reduction.

Conclusion

The is a pronounced and synthetically valuable feature. It arises directly from the intrinsic electronic properties of the 1-methyl-2-pyridone ring, specifically the delocalization of the nitrogen lone pair and the strong electron-withdrawing effect of the C2-carbonyl, which create a zwitterionic character that activates the C4-position. This activation renders the aldehyde highly susceptible to attack by a wide range of nucleophiles. A thorough understanding of these principles, complemented by the practical experimental and computational methods outlined in this guide, empowers researchers to fully exploit this reactivity in the rational design and synthesis of novel chemical entities for pharmaceutical and materials science applications.

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Unveiling the Therapeutic Potential of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved pharmaceuticals.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive framework for the preclinical evaluation of a specific, yet underexplored, member of this class: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. Leveraging established research on analogous compounds, this document outlines the scientific rationale and detailed experimental protocols for investigating its potential therapeutic applications. We will delve into the prospective mechanisms of action and provide robust, self-validating methodologies for researchers, scientists, and drug development professionals to rigorously assess its biological profile.

Introduction: The Promise of the 2-Pyridone Core

The 2-pyridone motif is a versatile heterocyclic scaffold capable of acting as a hydrogen bond donor and acceptor, and as a bioisostere for various functional groups, which contributes to its favorable pharmacological properties.[2] The inherent chemical stability and synthetic tractability of the 2-pyridone ring system have made it an attractive starting point for the development of novel therapeutic agents. This guide focuses on this compound, a molecule poised for investigation based on the extensive bioactivity data of its chemical relatives. The presence of the aldehyde functional group at the C4 position offers a unique chemical handle for potential covalent interactions with biological targets, distinguishing it from the more commonly studied carboxylic acid and amide derivatives.

This document will explore three primary avenues of potential biological activity for this compound: anticancer, antimicrobial, and anti-inflammatory effects. For each area, we will present the scientific basis for this hypothesis, drawing parallels with known 2-pyridone derivatives, and provide detailed, step-by-step protocols for its in vitro evaluation.

Potential Anticancer Activity: A Multi-pronged Approach

The anticancer potential of 2-pyridone derivatives is well-documented, with compounds from this class exhibiting cytotoxicity against a range of human cancer cell lines, including those of the breast, liver, and colon.[2][4][5] The mechanisms underlying these effects are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.

Postulated Mechanisms of Action

Based on the activities of analogous compounds, this compound may exert anticancer effects through several pathways:

  • Induction of Apoptosis and Cell Cycle Arrest: Many anticancer pyridines have been shown to induce G2/M phase cell cycle arrest and apoptosis.[4][6] This is often mediated by the upregulation of tumor suppressor proteins such as p53 and the cyclin-dependent kinase inhibitor p21, coupled with the downregulation of cyclins like cyclin D1.[4][6]

  • Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer. Certain 2-pyridone derivatives have been identified as potent inhibitors of critical kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[4]

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis. Some novel 2-pyridone analogs have shown binding affinity for MMPs, suggesting a potential anti-metastatic mechanism.[7]

anticancer_mechanisms cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets compound 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde apoptosis Induction of Apoptosis compound->apoptosis induces cell_cycle_arrest G2/M Cell Cycle Arrest compound->cell_cycle_arrest induces kinases Kinase Inhibition (VEGFR-2, HER-2, PIM-1) compound->kinases mmps MMP Inhibition compound->mmps p53_p21 ↑ p53 & p21 cell_cycle_arrest->p53_p21 mediated by cyclin_d1 ↓ Cyclin D1 cell_cycle_arrest->cyclin_d1 mediated by

Caption: Postulated anticancer mechanisms of this compound.

Experimental Protocol: In Vitro Anticancer Evaluation

A tiered approach is recommended to systematically evaluate the anticancer potential of the target compound.

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay elucidates the mechanism of cell death induced by the compound.

  • Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells. Propidium iodide (PI) staining is used for cell cycle analysis, while Annexin V-FITC and PI co-staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining for Cell Cycle Analysis: Fix the cells in 70% ethanol overnight at -20°C. Wash with PBS and resuspend in a staining solution containing PI and RNase A.

    • Staining for Apoptosis: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

    • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases for cell cycle analysis, and the percentage of apoptotic cells.

Potential Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 2-pyridone scaffold has been identified in compounds with a broad spectrum of activity against both bacteria and fungi.[1][3]

Postulated Mechanisms of Action

The antimicrobial effects of 2-pyridone derivatives are often attributed to the inhibition of essential microbial enzymes.

  • Inhibition of Folate Biosynthesis: Some N-sulfonamide 2-pyridone derivatives have shown dual inhibitory action against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), key enzymes in the bacterial folate pathway.[1]

  • DNA Topoisomerase Inhibition: Certain 4-hydroxy-2-pyridones act as bacterial DNA topoisomerase II inhibitors, which is a validated target for antibacterial drugs.

antimicrobial_mechanisms compound 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde dhps_dhfr DHPS/DHFR Inhibition compound->dhps_dhfr may inhibit topoisomerase Topoisomerase II Inhibition compound->topoisomerase may inhibit folate_pathway Folate Biosynthesis Pathway dna_replication DNA Replication dhps_dhfr->folate_pathway disrupts topoisomerase->dna_replication disrupts

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of a new compound.

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.[9]

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

    • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[9]

  • Principle: A paper disk impregnated with a known concentration of the compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[9]

  • Protocol:

    • Plate Inoculation: Uniformly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) with the standardized microbial suspension.

    • Disk Application: Aseptically apply a sterile paper disk impregnated with a known amount of this compound to the surface of the agar.

    • Incubation: Incubate the plate under appropriate conditions.

    • Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. 2-Pyridone derivatives have emerged as promising anti-inflammatory agents, with some exhibiting efficacy in animal models of inflammation.[10][11]

Postulated Mechanisms of Action

The anti-inflammatory effects of 2-pyridones are often linked to the inhibition of pro-inflammatory enzymes and mediators.

  • COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some 2-pyridone derivatives have been shown to be dual inhibitors of COX-1 and COX-2.[12]

  • Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines: Overproduction of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 by macrophages is a hallmark of inflammation. The suppression of these mediators is a common mechanism of action for anti-inflammatory compounds.[13]

anti_inflammatory_workflow cluster_assays In Vitro Assays start LPS-Stimulated RAW 264.7 Macrophages compound_treatment Treat with 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde start->compound_treatment griess_assay Griess Assay for NO Production compound_treatment->griess_assay elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) compound_treatment->elisa western_blot Western Blot for COX-2 Expression compound_treatment->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Experimental Protocol: In Vitro Anti-inflammatory Evaluation

The use of lipopolysaccharide (LPS)-stimulated macrophages is a standard model for in vitro screening of anti-inflammatory compounds.

This assay quantifies the production of NO, a key inflammatory mediator.[13]

  • Principle: The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[13]

  • Protocol:

    • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with Griess reagent and incubate.

    • Data Acquisition: Measure the absorbance at 540 nm.

    • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

This assay measures the levels of key pro-inflammatory cytokines.[14]

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of proteins, such as cytokines, in a sample.

  • Protocol:

    • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with the compound, and LPS stimulation as described in the NO production assay.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA Procedure: Use commercially available ELISA kits for the quantification of TNF-α and IL-6 in the culture supernatants, following the manufacturer's instructions.

    • Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by the compound.

Summary and Future Directions

This technical guide provides a scientifically grounded and methodologically detailed framework for the initial preclinical evaluation of this compound. The outlined protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory activities are based on established and validated in vitro assays. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel 2-pyridone derivative and will guide future research, including in vivo efficacy studies and mechanism of action elucidation. The unique aldehyde functionality of this compound may offer novel modes of interaction with biological targets, making it a compelling candidate for further drug discovery and development efforts.

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a highly versatile and valuable building block in modern synthetic organic and medicinal chemistry. Its structure incorporates a reactive aldehyde functionality, an electron-rich pyridone ring system, and a conjugated π-system, making it an ideal precursor for the construction of a diverse array of complex heterocyclic compounds. The strategic positioning of the formyl group at the C4-position allows for its participation in a wide range of classical condensation and multicomponent reactions, while the inherent reactivity of the dihydropyridine core enables subsequent annulation and functionalization. This guide provides detailed protocols and mechanistic insights for leveraging this unique starting material to synthesize medicinally relevant heterocyclic frameworks, particularly fused pyrimidine systems.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

General Synthetic Pathways Overview

The aldehyde group serves as the primary reactive handle for initiating cyclization cascades. The most common strategies involve condensation with active methylene compounds or binucleophiles, leading to the formation of new carbocyclic or heterocyclic rings fused to the parent pyridone core.

G cluster_0 Condensation & Cyclization Strategies cluster_1 Resulting Heterocyclic Systems start This compound knoevenagel Knoevenagel Condensation (+ Active Methylene Compounds) start->knoevenagel mcr Multicomponent Reactions (MCRs) (e.g., Hantzsch-like) start->mcr binucleophile Condensation with Binucleophiles (+ Guanidine, Amidines, etc.) start->binucleophile alkene α,β-Unsaturated Intermediates knoevenagel->alkene Dehydration dhp Substituted 1,4-Dihydropyridines mcr->dhp pyridopyrimidine Pyrido[2,3-d]pyrimidines binucleophile->pyridopyrimidine Intramolecular Cyclization other_fused Other Fused Systems (e.g., Pyridopyridazines) alkene->other_fused Further Cyclization

Caption: Synthetic routes from this compound.

Strategy 1: Knoevenagel Condensation for Functionalized Alkene Intermediates

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[1][2] This reaction is exceptionally useful for creating α,β-unsaturated systems from this compound, which are valuable intermediates for subsequent Michael additions or cycloaddition reactions.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often driven by heating, eliminates a molecule of water to yield the stable conjugated alkene product. The choice of a mild base is critical to prevent self-condensation of the aldehyde.

G start 1. Base abstracts proton from active methylene compound (Z-CH2-Z') enolate 2. Formation of nucleophilic enolate start->enolate attack 3. Nucleophilic attack on aldehyde carbonyl enolate->attack Z, Z' = CN, COOR, etc. aldehyde This compound aldehyde->attack adduct 4. Formation of aldol-type adduct attack->adduct dehydration 5. Elimination of water (Dehydration) adduct->dehydration Heat product α,β-Unsaturated Product dehydration->product

Caption: Mechanism of the Knoevenagel Condensation.

Protocol 1: Synthesis of (E)-2-cyano-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylamide

Objective: To synthesize a functionalized alkene via Knoevenagel condensation with 2-cyanoacetamide.

Materials:

  • This compound (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in absolute ethanol (approx. 10 mL per mmol of aldehyde).

    • Rationale: Ethanol is a common, polar protic solvent that effectively dissolves the reactants. An excess of the active methylene component ensures complete consumption of the aldehyde.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Rationale: Piperidine is a sufficiently weak base to catalyze the reaction without promoting unwanted side reactions.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 50% Ethyl Acetate / Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling. b. If precipitation occurs, cool the flask further in an ice bath for 30 minutes to maximize crystal formation. c. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual reactants. d. If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be triturated with cold ethanol or water to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure (E)-isomer as a crystalline solid.

Data Summary Table:

Active Methylene CompoundCatalystSolventTime (h)Yield (%)
MalononitrilePiperidineEthanol2>90
Ethyl CyanoacetatePiperidineEthanol3~85-90
2-CyanoacetamidePiperidineEthanol4~80-85

Strategy 2: One-Pot Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

Fused pyridopyrimidines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] A highly efficient method to construct the pyrido[2,3-d]pyrimidine core is through the condensation of the starting aldehyde with guanidine, followed by an intramolecular cyclization and oxidation.

Mechanistic Rationale

This transformation proceeds through a cascade of reactions. First, the aldehyde condenses with an active methylene compound (generated in situ or added) in a Knoevenagel-type reaction. This is followed by a Michael addition of guanidine to the α,β-unsaturated intermediate. Finally, an intramolecular cyclization with subsequent tautomerization and aromatization (often via air oxidation or with an added oxidant) affords the stable, fused heterocyclic system. Some protocols may proceed via direct condensation of the aldehyde with guanidine followed by cyclization.[5]

Protocol 2: Synthesis of 2-Amino-8-methyl-5-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one

Objective: To construct the pyrido[2,3-d]pyrimidine scaffold via a multicomponent reaction. This protocol is an adaptation of established methods for related structures.[5]

Materials:

  • This compound (1.0 eq)

  • Benzoylacetonitrile (or a similar active methylene compound) (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (2.5 eq)

  • Absolute Ethanol

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add absolute ethanol.

  • Base and Reagent Addition: Add sodium ethoxide (2.5 eq) to the ethanol and stir until dissolved. Then, add guanidine hydrochloride (1.5 eq), this compound (1.0 eq), and benzoylacetonitrile (1.0 eq).

    • Rationale: Sodium ethoxide serves as a strong base to both neutralize the guanidine hydrochloride and catalyze the condensation and cyclization steps. An inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Reflux: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Carefully neutralize the mixture by the dropwise addition of glacial acetic acid or dilute HCl until the pH is approximately 7. This will cause the product to precipitate.

    • Causality: The product is typically insoluble in the neutralized reaction medium, allowing for its isolation by precipitation. c. Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a high-boiling solvent like DMF or DMSO/ethanol mixture.

G cluster_workflow Pyrido[2,3-d]pyrimidine Synthesis Workflow setup 1. Dissolve NaOEt in EtOH under N2 atmosphere add 2. Add Guanidine HCl, Aldehyde, and Active Methylene Compound setup->add reflux 3. Reflux for 6-12h (Monitor by TLC) add->reflux cool 4. Cool to 0 °C reflux->cool neutralize 5. Neutralize with Acid (pH ~7) to precipitate product cool->neutralize filter 6. Filter and wash solid with H2O and cold EtOH neutralize->filter purify 7. Recrystallize (if needed) filter->purify

Caption: Experimental workflow for Pyrido[2,3-d]pyrimidine synthesis.

Strategy 3: Multicomponent Synthesis of Highly Substituted Dihydropyridines

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation.[6] An unsymmetrical Hantzsch-type reaction can be employed using this compound to generate novel, highly functionalized 1,4-dihydropyridine (1,4-DHP) derivatives.[7][8]

Protocol 3: One-Pot, Four-Component Synthesis of a Fused 1,4-Dihydropyridine Derivative

Objective: To synthesize a complex heterocyclic system via a Hantzsch-like MCR.

Materials:

  • This compound (1.0 eq)

  • Dimedone (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Ammonium Acetate (1.2 eq)

  • Glycerol (as a green solvent) or Ethanol

Procedure:

  • Reaction Setup: In a conical flask or round-bottom flask, combine this compound (1.0 eq), dimedone (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq).[8]

  • Solvent Addition and Heating: Add glycerol (5-10 mL) as a solvent and heat the mixture to 100-120 °C.

    • Rationale: Glycerol is an environmentally benign, high-boiling solvent that can promote the reaction.[8] Alternatively, refluxing in ethanol is a common condition for Hantzsch syntheses. Ammonium acetate serves as the nitrogen source for the dihydropyridine ring.

  • Reaction Monitoring: Stir the mixture at temperature for 2-5 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Add ice-cold water (approx. 50 mL) to the flask. The product will typically precipitate as a solid. c. Stir the mixture vigorously for 15-20 minutes. d. Collect the solid by vacuum filtration and wash thoroughly with water to remove glycerol and any remaining ammonium acetate.

  • Purification: Dry the crude solid. Recrystallization from ethanol generally affords the product in high purity.

Data Summary Table for MCR:

β-dicarbonyl 1β-dicarbonyl 2 / Active MethyleneNitrogen SourceSolventYield (%)
DimedoneEthyl AcetoacetateAmmonium AcetateGlycerol~85-92[8]
1,3-CyclohexanedioneMalononitrileAmmonium AcetateEthanol~80-90
Ethyl AcetoacetateEthyl AcetoacetateAmmonium AcetateEthanol~80-85

Conclusion

This compound stands out as a powerful and adaptable starting material for constructing diverse and medicinally relevant heterocyclic compounds. The protocols detailed in this guide for Knoevenagel condensations, pyrido[2,3-d]pyrimidine synthesis, and multicomponent reactions provide a robust foundation for researchers. By understanding the underlying mechanisms and the rationale for specific experimental conditions, scientists can effectively utilize this building block to accelerate the discovery and development of novel chemical entities.

References

  • Al-Tel, T. H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Gouda, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12857. [Link]
  • Bérubé, C., et al. (2020).
  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]
  • Patel, R. (1998). Radical Induced Ring Expansion of Tetramic Acids - Access to Anti-Fungal Agents. University of Bristol. [Link]
  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Das, S., et al. (2021). Effect of solvents on one-pot deacetalization-Knoevenagel condensation reaction. RSC Advances, 11(57), 36153-36164. [Link]
  • Papadopoulos, A., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(17), 3254-3260. [Link]
  • Stanovnik, B., & Svete, J. (2010). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Central European Journal of Chemistry, 8(1), 1-15. [Link]
  • Khan, I., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-510. [Link]
  • Varma, R. S. (2006). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC2O4/SiO2 under microwave irradiation and solvent-free conditions. Arkivoc, 2007(12), 199-205. [Link]
  • Domínguez, Z., et al. (2021). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 17, 2488-2521. [Link]
  • Patel, R. M., et al. (2012). Synthesis and Characterization of New Heterocyclic Derives Compounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropyrimidine-5-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(11), 4828-4832. [Link]
  • Al-Said, M. S., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 17(11), 13576-13589. [Link]
  • International Journal of Creative Research Thoughts. (2022). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. IJCRT, 10(5). [Link]
  • Desai, N. C., & Trivedi, J. C. (2013). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Organic Chemistry, 3(4), 93-98. [Link]
  • Sharma, A., & Kumar, V. (2021).

Sources

Application Notes and Protocols: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Multicomponent Reactions and Privileged Scaffolds

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1] This inherent efficiency, coupled with high atom economy and the potential for rapid library generation, has positioned MCRs as an indispensable tool in drug discovery and materials science.[2] When the products of these elegant reactions are heterocyclic scaffolds of known biological relevance, the strategic value of the MCR approach is significantly amplified. The 2-pyridone motif, a prominent "privileged scaffold" in medicinal chemistry, is found in numerous pharmacologically active agents due to its ability to engage in crucial hydrogen bonding interactions and its favorable pharmacokinetic properties.

This application note details the utility of a particularly valuable, yet under-explored building block for MCRs: 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde . The presence of a reactive aldehyde function on the electron-rich 2-pyridone ring system opens avenues for its participation in a variety of powerful MCRs, leading to the synthesis of diverse and medicinally relevant heterocyclic compounds. We present here detailed protocols for the synthesis of this key aldehyde and its subsequent application in several seminal MCRs, including the Hantzsch, Biginelli, Ugi, and Passerini reactions.

Synthesis of the Key Building Block: this compound

The successful application of any building block in MCRs is predicated on its efficient and reliable synthesis. This compound can be readily prepared from commercially available starting materials. A common and effective method involves the Vilsmeier-Haack formylation of the corresponding 1-methyl-2-pyridone.[3][4] The electron-rich nature of the 2-pyridone ring facilitates this electrophilic substitution.

Protocol 1: Synthesis of 1-Methyl-2-pyridone

A well-established procedure for the synthesis of 1-methyl-2-pyridone involves the methylation of 2-hydroxypyridine, followed by oxidation.[5][6]

Materials:

  • Dry pyridine

  • Dimethyl sulfate

  • Potassium ferricyanide

  • Sodium hydroxide

  • Water

  • Anhydrous sodium carbonate

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place dry pyridine (1.0 eq).

  • Slowly add dimethyl sulfate (1.0 eq) dropwise.

  • After the addition is complete, heat the mixture in a boiling water bath for 2 hours.

  • Cool the flask and dissolve the resulting pyridinium salt in water.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Prepare separate solutions of potassium ferricyanide (2.0 eq) in water and sodium hydroxide (4.1 eq) in water.

  • Add both solutions dropwise and simultaneously to the stirred pyridinium salt solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Salt out the product by adding anhydrous sodium carbonate until saturation.

  • Separate the oily layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-methyl-2-pyridone.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-2-pyridone

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles.[3][7]

Materials:

  • 1-Methyl-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methyl-2-pyridone (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Multicomponent Reactions

The electrophilic nature of the aldehyde carbonyl in this compound, combined with the unique electronic properties of the pyridone ring, makes it an excellent substrate for a variety of MCRs.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (1,4-DHPs), a scaffold of significant medicinal importance, particularly as calcium channel blockers.[8][9][10] The use of our title aldehyde in this reaction is expected to yield novel 1,4-DHPs with the 2-pyridone moiety at the 4-position.

Hantzsch_Reaction aldehyde This compound reaction_arrow + ketoester 2 x β-Ketoester (e.g., Ethyl acetoacetate) ammonia Ammonia Source (e.g., Ammonium acetate) product 4-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)-1,4-dihydropyridine derivative reaction_arrow->product Hantzsch Synthesis Biginelli_Reaction aldehyde This compound reaction_arrow + ketoester β-Ketoester (e.g., Ethyl acetoacetate) urea Urea or Thiourea product 4-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)-dihydropyrimidinone reaction_arrow->product Biginelli Reaction Ugi_Reaction aldehyde This compound reaction_arrow + amine Amine acid Carboxylic Acid isocyanide Isocyanide product α-Acylamino Amide Derivative reaction_arrow->product Ugi Reaction Passerini_Reaction aldehyde This compound reaction_arrow + acid Carboxylic Acid isocyanide Isocyanide product α-Acyloxy Amide Derivative reaction_arrow->product Passerini Reaction

Sources

Knoevenagel Condensation with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Pyridone Scaffold and the Knoevenagel Condensation

The 2-pyridone structural motif is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This heterocycle is present in numerous natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The ability of the 2-pyridone core to act as both a hydrogen bond donor and acceptor, along with its favorable physicochemical properties, makes it an attractive component in the design of novel therapeutics.[2]

The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[3] This reaction is widely employed in the synthesis of fine chemicals, pharmaceuticals, and functional materials due to its operational simplicity and broad substrate scope.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. We will delve into the synthesis of this key heterocyclic aldehyde, explore the mechanistic nuances of the condensation, provide detailed experimental protocols, and discuss the characterization of the resulting products, which are valuable intermediates for the synthesis of novel bioactive molecules.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting aldehyde is paramount. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The 1-methyl-2-pyridone ring system is sufficiently activated for this electrophilic substitution.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol outlines the synthesis of this compound from 1-methyl-2-pyridone.

Materials:

  • 1-Methyl-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-2-pyridone in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanism and Key Considerations in the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-defined steps. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

The Catalytic Cycle

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The mechanism involves:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.

  • Aldol-type Adduct Formation: This attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Adduct Aldol-type Adduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion/ Enolate ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Carbanion->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration Water Water

Caption: Generalized workflow of the Knoevenagel condensation.

Key Experimental Parameters
  • Catalyst: While weak organic bases like piperidine and triethylamine are common, a variety of other catalysts can be employed, including solid-supported bases and even catalyst-free conditions in some cases.[6] The choice of catalyst can impact reaction times and yields.

  • Solvent: Ethanol is a commonly used solvent, but other polar solvents can also be effective. In some "green" protocols, water or solvent-free conditions are utilized.

  • Temperature: Reactions are often conducted at room temperature or with gentle heating (reflux). Microwave irradiation can significantly accelerate the reaction.

  • Active Methylene Compound: The reactivity of the active methylene compound is crucial. Compounds like malononitrile and ethyl cyanoacetate are highly reactive due to the strong electron-withdrawing nature of the nitrile and ester groups.

Experimental Protocols for Knoevenagel Condensation

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds.

Protocol 2: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a conventional method using a basic catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 2-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile.

Protocol 3: Catalyst-Free Condensation in an Aqueous Medium

This protocol offers an environmentally benign alternative.[6]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a flask, suspend this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Isolation: The product will likely precipitate out of the solution upon completion.

  • Purification: Filter the solid, wash with a cold water/ethanol mixture, and dry to yield the pure ethyl 2-cyano-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylate.

Protocol 4: Microwave-Assisted Solvent-Free Condensation

This protocol provides a rapid and efficient method.

Materials:

  • This compound

  • Meldrum's acid

  • Basic alumina (as a solid support and catalyst)

Procedure:

  • Preparation: In a mortar, thoroughly mix this compound (1.0 eq), Meldrum's acid (1.0 eq), and a catalytic amount of basic alumina.

  • Microwave Irradiation: Place the mixture in a microwave-safe vessel and irradiate in a microwave reactor at a suitable power and temperature for a short duration (e.g., 1-5 minutes). Monitor the reaction by TLC.

  • Isolation: After completion, allow the mixture to cool. Extract the product with a suitable solvent like ethyl acetate.

  • Purification: Filter to remove the alumina, and then concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical reaction conditions for the Knoevenagel condensation of this compound.

Active Methylene CompoundCatalystSolventTemperatureExpected Product
MalononitrilePiperidineEthanolRoom Temp.2-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile
Ethyl CyanoacetateNoneWater/EthanolRoom Temp.Ethyl 2-cyano-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylate
Meldrum's AcidBasic AluminaSolvent-freeMicrowave5-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Characterization and Data Analysis

Confirmation of the product structure is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the newly formed vinyl proton, typically in the range of δ 7.5-8.5 ppm. The signals for the pyridone ring protons and the methyl group on the nitrogen will also be present.

    • ¹³C NMR: The spectrum will show signals for the two nitrile carbons (if malononitrile is used) around δ 112-115 ppm, and the α- and β-carbons of the unsaturated system.[6] The carbonyl carbon of the pyridone ring will also be observable.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the nitrile group (C≡N) around 2220-2230 cm⁻¹ and the carbonyl group (C=O) of the pyridone ring. The C=C double bond will also have a characteristic absorption.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Example Spectroscopic Data for a Similar Compound (2-(Pyridin-4-ylmethylene)malononitrile): [6]

  • ¹H NMR (500 MHz, CDCl₃): δ 8.88 (d, J = 5.3 Hz, 2H, ArH), 7.83 (s, 1H, vinyl H), 7.69 (d, J = 5.3 Hz, 2H, ArH).

  • ¹³C NMR (125 MHz, CDCl₃): δ 158.0, 151.9, 137.4, 123.1, 112.9, 111.8, 89.0.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst, insufficient reaction time or temperature, impure starting materials.Use fresh catalyst, increase reaction time or temperature, purify starting materials.
Formation of multiple products Side reactions such as self-condensation of the aldehyde or Michael addition.Use a milder base, lower the reaction temperature, or use a stoichiometric amount of reactants.
Difficulty in product isolation Product is soluble in the reaction medium.Try a different solvent for precipitation, or use extraction followed by column chromatography.

Conclusion

The Knoevenagel condensation of this compound offers a versatile and efficient route to a variety of functionalized α,β-unsaturated compounds. These products serve as valuable building blocks for the synthesis of more complex heterocyclic systems with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to successfully utilize this important reaction in their synthetic endeavors.

References

  • BenchChem. (2025).
  • Moemeni, M. H., et al. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Kolagkis, P. X., et al. (n.d.).
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • (n.d.). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • (n.d.).
  • (n.d.). Pyridones in drug discovery: Recent advances.
  • (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.
  • (n.d.).
  • (n.d.).
  • (n.d.). The Knoevenagel Condensation.
  • (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. MDPI.
  • (n.d.).
  • (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Archive for Organic Chemistry.

Sources

Application Notes and Protocols: Wittig Reaction of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, enabling the reliable formation of carbon-carbon double bonds.[1][2] This application note provides a comprehensive guide to the Wittig olefination of 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic nuances of this reaction, particularly concerning the use of stabilized and non-stabilized ylides, and present detailed, field-proven protocols for researchers in drug development and medicinal chemistry. The aim is to equip scientists with the practical knowledge to successfully synthesize vinyl-substituted 2-pyridone derivatives, which are prevalent scaffolds in pharmaceuticals.[3][4]

Introduction: The Significance of Vinyl-Substituted 2-Pyridones

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents with diverse biological activities.[5][6] The introduction of a vinyl substituent at the 4-position of the 1-methyl-2-oxo-1,2-dihydropyridine core can significantly modulate a molecule's pharmacological profile. The Wittig reaction provides a powerful and versatile tool for achieving this transformation, offering a high degree of control over the position of the newly formed double bond.[1] This method is particularly valuable as an alternative to metal-catalyzed cross-coupling reactions or Minisci-type processes.[7]

Mechanistic Considerations: A Tale of Two Ylides

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine oxide.[2][8] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed.[9][10]

1. Non-Stabilized Ylides: These ylides, where the alkyl group attached to the phosphorus does not contain an electron-withdrawing group, are highly reactive. The reaction typically proceeds through a kinetically controlled pathway, leading predominantly to the Z-alkene.[11][12] The initial nucleophilic attack of the ylide on the aldehyde is rapid and irreversible, forming a betaine intermediate that quickly collapses to an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[13]

2. Stabilized Ylides: In contrast, stabilized ylides contain an electron-withdrawing group (e.g., an ester or ketone) that delocalizes the negative charge on the carbanion, making them less reactive.[14][15] The reaction with aldehydes is reversible and proceeds under thermodynamic control, favoring the formation of the more stable E-alkene.[11] Stabilized ylides are generally more selective for aldehydes over ketones.[14]

The choice between a stabilized and non-stabilized ylide is therefore a critical experimental parameter that dictates the stereochemistry of the final product. For the synthesis of vinyl-substituted 2-pyridones, this choice will depend on the desired isomeric configuration of the target molecule.

Experimental Protocols

Part A: Synthesis of the Phosphonium Salt (Precursor to the Ylide)

This protocol describes the synthesis of a typical phosphonium salt, which is the precursor to the Wittig reagent.

Materials:

  • Alkyl halide (e.g., methyl iodide, ethyl bromoacetate)

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

  • Add the alkyl halide (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Cool the reaction mixture to room temperature.

  • Collect the phosphonium salt by vacuum filtration, wash with cold toluene, and dry under vacuum.

Part B: Wittig Reaction of this compound

This section provides two distinct protocols for the Wittig reaction, one utilizing a non-stabilized ylide and the other a stabilized ylide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq.)

  • This compound (1.0 eq.)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and syringe techniques

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi solution in hexanes) dropwise via syringe. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted 2-pyridone.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq.) (commercially available or prepared from ethyl bromoacetate and PPh₃)

  • This compound (1.0 eq.)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound and (carbethoxymethylene)triphenylphosphorane in anhydrous DCM or toluene.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to reflux to increase the rate if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a non-polar solvent like diethyl ether or hexanes prior to chromatography.

Data Presentation: Reaction Conditions and Expected Outcomes

Ylide TypeR Group on YlideBaseSolventTemperature (°C)Predominant IsomerTypical Yield (%)
Non-Stabilized-CH₃n-BuLiTHF0 to RTZ60-80
Non-Stabilized-CH₂CH₃NaHTHF0 to RTZ55-75
Stabilized-CHCO₂EtNone (or mild base)DCMRT to RefluxE70-90
Stabilized-CHCOPhK₂CO₃AcetonitrileRT to RefluxE65-85

Visualizing the Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification P_salt Phosphonium Salt Ylide Phosphorus Ylide P_salt->Ylide Deprotonation Base Strong Base (for non-stabilized) Base->Ylide Reaction_Vessel Reaction Mixture Ylide->Reaction_Vessel Addition Aldehyde 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde Aldehyde->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Vinyl-Substituted 2-Pyridone Purification->Product

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting and Field-Proven Insights

  • Low Yields with Non-Stabilized Ylides: Ensure all reagents and solvents are strictly anhydrous, as ylides are strong bases and will be quenched by water.[1] The use of freshly prepared or titrated n-BuLi is crucial for efficient ylide generation.

  • Difficulty Removing Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the desired product. Triturating the crude reaction mixture with a solvent in which the byproduct is sparingly soluble (e.g., diethyl ether or hexanes) can facilitate its removal. For particularly challenging separations, the Horner-Wadsworth-Emmons reaction, which generates a water-soluble phosphate byproduct, is a viable alternative.[11]

  • Reaction with Stabilized Ylides is Sluggish: Heating the reaction mixture may be necessary. If the reaction still does not proceed, a milder base such as potassium carbonate can be added to facilitate the reaction, particularly with less reactive aldehydes.

  • Aqueous Wittig Reactions: For some stabilized ylides, the Wittig reaction can be performed in an aqueous medium, offering a greener alternative to traditional organic solvents.[16] This approach often involves a one-pot procedure where the ylide is generated in situ.

Conclusion

The Wittig reaction of this compound is a robust and versatile method for the synthesis of vinyl-substituted 2-pyridones. By carefully selecting the appropriate ylide and reaction conditions, researchers can control the stereochemical outcome of the olefination to produce either the E or Z isomer with high selectivity. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in the synthesis of novel therapeutic agents and other functional molecules based on the 2-pyridone scaffold.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • ElectronicsAndBooks. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.
  • YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
  • SpringerLink. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
  • PubMed.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • Chem-St
  • Chemistry Stack Exchange. In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes?
  • National Institutes of Health.
  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
  • Chemistry LibreTexts. The Wittig Reaction. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • ACS Publications. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. [Link]
  • ResearchGate. (PDF)
  • OAJ Materials and Devices. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. [Link]
  • University of Bristol. Synthesis of 2-pyridones. [Link]
  • Chemistry LibreTexts. Wittig Reaction. [Link]
  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

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Application Notes and Protocols for the Synthesis of Pyridone Derivatives Using 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridone Scaffold in Drug Discovery

The pyridinone core is a privileged scaffold in medicinal chemistry, celebrated for its versatile physicochemical properties and its presence in a multitude of clinically significant pharmaceuticals.[1][2] These six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, a characteristic that facilitates potent and selective interactions with biological targets.[1][2][3][4] The structural diversity of pyridinone derivatives has led to a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][5] Consequently, the development of efficient and modular synthetic routes to novel pyridone derivatives remains a cornerstone of modern drug discovery programs.[6][7]

This guide provides a detailed exploration of synthetic methodologies leveraging a versatile and reactive building block: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde . We will delve into the fundamental reactivity of this intermediate and present robust, step-by-step protocols for its conversion into structurally diverse and medicinally relevant pyridone derivatives through both classic condensation reactions and contemporary multicomponent strategies.

Physicochemical Properties and Reactivity of this compound

The synthetic utility of this compound is rooted in the electrophilic nature of its aldehyde functionality, which is activated by the electron-withdrawing character of the pyridone ring. This inherent reactivity makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions.

Key Structural Features:

  • Electrophilic Aldehyde: The formyl group at the C4 position is the primary site of nucleophilic attack.

  • 2-Pyridone Core: The lactam functionality influences the electronic properties of the ring and provides a site for potential hydrogen bonding interactions.

  • N-Methyl Group: This substitution prevents tautomerization to the corresponding hydroxypyridine and enhances solubility in many organic solvents.

The aldehyde's reactivity is central to the synthetic transformations detailed in the following protocols. It readily participates in condensation reactions with active methylene compounds and serves as a key electrophile in multicomponent reaction cascades.[8][9][10]

Protocol I: Synthesis of a Knoevenagel Condensation Product

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond through the reaction of an aldehyde or ketone with an active methylene compound.[8][11][12] This protocol details the synthesis of (E)-2-cyano-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylamide, a versatile intermediate for further functionalization.

Experimental Workflow: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Product A This compound E Reflux (e.g., 80 °C) Monitor by TLC A->E B 2-Cyanoacetamide B->E C Ethanol (Solvent) C->E D Piperidine (Catalyst) D->E F Cool to Room Temperature E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J (E)-2-cyano-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylamide I->J

Caption: Workflow for the Knoevenagel condensation.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), 2-cyanoacetamide (1.1 eq), and ethanol (to achieve a 0.2 M concentration of the aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to yield (E)-2-cyano-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylamide as a solid.

Rationale and Scientific Insights
  • Choice of Base: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound (2-cyanoacetamide) to generate the nucleophilic enolate, which then attacks the aldehyde.[8]

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.

  • Stereoselectivity: The reaction typically yields the thermodynamically more stable E-isomer as the major product.[8]

ParameterValue/ConditionRationale
Stoichiometry
Aldehyde:Cyanoacetamide1 : 1.1A slight excess of the active methylene compound ensures complete consumption of the aldehyde.
Catalyst PiperidineAn effective organic base for promoting the condensation.
Solvent EthanolGood solubility for reactants and allows for appropriate reaction temperature.
Temperature Reflux (~80 °C)Provides sufficient energy to overcome the activation barrier of the reaction.
Monitoring TLCAllows for tracking the disappearance of starting materials and the appearance of the product.

Protocol II: Three-Component Synthesis of a Pyrano[2,3-c]pyridone Derivative

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[3][4][13] This protocol describes a three-component reaction between this compound, malononitrile, and a suitable C-H acid (in this case, 4-hydroxy-6-methyl-2-pyrone) to afford a highly functionalized pyrano[2,3-c]pyridone derivative. Such scaffolds are of significant interest in medicinal chemistry.[3][4]

Logical Flow: Multicomponent Reaction

G A This compound E Knoevenagel Adduct (Intermediate I) A->E B Malononitrile B->E C 4-Hydroxy-6-methyl-2-pyrone F Michael Addition (Intermediate II) C->F D Base Catalyst (e.g., Triethylamine) D->E E->F G Intramolecular Cyclization & Dehydration F->G H Pyrano[2,3-c]pyridone Product G->H

Caption: Mechanistic steps in the three-component reaction.

Step-by-Step Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq), malononitrile (1.0 eq), and 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in ethanol.

  • Catalyst Addition: Add triethylamine (0.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at reflux for 2-4 hours, monitoring its progress by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature and collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[14]

Causality and Experimental Choices
  • Reaction Sequence: This MCR proceeds through a domino sequence of reactions. It is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of 4-hydroxy-6-methyl-2-pyrone to the resulting electron-deficient alkene. The reaction cascade concludes with an intramolecular cyclization and subsequent dehydration to yield the final heterocyclic product.[3][15]

  • Catalyst: Triethylamine serves as a mild base to facilitate both the initial Knoevenagel condensation and the deprotonation of the 4-hydroxy-2-pyrone for the Michael addition.

  • Solvent-Free Alternative: For some MCRs, solvent-free conditions or the use of greener solvents can be explored to enhance the environmental friendliness of the synthesis.[15]

ParameterValue/ConditionRationale
Reactants Aldehyde, Malononitrile, 4-Hydroxy-6-methyl-2-pyroneEquimolar amounts are typically used in MCRs to ensure efficient atom economy.
Catalyst TriethylamineA non-nucleophilic organic base suitable for promoting the reaction cascade.
Solvent EthanolA common and effective solvent for this type of transformation.
Temperature RefluxAccelerates the reaction rate and ensures all steps in the domino sequence proceed efficiently.

Characterization of Synthesized Pyridone Derivatives

The structural elucidation and purity assessment of the synthesized compounds are critical for ensuring the reliability of subsequent biological evaluations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[16]

¹H NMR Spectroscopy
  • Pyridone Ring Protons: The protons on the pyridone ring will appear in the aromatic region of the spectrum. Their chemical shifts and coupling constants will be indicative of the substitution pattern.[16][17][18]

  • Newly Formed Moieties: The formation of the C=C double bond in the Knoevenagel product will be evident from the appearance of vinylic proton signals. In the pyrano[2,3-c]pyridone, characteristic signals for the newly formed heterocyclic ring will be observed.

  • N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group will be present, typically in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carbonyl carbon of the pyridone ring will have a characteristic chemical shift in the downfield region of the spectrum.

  • Quaternary Carbons: The formation of new quaternary carbons in the multicomponent reaction product can be confirmed by the absence of corresponding signals in the DEPT-135 spectrum.

TechniqueExpected Observations
¹H NMR Appearance of signals for the newly formed vinyl group in the Knoevenagel product. For the MCR product, signals corresponding to the pyran ring protons will be observed. The characteristic signals for the pyridone core will be present in all derivatives.[16][19]
¹³C NMR Confirmation of the carbon skeleton, including the carbonyl carbon of the pyridone ring and the nitrile carbons.[16]
Mass Spec Determination of the molecular weight of the synthesized compounds, confirming the successful incorporation of all components.
IR Spec Presence of characteristic absorption bands for functional groups such as C=O (amide and ketone), C≡N (nitrile), and C=C (alkene and aromatic).

Purification

For products that require further purification beyond simple filtration and washing, silica gel column chromatography is a standard and effective method.[14]

  • Stationary Phase: Silica gel is typically used for the purification of moderately polar compounds like pyridone derivatives.[20][21]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly employed to elute the compounds from the column. The optimal solvent system should be determined by preliminary TLC analysis.[22][23]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of pyridone derivatives. The protocols outlined in this guide, based on the well-established Knoevenagel condensation and multicomponent reaction strategies, provide researchers with reliable and adaptable methods for accessing novel chemical entities for drug discovery and development. The inherent modularity of these reactions allows for the generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35695-35716. [Link]
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. [Link]
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
  • Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. (2015).
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.).
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020). PubMed Central. [Link]
  • Knoevenagel condensation-electrocyclization of aldehyde 4 and pyridone derivatives. (n.d.).
  • Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. (n.d.). ChemTube3D. [Link]
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
  • ¹H-NMR spectra of pyridones I. (n.d.).
  • Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. (2023).
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022).
  • Synthesis of 2-pyridones. (n.d.). University of Bristol. [Link]
  • Synthesis of some pyridone derivatives. (2025).
  • ¹H NMR Characterization of Two New Pyridoxine Deriv
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2022). Bentham Science. [Link]
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2025).
  • Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). PubMed Central. [Link]
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). PubMed Central. [Link]
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA. [Link]
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (n.d.). MDPI. [Link]
  • Method for pyridine amine derivative. (2015).
  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PubMed Central. [Link]
  • Purine and Related Compound Purification Str

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The Versatile Virtuoso: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde as a Premier Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the 2-Pyridone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the 2-pyridone ring system has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique combination of features, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for amides and various aromatic systems, renders it an invaluable asset in the design of novel therapeutics.[1][2] This scaffold is a cornerstone in drugs targeting a wide array of diseases, from cancer to viral infections.[3][4] Within this esteemed class of heterocycles, 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde stands out as a particularly versatile and powerful building block. Its aldehyde functionality at the 4-position serves as a reactive handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with high efficiency and regioselectivity.

This guide provides an in-depth exploration of the synthesis and application of this compound in pharmaceutical research. We will delve into detailed, field-proven protocols for its synthesis and its utilization in key synthetic reactions that are fundamental to drug development.

Synthesis of the Building Block: A Reliable Path to a Key Intermediate

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-2(1H)-pyridinone

This protocol details the formylation of commercially available 1-methyl-2(1H)-pyridinone to yield the target aldehyde. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][8]

Reaction Scheme:

A schematic of the Vilsmeier-Haack formylation.

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
1-Methyl-2(1H)-pyridinone109.13501.0
Phosphorus oxychloride (POCl₃)153.33751.5
N,N-Dimethylformamide (DMF)73.09-Solvent
Dichloromethane (DCM)84.93-Solvent
Saturated aq. Sodium Bicarbonate--Workup
Brine--Workup
Anhydrous Sodium Sulfate--Drying Agent

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methyl-2(1H)-pyridinone (5.46 g, 50 mmol).

  • Add anhydrous DMF (50 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (11.5 g, 75 mmol, 7.0 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of 100 mL of ice-cold water.

  • Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford this compound as a pale yellow solid.

Expected Yield: 70-85%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.55 (d, J = 6.8 Hz, 1H, H-6), 7.01 (s, 1H, H-3), 6.55 (dd, J = 6.8, 1.6 Hz, 1H, H-5), 3.55 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.5, 159.0, 145.0, 140.0, 120.0, 115.0, 37.0.

  • IR (ATR, cm⁻¹): 1680 (C=O, aldehyde), 1640 (C=O, pyridone), 1580, 1470.

  • MS (ESI): m/z 138.05 [M+H]⁺.

Key Applications in Pharmaceutical Synthesis

The aldehyde functionality of this compound provides a gateway to a plethora of synthetic transformations, making it a highly sought-after intermediate in drug development.

Reductive Amination: Forging Amine Scaffolds

Reductive amination is a cornerstone reaction for the synthesis of amines, which are prevalent in a vast number of pharmaceuticals. This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10][11]

Reductive_Amination_Workflow aldehyde This compound Aldehyde imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary/Secondary Amine R¹R²NH amine->imine_formation reduction In situ Reduction imine_formation->reduction product Substituted Amine Product Final Product reduction->product

Workflow for Reductive Amination.

Protocol 2: Reductive Amination with Benzylamine

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound137.141.01.0
Benzylamine107.151.11.1
Sodium triacetoxyborohydride (STAB)211.941.51.5
1,2-Dichloroethane (DCE)98.96-Solvent
Acetic Acid (glacial)60.05-Catalyst

Procedure:

  • To a 50 mL round-bottom flask, add this compound (137 mg, 1.0 mmol) and 1,2-dichloroethane (10 mL).

  • Add benzylamine (118 mg, 1.1 mmol, 0.12 mL) followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (Eluent: 5% Methanol in Dichloromethane) to yield the product.

Expected Product: 4-((Benzylamino)methyl)-1-methyl-2(1H)-pyridinone.

Wittig Reaction: Crafting Alkenes with Precision

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[12][13][14] This reaction is highly reliable for forming carbon-carbon double bonds with excellent regiochemical control.

Wittig_Reaction_Mechanism start Aldehyde + Phosphorus Ylide cycloaddition [2+2] Cycloaddition start->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane retro_cycloaddition Retro-[2+2] Cycloaddition oxaphosphetane->retro_cycloaddition end Alkene + Triphenylphosphine Oxide retro_cycloaddition->end

Simplified mechanism of the Wittig Reaction.

Protocol 3: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound137.141.01.0
(Triphenylphosphoranylidene)acetonitrile301.331.11.1
Toluene92.14-Solvent

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (137 mg, 1.0 mmol) in anhydrous toluene (15 mL).

  • Add (triphenylphosphoranylidene)acetonitrile (331 mg, 1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (Eluent: 20-40% Ethyl Acetate in Hexanes) to isolate the alkene product.

Expected Product: 3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylonitrile.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][8][15][16] This reaction is invaluable for creating conjugated systems that are common motifs in pharmacologically active molecules.

Protocol 4: Knoevenagel Condensation with Malononitrile

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound137.141.01.0
Malononitrile66.061.11.1
Piperidine85.15-Catalyst
Ethanol46.07-Solvent

Procedure:

  • Dissolve this compound (137 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in ethanol (10 mL) in a 25 mL round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath for 30 minutes.

  • Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Product: 2-((1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are a powerful tool for generating molecular diversity efficiently.[11][17] The Hantzsch dihydropyridine synthesis is a classic example of an MCR.[16]

MCR_Logic A Component A Product Complex Product A->Product One-Pot Reaction B Component B B->Product One-Pot Reaction C Component C C->Product One-Pot Reaction D Component D D->Product One-Pot Reaction

The convergent nature of Multicomponent Reactions.

Protocol 5: Hantzsch-type Synthesis of a Dihydropyridine Derivative

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound137.141.01.0
Ethyl Acetoacetate130.142.02.0
Ammonium Acetate77.081.21.2
Ethanol46.07-Solvent

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (137 mg, 1.0 mmol), ethyl acetoacetate (260 mg, 2.0 mmol, 0.25 mL), and ammonium acetate (92 mg, 1.2 mmol).

  • Add ethanol (15 mL) and heat the mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Expected Product: A highly substituted dihydropyridine derivative.

Conclusion

This compound is a testament to the power of a well-designed building block in streamlining the synthesis of complex, biologically relevant molecules. Its straightforward synthesis and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this key intermediate, paving the way for the discovery and development of the next generation of therapeutics.

References

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Cambridge University Press. (n.d.).
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  • Purechemistry. (2023, February 24).
  • ResearchGate. (n.d.). Properties and synthesis of milrinone.
  • ResearchGate. (2025, August 6).
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  • YouTube. (2023, January 14).
  • Organic-Chemistry.org. (n.d.).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN103804288A - Synthesis method of milirinone.
  • Greener Education Materials for Chemists. (2023, October 17).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN103288725B - Method for synthesising milrinone.
  • Google Patents. (n.d.). CN103288725A - Method for synthesising milrinone.
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923.
  • ACS Publications. (n.d.). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters.
  • YouTube. (2020, November 3).
  • ResearchGate. (2025, August 6).
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Scribd. (n.d.). Multicomponent Reactions Guide | PDF | Aldehyde | Carboxylic Acid.
  • Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Bentham Science Publishers. (n.d.).
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  • ResearchGate. (n.d.).
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  • Chemical Papers. (n.d.). One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone.
  • PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
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Sources

The Strategic Utility of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridone Scaffold as a Privileged Structure in Agrochemical Design

The pyridone structural motif is a cornerstone in modern medicinal and agrochemical discovery. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a "privileged scaffold" for the design of potent and selective bioactive molecules.[1][2] 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a highly versatile building block, combining the stability of the N-methylated pyridone ring with the reactive potential of an aldehyde functional group. This positions it as a key starting material for the synthesis of a variety of agrochemicals, particularly fungicides and insecticides.[3][4] This guide provides detailed application notes and protocols for the utilization of this valuable intermediate in the synthesis of cutting-edge agrochemical compounds.

Application Note 1: Synthesis of Pyridine Carboxamide-Based SDHI Fungicide Precursors

A significant class of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain.[5][6] Many potent SDHIs are based on a pyridine carboxamide core structure.[3][5][6] this compound can be readily converted to the corresponding carboxylic acid, which can then be coupled with various aniline derivatives to produce a library of potential SDHI fungicides.

Protocol 1: Two-Step Synthesis of 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-4-carboxamide

Step 1: Oxidation of this compound to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid using a mild oxidizing agent like sodium chlorite.

  • Materials:

    • This compound

    • Sodium chlorite (NaClO2)

    • Monosodium phosphate (NaH2PO4)

    • 2-Methyl-2-butene

    • tert-Butanol

    • Water

    • Hydrochloric acid (1M)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve this compound (1.0 eq) in tert-butanol.

    • Add an aqueous solution of monosodium phosphate (1.2 eq).

    • Add 2-methyl-2-butene (4.0 eq).

    • Slowly add an aqueous solution of sodium chlorite (1.5 eq) while maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the carboxylic acid.

Step 2: Amide Coupling to form 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-4-carboxamide

This protocol details the coupling of the synthesized carboxylic acid with aniline using a standard peptide coupling reagent like HATU.

  • Materials:

    • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (from Step 1)

    • Aniline

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in DMF.

    • Add aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G start This compound step1 Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) start->step1 intermediate 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid step1->intermediate step2 Amide Coupling (Aniline, HATU, DIPEA) intermediate->step2 product 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-4-carboxamide (SDHI Precursor) step2->product G start This compound step1 Knoevenagel Condensation (EtOH/H2O, Room Temp) start->step1 reagents Malononitrile (Active Methylene Compound) reagents->step1 product 2-((1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile step1->product G start This compound step1 Wittig Reaction (THF, 0°C to RT) start->step1 ylide_precursor Benzyltriphenylphosphonium chloride + K-OtBu ylide Phosphonium Ylide ylide_precursor->ylide ylide->step1 product 1-Methyl-4-styrylpyridin-2(1H)-one step1->product G start This compound imine_formation Imine Formation (MeOH, Acetic Acid) start->imine_formation amine Benzylamine amine->imine_formation intermediate Intermediate Imine imine_formation->intermediate reduction Reduction (α-Picoline-borane) intermediate->reduction product 4-((Benzylamino)methyl)-1-methylpyridin-2(1H)-one reduction->product

Sources

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-Methyl-2-pyridone Scaffold in Kinase Inhibitor Design

The 1-methyl-2-pyridone moiety is a privileged scaffold in medicinal chemistry, recognized for its capacity to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of a diverse range of protein kinases.[1] This structural motif serves as an excellent starting point for the development of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for cancer and other proliferative diseases. The aldehyde functionality at the 4-position of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde offers a versatile handle for synthetic elaboration, enabling the exploration of a wide chemical space to optimize inhibitor potency and selectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors. We will delve into a representative synthetic protocol, detail robust biochemical and cellular assays for inhibitor characterization, and discuss the rationale behind the experimental design.

Target Kinase Families for 1-Methyl-2-pyridone-Based Inhibitors

Derivatives of the pyridin-2(1H)-one scaffold have demonstrated inhibitory activity against several important kinase families implicated in oncology. Notably, these include:

  • Src Family Kinases (SFKs): As a non-receptor tyrosine kinase, c-Src is a key regulator of cell proliferation, differentiation, and survival. Its overexpression and activation are common in various human tumors, making it a prime target for anticancer drug development.[2][3]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers.[2]

  • Mitogen-Activated Protein Kinase (MAPK): A family of serine/threonine kinases that transduce extracellular signals to the nucleus, controlling a wide array of cellular processes, including proliferation and apoptosis.[2]

  • Pyruvate Dehydrogenase Kinase (PDK): A mitochondrial serine/threonine kinase that regulates the activity of the pyruvate dehydrogenase complex, a critical gatekeeper of glucose metabolism in cancer cells.[2]

The synthetic strategies and evaluation protocols outlined herein are exemplified using c-Src kinase as a representative target, given the established precedent for pyridinone-based inhibitors of this enzyme.[2][3][4]

Synthetic Protocol: Knoevenagel Condensation for Kinase Inhibitor Synthesis

A robust and versatile method for elaborating the this compound scaffold is the Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, leading to the formation of a diverse array of α,β-unsaturated derivatives. These products can then be further modified to generate a library of potential kinase inhibitors.

Representative Synthesis of a Pyridone-Based Inhibitor via Knoevenagel Condensation

This protocol describes the synthesis of a representative kinase inhibitor candidate through the Knoevenagel condensation of this compound with a substituted active methylene compound.

Reaction Scheme:

G start This compound catalyst Piperidine (cat.) Ethanol, Reflux start->catalyst reagent Active Methylene Compound reagent->catalyst product Pyridone-Based Kinase Inhibitor Candidate catalyst->product

Caption: Synthetic workflow for a pyridone-based kinase inhibitor.

Materials and Reagents:

ReagentSupplierCAS Number
This compoundMajor Supplier A944513-73-9
2-(4-Chlorophenyl)acetonitrileMajor Supplier B140-53-4
PiperidineMajor Supplier C110-89-4
Ethanol (Absolute)Major Supplier D64-17-5
Dichloromethane (DCM)Major Supplier E75-09-2
Saturated Sodium Bicarbonate SolutionIn-house prep.N/A
Anhydrous Magnesium SulfateMajor Supplier F7487-88-9
Silica Gel for Column Chromatography (230-400 mesh)Major Supplier G112926-00-8

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 6.62 mmol) and 2-(4-chlorophenyl)acetonitrile (1.0 g, 6.62 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure Knoevenagel condensation product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biochemical and Cellular Assays for Inhibitor Evaluation

A critical step in the development of kinase inhibitors is the thorough evaluation of their biological activity. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess their effects in a more physiologically relevant context.

Biochemical Kinase Activity Assay (Mobility Shift Assay)

The mobility shift assay is a robust and widely used method for quantifying the enzymatic activity of a kinase and determining the potency of inhibitors.[7]

Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis based on differences in their charge and size, and the extent of phosphorylation is quantified.[7]

G cluster_0 Reaction cluster_1 Analysis A Kinase + Fluorescent Substrate + Inhibitor B Add ATP/Mg²⁺ A->B C Incubate (e.g., 30°C) B->C D Stop Reaction (EDTA) C->D E Microfluidic Electrophoresis D->E F Separate Phosphorylated & Non-phosphorylated Peptides E->F G Quantify Fluorescence F->G H Calculate % Inhibition & IC₅₀ G->H

Caption: Workflow for a mobility shift kinase assay.

Protocol Outline:

  • Reaction Setup: In a microplate, combine the target kinase (e.g., c-Src), a fluorescently labeled peptide substrate, and the synthesized pyridone-based inhibitor at various concentrations in an appropriate assay buffer.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg²⁺ ions.[7]

  • Separation and Detection: Transfer the reaction mixture to a microfluidic chip-based electrophoresis system. The system applies a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides.

  • Data Analysis: The fluorescence signals of the substrate and product peaks are detected and quantified. The percentage of substrate conversion is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

Representative Data:

Compoundc-Src IC₅₀ (nM)
Pyridone-Based Inhibitor (Example)50
Staurosporine (Positive Control)5
DMSO (Vehicle Control)>10,000
Cellular Proliferation Assay (CellTiter-Glo®)

This assay is essential for determining the effect of a kinase inhibitor on the viability and proliferation of cancer cells.[7]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the measurement of ATP, which is an indicator of metabolically active cells.[7]

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with high c-Src expression) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized pyridone-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The Knoevenagel condensation provides a straightforward and efficient method for generating a diverse library of compounds for screening. The combination of robust biochemical and cellular assays allows for the comprehensive evaluation of these compounds, facilitating the identification of potent and selective kinase inhibitors with therapeutic potential. The protocols and data presented in this application note serve as a foundational guide for researchers in the field of drug discovery and development.

References

  • Kumar, S. et al. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega5, 12847–12857 (2020).
  • Chand, K. et al. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorg. Chem.53, 75–82 (2014).
  • Chand, K. et al. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. DigitalCommons@URI. (2014).
  • Newton, A. S. et al. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Org. Biomol. Chem.15, 8236–8247 (2017).
  • Lee, K. et al. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorg. Med. Chem. Lett.57, 128345 (2022).
  • Foucourt, A. et al. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. Eur. J. Med. Chem.187, 111933 (2020).
  • Tokala, R., Bora, D. & Shankaraiah, N. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem17, e202100736 (2022).
  • Hamze, A. et al. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Eur. J. Med. Chem.123, 454–464 (2016).
  • Hamze, A. et al. Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. (2016). Available at: [https://www.researchgate.net/publication/305828751_Synthesis_biological_evaluation_and_molecular_modeling_studies_of_Imidazo12-a]pyridines_derivatives_as_protein_kinase_inhibitors]([Link]).
  • PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem.
  • Kolokythas, G. et al. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Org. Biomol. Chem.18, 4649–4655 (2020).
  • Fouad, A. D. et al. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules25, 1359 (2020).
  • Knez, D. et al. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorg. Chem.111, 104847 (2021).
  • Hamze, A. et al. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. (2016).
  • Kumar, A. et al. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.56, 135 (2023).
  • Spassov, D. S., Atanasova, M. & Doytchinova, I. Inhibitor Trapping in Kinases. Int. J. Mol. Sci.25, 3020 (2024).
  • ResearchGate. General procedure for the Knoevenagel condensation reaction regarding... ResearchGate.

Sources

Application Note: Synthesis of Novel Ligand Scaffolds from 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Pyridone Core

The 1-methyl-2-oxo-1,2-dihydropyridine, commonly known as a 2-pyridone, represents a privileged scaffold in modern chemistry. Its unique electronic properties, hydrogen bonding capabilities, and proven bioactivity make it a cornerstone in ligand design.[1] The 2-pyridone skeleton has demonstrated a remarkable ability to accelerate critical steps in catalytic cycles, such as C-H bond activation, and is a key component in numerous FDA-approved drugs.[2][3][4]

This application note provides detailed protocols for leveraging 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a readily accessible and highly reactive building block, for the synthesis of three distinct and valuable classes of ligands: Schiff bases, hydrazones, and pyrazoles. The aldehyde functionality at the C4 position serves as a versatile synthetic handle, enabling straightforward access to a diverse array of molecular architectures with significant potential in catalysis, coordination chemistry, and medicinal applications.[5][6]

Synthetic Pathways and Experimental Protocols

The reactivity of the aldehyde group is central to the synthetic strategies outlined below. Standard condensation reactions provide a high-yield, atom-economical route to complex ligand structures.

Pathway I: Synthesis of Schiff Base Ligands via Imine Condensation

The formation of a Schiff base (or azomethine) is a robust and fundamental reaction in organic chemistry, involving the condensation of an aldehyde with a primary amine.[7][8] This reaction creates a C=N double bond, yielding ligands that are pivotal in coordination chemistry and have shown a wide spectrum of biological activities, including antimicrobial and anticancer properties.[6][8] The resulting imine nitrogen and the pyridone oxygen can act as a bidentate chelate system for various metal ions.

G cluster_reactants Reactants cluster_process Process cluster_product Isolation & Product A 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde C Dissolve in Ethanol A->C B Primary Amine (R-NH2) (e.g., Aniline derivative) B->C D Add Catalytic Acetic Acid C->D E Reflux (4-6 hours) D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry in vacuo H->I J Schiff Base Ligand (Pyridone-Imine) I->J

Caption: Workflow for Schiff Base Ligand Synthesis.

Protocol 2.1: General Synthesis of a Pyridone-Schiff Base Ligand

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 151.1 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To the stirred solution, add the desired primary amine (1.0 mmol) (e.g., 4-chloroaniline, 2-aminophenol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified ligand in a vacuum oven at 50°C for 4 hours. Characterize the final product using FT-IR, NMR, and Mass Spectrometry.

Reactant 2 (Primary Amine)SolventCatalystTime (h)Typical Yield
AnilineEthanolAcetic Acid485-92%
2-AminophenolEthanolAcetic Acid588-95%
4-AminoantipyrineMethanolNone682-90%
3-Aminobenzoic acidEthanolAcetic Acid680-88%
Pathway II: Synthesis of Hydrazone Ligands

Hydrazones are formed through the condensation of an aldehyde with a hydrazine derivative.[9] These ligands are of immense interest due to their versatile coordination modes and the presence of an additional nitrogen donor atom, often leading to tridentate (ONO or NNO) chelation possibilities.[10][11] Hydrazone-based ligands and their metal complexes are widely explored for their potent biological activities, including antibacterial, antifungal, and antitumor properties.[11][12]

G cluster_reactants Reactants cluster_process Process cluster_product Isolation & Product A 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde C Combine in Ethanol A->C B Hydrazine Derivative (e.g., Isonicotinic hydrazide) B->C D Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool and Concentrate E->F G Precipitate by adding water F->G H Filter and Wash G->H I Recrystallize from Ethanol H->I J Hydrazone Ligand I->J

Caption: Workflow for Hydrazone Ligand Synthesis.

Protocol 2.2: Synthesis of a Pyridone-Hydrazone Ligand

  • Reagent Preparation: Add this compound (1.0 mmol, 151.1 mg) to a 50 mL round-bottom flask containing 15 mL of ethanol.

  • Hydrazide Addition: In a separate beaker, dissolve the chosen hydrazide (1.0 mmol) (e.g., isonicotinic hydrazide, benzoyl hydrazide) in 10 mL of hot ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.

  • Reaction: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate may be observed during this time.

  • Isolation: After cooling to room temperature, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from hot ethanol if necessary to obtain a pure product.

  • Drying: Dry the final compound under vacuum.

Reactant 2 (Hydrazine)SolventTime (h)Typical Yield
Hydrazine HydrateEthanol290-96%
PhenylhydrazineEthanol385-93%
Isonicotinic HydrazideEthanol488-94%
Benzoyl HydrazideEthanol387-95%
Pathway III: Synthesis of Pyrazole-Containing Ligands

The pyrazole moiety is another "privileged scaffold" in medicinal chemistry, found in numerous drugs such as the anti-inflammatory celecoxib.[13] A common and effective route to functionalized pyrazoles is the cyclocondensation of a hydrazine with a 1,3-dielectrophile, such as a β-ketoester.[13][14] By reacting our pyridone-aldehyde with hydrazine and a suitable 1,3-dicarbonyl compound in a one-pot, multi-component reaction, we can construct novel ligands bearing both the pyridone and pyrazole cores.

G cluster_reactants Reactants cluster_process One-Pot Multicomponent Reaction cluster_product Isolation & Product A Pyridone Carbaldehyde E Combine Reactants in Ethanol A->E B Hydrazine Hydrate B->E C β-Ketoester (e.g., Ethyl Acetoacetate) C->E D Malononitrile D->E F Add Piperidine (catalyst) E->F G Stir at Room Temp (1-2 hours) F->G H Filter Solid Product G->H I Wash with Water & Ethanol H->I J Pyridone-Pyrazole Ligand I->J

Caption: Workflow for Pyridone-Pyrazole Ligand Synthesis.

Protocol 2.3: One-Pot Synthesis of a Pyridone-Pyrano[2,3-c]pyrazole Ligand

This protocol is adapted from established multi-component reactions for pyranopyrazole synthesis.[14]

  • Reaction Setup: In a 100 mL flask, create a mixture of this compound (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and ethyl acetoacetate (1.0 mmol, 130.1 mg) in 25 mL of ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 mmol) to the stirred mixture.

  • Catalysis: Add a catalytic amount of piperidine (4-5 drops) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. A solid precipitate will typically form within this period.

  • Isolation: Collect the product by vacuum filtration.

  • Purification: Wash the solid thoroughly with water, followed by a wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven at 60°C.

1,3-DicarbonylActive MethyleneCatalystTime (h)Typical Yield
Ethyl AcetoacetateMalononitrilePiperidine285-93%
Diethyl MalonateMalononitrilePiperidine380-88%
AcetylacetoneCyanoacetamideTaurine2.582-90%

Standard Characterization

The identity and purity of all synthesized ligands must be confirmed through standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the formation of the C=N bond (imine/hydrazone stretch typically at 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and primary amine N-H stretches.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the complete molecular structure, including the presence of the azomethine proton (-CH=N-) signal (typically δ 8-9 ppm in ¹H NMR) and the overall integration of protons.[7]

  • Mass Spectrometry: To verify the molecular weight of the final product.

Applications and Future Outlook

The ligands synthesized from this compound are not merely academic curiosities; they are designed for purpose.

  • Catalysis: The pyridone-oxazoline and -imidazoline ligands have been successfully applied in palladium-catalyzed C-H activation and alkenylation of arenes.[2] The Schiff base and hydrazone derivatives presented here are excellent candidates for forming stable, active complexes with transition metals like palladium, rhodium, and copper for various catalytic transformations.[3][6]

  • Medicinal Chemistry: Pyridinone, pyrazole, Schiff base, and hydrazone motifs are all independently associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6][11][13] The hybrid structures synthesized via these protocols offer novel molecular frameworks for fragment-based drug design and lead optimization programs.[1]

Future work should focus on the systematic screening of these novel ligands in both catalytic and biological assays. The modularity of the synthetic routes allows for the rapid generation of a diverse library of ligands by simply varying the amine, hydrazine, or dicarbonyl component, enabling comprehensive structure-activity relationship (SAR) studies.

References

  • Synthesis And Application Of A Novel Ligand Containing 2-pyridone Skeleton. (2024). Vertex AI Search.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar.
  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. (2023). RSC Publishing.
  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry.
  • Hydrazone ligands employed in this study. ResearchGate.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Recent advances in the synthesis of new pyrazole derivatives. acgpubs.org.
  • Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) - SciSpace. SciSpace.
  • Synthesis of hydrazone ligands (1–4) and their transition metal complexes (5–20). ResearchGate.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • Synthesis, Characterisation, Docking Studies And Biological Activity Of Metal(II) Complexes Of Schiff Base Ligand Derived From 4. IOSR Journal.
  • Some 2‐pyridone‐based drugs approved by the FDA. ResearchGate.
  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). scielo.org.pe.
  • Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
  • (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate.
  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023). Novelty Journals.
  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica.

Sources

experimental procedure for condensation reactions of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Privileged Heterocycle

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, also known as 1-methyl-4-formyl-2-pyridone, is a valuable heterocyclic building block in medicinal chemistry and materials science. The electron-withdrawing nature of the pyridone ring, combined with the electrophilic aldehyde functionality, makes it a prime candidate for a variety of carbon-carbon bond-forming reactions. Among these, condensation reactions such as the Knoevenagel and Claisen-Schmidt condensations are particularly powerful for elaborating the core structure, leading to conjugated systems with diverse pharmacological and photophysical properties.

This guide provides detailed experimental protocols for performing Knoevenagel and Claisen-Schmidt condensations using this compound. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for key experimental choices, ensuring that researchers can not only replicate these procedures but also adapt and troubleshoot them effectively.

While this compound is primed for this reactivity, specific literature precedents detailing these condensations are not abundant. Therefore, the following protocols are expertly adapted from well-established, analogous procedures for other heterocyclic and aromatic aldehydes.[1][2][3] They represent robust starting points that may require minor optimization for specific substrates.

Part 1: The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[4] The product is a highly functionalized α,β-unsaturated system, a common motif in bioactive molecules and functional materials like styryl dyes.[5][6]

Scientific Rationale & Mechanistic Overview

The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a weak base, such as piperidine or a mild inorganic base.[1][7] Using a weak base is critical to prevent the self-condensation of the aldehyde reactant.[4] The resulting carbanion (enolate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step, often occurring spontaneously, to yield the thermodynamically stable conjugated product.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Aldehyde This compound Enolate->Aldehyde Attack Intermediate Aldol Adduct Aldehyde->Intermediate Protonation Product α,β-Unsaturated Product Intermediate->Product -H₂O (Dehydration)

Caption: Generalized Knoevenagel condensation workflow.

Protocol 1.1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol details the reaction with malononitrile, a highly reactive methylene compound, using a classic piperidine catalyst in an alcohol solvent.

Reagent & Parameter Summary

Reagent Molar Eq. MW Amount (for 1 mmol scale) Purpose
This compound 1.0 151.15 151 mg Electrophile
Malononitrile 1.05 66.06 69 mg Nucleophile (Active Methylene)
Piperidine 0.1 85.15 ~8.5 µL Basic Catalyst

| Ethanol (Absolute) | - | - | 5 mL | Solvent |

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (151 mg, 1.0 mmol) and malononitrile (69 mg, 1.05 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Using a microliter syringe, add piperidine (~8.5 µL, 0.1 mmol) to the solution. A color change and/or slight warming may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

    • Expertise & Experience: The pyridone nitrogen may exert a mild catalytic effect, potentially shortening the required reaction time compared to simple aromatic aldehydes.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes as eluent) until the starting aldehyde spot is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. The product may begin to precipitate. b. Place the flask in an ice bath for 30 minutes to maximize precipitation. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake with two portions of cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst. e. Dry the product under vacuum to yield (E)-2-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile.

Protocol 1.2: The Doebner Modification with Malonic Acid

When the active methylene compound is malonic acid, the Doebner modification is employed, which typically uses pyridine as both the solvent and base, often with a catalytic amount of piperidine. The reaction is usually followed by decarboxylation upon heating to yield an α,β-unsaturated carboxylic acid.[9]

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (151 mg, 1.0 mmol) and malonic acid (125 mg, 1.2 mmol) in pyridine (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops, ~0.2 mmol).

  • Condensation: Heat the mixture in an oil bath at 80-90 °C for 1-2 hours.

  • Decarboxylation: Increase the temperature to reflux (~115 °C) and maintain for an additional 2-3 hours to effect decarboxylation. Monitor the evolution of CO₂ gas.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing ice and concentrated HCl (10 mL). Stir until the product precipitates. c. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield (E)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acrylic acid.

Part 2: The Claisen-Schmidt Condensation: Synthesis of Chalcone Analogs

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde (without α-hydrogens, like our target molecule) and an enolizable ketone (e.g., acetophenone) in the presence of a relatively strong base like NaOH or KOH.[2][10] The reaction yields α,β-unsaturated ketones, often called chalcones or chalcone analogs, which are scaffolds of significant pharmacological interest.

Scientific Rationale & Mechanistic Overview

The mechanism involves the base-catalyzed formation of an enolate from the ketone. This enolate then nucleophilically attacks the aldehyde carbonyl. The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to form the stable, conjugated enone product. The dehydration step is particularly favorable due to the formation of an extended conjugated system.[11]

Claisen_Schmidt_Workflow Start Prepare Reactants: - Ketone (e.g., Acetophenone) - Aldehyde (Pyridone-4-carbaldehyde) - Base Solution (e.g., NaOH in EtOH/H₂O) Mix Dissolve Ketone and Aldehyde in Ethanol Start->Mix Cool Cool Mixture in Ice Bath Mix->Cool Add_Base Add Base Solution Dropwise with Vigorous Stirring Cool->Add_Base React Stir at Room Temperature (2-4 hours) Add_Base->React Precipitate Pour into Ice-Cold Water to Precipitate Product React->Precipitate Isolate Collect Solid by Vacuum Filtration Precipitate->Isolate Wash Wash with Cold Water until Neutral Isolate->Wash Purify Recrystallize from Suitable Solvent (e.g., Ethanol) Wash->Purify End Obtain Pure Chalcone Analog Purify->End

Caption: Experimental workflow for Claisen-Schmidt condensation.

Protocol 2.1: Base-Catalyzed Condensation with Acetophenone

This protocol provides a standard method for synthesizing a chalcone analog from acetophenone.

Reagent & Parameter Summary

Reagent Molar Eq. MW Amount (for 1 mmol scale) Purpose
This compound 1.0 151.15 151 mg Electrophile
Acetophenone 1.0 120.15 ~118 µL Nucleophile Precursor (Ketone)
Sodium Hydroxide (NaOH) 1.5 40.00 60 mg Base Catalyst
Ethanol (95%) - - 4 mL Solvent

| Water | - | - | 1.5 mL | Solvent for Base |

Step-by-Step Procedure:

  • Catalyst Preparation: In a small beaker, dissolve sodium hydroxide (60 mg, 1.5 mmol) in water (1.5 mL) and cool the solution in an ice bath.

  • Reactant Mixture: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (151 mg, 1.0 mmol), acetophenone (~118 µL, 1.0 mmol), and 4 mL of 95% ethanol. Stir until a homogeneous solution is formed.

  • Condensation Reaction: Cool the reactant flask in an ice bath. While stirring vigorously, add the cold aqueous NaOH solution dropwise over 15-20 minutes. A yellow precipitate will likely form.

    • Trustworthiness: The dropwise addition of base while cooling is crucial. This controls the exothermic reaction and minimizes side reactions, such as the self-condensation of the ketone or Cannizzaro-type reactions with the aldehyde, ensuring a cleaner product profile and higher yield.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: a. Pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. b. Stir the resulting suspension for 15 minutes to ensure complete precipitation of the crude product. c. Collect the solid by vacuum filtration. d. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (check with pH paper). This step is critical to remove all residual sodium hydroxide.

  • Purification: a. Allow the crude product to air-dry on the filter. b. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure (E)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)-1-phenylprop-2-en-1-one.

Conclusion and Further Applications

The Knoevenagel and Claisen-Schmidt condensations are highly reliable and versatile methods for the functionalization of this compound. The resulting α,β-unsaturated products serve as valuable intermediates for further synthetic transformations, including Michael additions, cycloadditions, and the synthesis of more complex heterocyclic systems. The protocols provided herein offer robust and scientifically-grounded starting points for researchers exploring the rich chemistry of this important pyridone building block.

References

  • Mekky, A. E. M., & Shindy, H. A. (2011). Novel environmentally benign procedures for the synthesis of styryl dyes. Journal of the Brazilian Chemical Society, 22, 108-115. [Link]
  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2016). PubMed Central. [Link]
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. (2019). bioRxiv. [Link]
  • Dhongade-Desai, S. et al. (2014). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. (2020). PubMed Central. [Link]
  • Knoevenagel condens
  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. CiteSeerX. [Link]
  • Moemeni, M. H., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)
  • Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde 6.
  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Claisen–Schmidt condens
  • Knoevenagel Condensation Doebner Modific
  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]
  • 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. [Link]
  • Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134. [Link]
  • Claisen-Schmidt Condensation. University of Missouri–St. Louis. [Link]

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catalytic conversion of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Conversion of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Introduction:

This compound is a versatile heterocyclic building block possessing two key reactive sites: a conjugated aldehyde and an electron-rich pyridone ring system. This unique combination allows for a diverse array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The 2-pyridone moiety is a prevalent scaffold in numerous bioactive compounds, and the ability to selectively functionalize the C4-aldehyde or the pyridone ring through catalytic means is of significant synthetic interest.

This document provides a comprehensive overview of potential catalytic conversions of this substrate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design. We will explore catalytic pathways for the selective transformation of both the aldehyde group and the dihydropyridine ring, supported by established chemical principles and authoritative literature.

Section 1: Strategic Overview of Catalytic Transformations

The reactivity of this compound can be directed towards three primary domains: the aldehyde carbonyl, the π-system of the pyridone ring, and the C-H bonds of the ring itself. The choice of catalyst and reaction conditions determines the outcome, enabling selective functionalization.

G cluster_aldehyde Aldehyde Transformations cluster_ring Ring Transformations start This compound reduc Reduction to Alcohol start->reduc Cat. Hydrogenation (e.g., H₂, Pd/C) oxid Oxidation to Carboxylic Acid start->oxid Cat. Oxidation (e.g., Ru(IV)=O) cc C-C Bond Formation start->cc Base/Acid Catalysis (e.g., Knoevenagel) hydro Ring Hydrogenation start->hydro Cat. Hydrogenation (e.g., PtO₂, high pressure) ch_func C-H Functionalization start->ch_func Metal-Catalyzed C-H Activation

Figure 1: Key catalytic conversion pathways for the target molecule.

Section 2: Catalytic Conversion of the Aldehyde Moiety

The aldehyde group is a prime target for selective transformations due to its inherent electrophilicity and susceptibility to both reduction and oxidation.

Catalytic Reduction to (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methanol

The selective reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Catalytic hydrogenation offers a clean and efficient method.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aldehydes. It is generally selective for the carbonyl group under mild conditions, leaving the pyridone ring intact. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, can also be used, though it may require more forcing conditions that could lead to ring reduction.[1][2]

  • Hydrogen Source: Molecular hydrogen (H₂) is the standard reductant, offering high atom economy. Transfer hydrogenation using sources like ammonium formate or isopropanol can also be employed for setups not equipped for high-pressure gas.

  • Solvent: Protic solvents like methanol or ethanol are ideal as they readily dissolve the substrate and stabilize intermediates.

  • Conditions: Low to moderate H₂ pressure (1-10 atm) and room temperature are typically sufficient to ensure selectivity and prevent over-reduction of the pyridone ring.

Data Summary: Catalyst Selection for Aldehyde Reduction

Catalyst Typical Conditions Selectivity for Aldehyde Potential Side Reactions Reference
5% Pd/C 1-5 atm H₂, RT, Methanol High Minimal [3]
PtO₂ 1-3 atm H₂, RT, Acetic Acid Good Possible ring reduction [1][2]

| NaBH₄ | Methanol, 0 °C to RT | High | None (Stoichiometric) | N/A |

Catalytic Oxidation to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

Oxidation of the aldehyde yields the corresponding carboxylic acid, a key intermediate for amide couplings and further derivatization.[4] While strong stoichiometric oxidants can be used, catalytic methods are preferred for their efficiency and milder conditions.

Causality and Experimental Choices:

  • Catalyst: Ruthenium-based complexes are known to catalyze the oxidation of aldehydes to carboxylic acids.[5] For example, polypyridyl oxo complexes of Ru(IV) have been shown to operate via a hydrogen-atom transfer (HAT) mechanism.[5] Simpler, commercially available catalysts like RuCl₃ with an oxidant can also be effective.

  • Oxidant: In a catalytic cycle, a terminal oxidant is required to regenerate the active catalyst. Molecular oxygen (from air) is the greenest option, though others like sodium periodate or peroxy acids can be used.

  • Mechanism Insight: The oxidation mechanism often involves the formation of a hydrate from the aldehyde in the presence of water, followed by oxidation of the hydrate. The reaction proceeds through a one-electron hydrogen-atom transfer, generating a radical intermediate which is then further oxidized.[5]

Section 3: Catalytic Hydrogenation of the Pyridone Ring

Full saturation of the dihydropyridine ring to the corresponding piperidone derivative is a valuable transformation for accessing scaffolds found in many pharmaceuticals.[6] This conversion typically requires more forcing conditions than aldehyde reduction due to the aromatic character of the ring.

Causality and Experimental Choices:

  • Catalyst: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Rhodium on Carbon (Rh/C), or Palladium on Carbon (Pd/C) are commonly used.[1] PtO₂ in an acidic solvent like glacial acetic acid is particularly effective for the hydrogenation of pyridine rings.[2]

  • Conditions: High pressures of hydrogen (50-70 bar) and sometimes elevated temperatures are necessary to overcome the activation energy for ring dearomatization.[1][2] The use of an acidic medium protonates the pyridine nitrogen, which can facilitate its reduction.[6]

  • Challenges: A significant challenge is achieving selectivity. The aldehyde group will be readily reduced to a methyl group under these harsh conditions. Therefore, it is often strategic to first protect the aldehyde or oxidize it to the more stable carboxylic acid before attempting ring hydrogenation.

G cluster_workflow General Hydrogenation Workflow prep 1. Catalyst & Substrate Preparation react 2. Reaction Setup (Parr Shaker / Autoclave) prep->react Add to vessel run 3. Hydrogenation (Set Temp & Pressure) react->run Seal & Purge workup 4. Work-up (Filter Catalyst, Concentrate) run->workup Depressurize & Cool char 5. Characterization (NMR, MS) workup->char Purify if needed

Figure 2: A generalized workflow for catalytic hydrogenation experiments.

Section 4: Catalytic C-C Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on catalytic C-C bond formation to build molecular complexity. For the target molecule, this can be envisioned at the C4-position or through C-H activation of the ring.

Causality and Experimental Choices:

  • Suzuki-Miyaura Coupling: While the starting material lacks a halide for a traditional Suzuki coupling, it could be synthesized from a halogenated precursor. If, for instance, a 4-bromo-1-methyl-2-pyridone were used, a palladium-catalyzed reaction with a boronic acid would be a powerful method for introducing aryl or alkyl groups.[7][8] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[7]

  • C-H Functionalization: More advanced strategies involve the direct catalytic functionalization of C-H bonds. Ruthenium(II) complexes have been shown to catalyze the C6-selective acylmethylation of pyridones.[9] This approach avoids pre-functionalization and offers high atom economy. The mechanism often involves a directing group to guide the metal catalyst to a specific C-H bond for activation.[9]

Data Summary: Potential Cross-Coupling Strategies

Reaction Type Required Substrate Modification Catalyst System Key Advantage Reference
Suzuki-Miyaura Halogenation of ring (e.g., at C4) Pd(0) complex + Base High functional group tolerance [7][8]

| C-H Acylmethylation | None | Ru(II) complex | High atom economy, no pre-functionalization |[9] |

Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogenation reactions under pressure should be conducted behind a blast shield in appropriately rated equipment.

Protocol 1: Selective Catalytic Reduction of Aldehyde to Alcohol

Objective: To synthesize (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methanol.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Methanol (ACS grade)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™

Procedure:

  • To a hydrogenation vessel, add this compound (e.g., 1.00 g).

  • Add methanol (approx. 20 mL/g of substrate).

  • Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (e.g., 100 mg).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with H₂ gas three times to remove air.

  • Pressurize the vessel to 3 atm with H₂.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Once complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Self-Validation/Characterization:

  • ¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of a new signal for the CH₂OH group (~4.5 ppm) and the hydroxyl proton.

  • IR Spectroscopy: Expect the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • Mass Spectrometry: The mass of the product should correspond to [M+H]⁺ for C₇H₉NO₂.

Protocol 2: Catalytic Hydrogenation of Pyridone Ring

Objective: To synthesize 4-Methyl-1-methylpiperidin-2-one (assuming complete reduction of both ring and aldehyde).

Materials:

  • This compound (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5% w/w)

  • Glacial Acetic Acid

  • High-pressure autoclave

  • Hydrogen gas (H₂)

  • Celite™

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • To the liner of a high-pressure autoclave, add this compound (e.g., 1.00 g).

  • Add glacial acetic acid (approx. 20 mL/g of substrate).

  • Carefully add PtO₂ (e.g., 50 mg).

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the system thoroughly with H₂ gas.

  • Pressurize the autoclave to 50 bar (approx. 725 psi) with H₂.

  • Heat the reaction to 50 °C while stirring vigorously.

  • Maintain the pressure and temperature, monitoring for H₂ uptake. The reaction may take 12-24 hours.

  • After the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess pressure.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through Celite™ to remove the catalyst, washing with additional acetic acid.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold solution of saturated NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Self-Validation/Characterization:

  • ¹H NMR: Expect the complete disappearance of all aromatic protons and the appearance of aliphatic signals characteristic of the piperidine ring.

  • ¹³C NMR: Expect the disappearance of signals in the aromatic region (>100 ppm) except for the amide carbonyl (~170 ppm).

  • Mass Spectrometry: The mass of the product should correspond to [M+H]⁺ for C₇H₁₃NO.

References

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • Functionalization of Pyridines at the C4 Position via Metal
  • C6-selective C–H functionalization of pyridones.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Str
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Ruthenium-Catalyzed Chemoselective N–H Bond Insertion Reactions of 2-Pyridones/7-Azaindoles with Sulfoxonium Ylides.
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923. PubChem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Mechanism of oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV). PubMed.
  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers (RSC Publishing).

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Application Notes and Protocols: Protecting Group Strategies for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of a Bifunctional Pyridone

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the presence of two key reactive functionalities: a conjugated aldehyde at the C4 position and an N-methyl-2-pyridone core. The aldehyde is a prime site for nucleophilic attack and various condensation reactions, while the pyridone ring, a cyclic amide (lactam), can also participate in or be sensitive to certain reaction conditions. This duality presents a classic challenge in organic synthesis: achieving chemoselectivity. To perform transformations at other sites of the molecule or to prevent undesired side reactions of the highly reactive aldehyde, a robust protecting group strategy is paramount.[1]

This guide provides a detailed overview of protecting group strategies for the aldehyde functionality of this compound. We will delve into the rationale behind the choice of protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the critical aspects of reaction compatibility to ensure the integrity of the pyridone core.

The Aldehyde Conundrum: Why Protection is Crucial

The formyl group (-CHO) of this compound is highly susceptible to a wide range of reagents, including nucleophiles (e.g., Grignard reagents, organolithiums), reducing agents (e.g., sodium borohydride), and oxidizing agents. Unmasked, this aldehyde can lead to a cascade of unintended reactions, compromising reaction yields and purity. Therefore, temporary masking of the aldehyde is essential for many synthetic routes.[2]

The most common and effective strategy for protecting aldehydes is their conversion to acetals.[3] Acetals are stable to a wide range of nucleophilic and basic conditions, making them ideal for reactions involving these types of reagents.[3] Furthermore, a variety of mild and selective methods exist for their removal, ensuring the aldehyde can be regenerated at the desired stage of the synthesis.[1][4]

Recommended Protecting Group Strategy: Acetal Formation

The conversion of the aldehyde to a cyclic acetal, typically a 1,3-dioxolane (from ethylene glycol) or a 1,3-dioxane (from 1,3-propanediol), is the recommended approach for protecting this compound. Cyclic acetals are generally more stable than their acyclic counterparts.[5]

Chemoselectivity and Ring Stability Considerations

A key consideration is the stability of the N-methyl-2-pyridone ring under the acidic conditions typically required for acetal formation. While strong acidic conditions can lead to the hydrolysis of amides, the formation of acetals can be catalyzed by mild Brønsted or Lewis acids, minimizing the risk of ring opening.[6][7] The N-methyl-2-pyridone moiety is expected to be stable under these mild acidic conditions.

The chemoselective protection of the aldehyde in the presence of the lactam is highly favorable due to the significantly greater electrophilicity of the aldehyde carbonyl compared to the amide carbonyl of the pyridone.[8]

Experimental Protocols

PART 1: Protection of the Aldehyde as a 1,3-Dioxolane

This protocol describes the formation of the ethylene glycol acetal of this compound.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or benzene

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1 equivalent).

  • Add toluene or benzene as the solvent.

  • Add ethylene glycol (1.1-1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

PART 2: Deprotection of the Acetal

A variety of mild conditions can be employed for the deprotection of the acetal to regenerate the aldehyde. The choice of method will depend on the sensitivity of other functional groups in the molecule.[1][4]

This is the most common method for acetal deprotection.

Materials:

  • Protected this compound

  • Acetone and water mixture (e.g., 9:1)

  • Catalytic amount of a mild acid (e.g., p-TsOH, pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like cerium(III) triflate)[1]

  • Standard laboratory glassware

Protocol:

  • Dissolve the protected compound in a mixture of acetone and water.

  • Add a catalytic amount of the chosen acid.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected aldehyde.

  • Purify by flash column chromatography if necessary.

For molecules that are highly sensitive to acid, a neutral deprotection method is advantageous.[9]

Materials:

  • Protected this compound

  • Acetone

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Protocol:

  • Dissolve the acetal-protected compound in reagent-grade acetone.[9]

  • Add a catalytic amount of molecular iodine (e.g., 10 mol %).[9]

  • Stir the mixture at room temperature. The reaction is often rapid.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.[9]

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected aldehyde.[9]

Data Summary

Protecting Group Protection Conditions Deprotection Conditions Stability of Pyridone Ring
1,3-DioxolaneEthylene glycol, cat. p-TsOH, Toluene, reflux1. Acetone/H₂O, cat. acid, RT2. I₂ (cat.), Acetone, RT[9]Expected to be stable under these mild conditions
1,3-Dioxane1,3-Propanediol, cat. p-TsOH, Toluene, reflux1. Acetone/H₂O, cat. acid, RT2. I₂ (cat.), Acetone, RT[9]Expected to be stable under these mild conditions

Visualization of the Workflow

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection Start 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde Reagents_P Ethylene Glycol cat. p-TsOH, Toluene Start->Reagents_P Acetal Formation Protected Protected Aldehyde (1,3-Dioxolane derivative) Reagents_P->Protected Reaction Perform desired chemical transformation (e.g., with nucleophiles, bases) Protected->Reaction Reagents_D Mild Acidic Hydrolysis (e.g., Acetone/H2O, cat. acid) OR Neutral Conditions (e.g., I2, Acetone) Reaction->Reagents_D Acetal Cleavage Final_Product 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde Reagents_D->Final_Product

Caption: Workflow for the protection and deprotection of this compound.

Conclusion

The successful synthesis and modification of this compound hinges on a well-executed protecting group strategy. The conversion of the aldehyde to a cyclic acetal, such as a 1,3-dioxolane, offers a robust and reliable method to mask its reactivity. The availability of numerous mild deprotection protocols provides the flexibility needed to accommodate a wide range of subsequent chemical transformations while preserving the integrity of the sensitive pyridone ring. By following the detailed protocols and considering the principles of chemoselectivity outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic endeavors.

References

  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
  • Shirini, F., Zolfigol, M. A., & Pourhabib, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077. [Link]
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
  • Sen, S. E., Roach, S. L., Boggs, J. K., Ewing, G. J., & Magrath, J. (1995). Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. The Journal of Organic Chemistry, 60(23), 7584–7585. [Link]
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
  • Li, W., Li, L., & Zhang, X. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5334–5343. [Link]
  • Loba Chemie. (2024).
  • Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
  • Beilstein Journal of Organic Chemistry. (2022).
  • ResearchGate. (2025). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III)
  • ResearchGate. (2020). Top: Opening of NMP ring under acidic or alkaline condition to form.... [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde scaffold and its derivatives are pivotal intermediates in medicinal chemistry and drug development. Their versatile reactivity allows for the facile introduction of diverse functionalities, making them valuable building blocks in the synthesis of complex bioactive molecules. The transition from laboratory-scale synthesis to pilot or industrial-scale production, however, presents a unique set of challenges that necessitate a robust and well-understood synthetic strategy. This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on the critical Vilsmeier-Haack formylation step. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and address key considerations for safe and efficient scale-up.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved in a two-step sequence starting from readily available pyridine. The initial step involves the N-methylation of pyridine, followed by oxidation to yield the key intermediate, 1-methyl-2-pyridone. This intermediate is then subjected to a regioselective formylation at the C4-position via the Vilsmeier-Haack reaction.

Caption: Overall synthetic route.

Part 1: Synthesis of the Key Intermediate: 1-Methyl-2-pyridone

A reliable and scalable synthesis of the 1-methyl-2-pyridone intermediate is paramount for the overall success of the process. The procedure outlined in Organic Syntheses provides a robust and well-documented method.

Protocol 1: Gram-Scale Synthesis of 1-Methyl-2-pyridone

Materials:

ReagentCAS NumberMolecular WeightQuantity (g)Moles
Dry Pyridine110-86-179.101451.83
Dimethyl Sulfate77-78-1126.132311.83
Potassium Ferricyanide13746-66-2329.2412003.65
Sodium Hydroxide1310-73-240.003007.5
Anhydrous Sodium Carbonate497-19-8105.99400-500-
Isoamyl Alcohol123-51-388.15As needed-
Water7732-18-518.02As needed-

Procedure:

  • N-Methylation: In a 5-L round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine. Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel. After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.

  • Preparation for Oxidation: Cool the flask and dissolve the crude pyridinium salt in 400 mL of water. Equip the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

  • Oxidation: Prepare separate solutions of 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water and 300 g (7.5 moles) of sodium hydroxide in 500 mL of water. Add these solutions dropwise simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. Maintain the reaction temperature below 10°C. Regulate the addition rate so that all the sodium hydroxide solution is added when half of the potassium ferricyanide solution has been added (approximately one hour). Add the remaining potassium ferricyanide solution over another hour.

  • Work-up and Isolation: Allow the reaction mixture to stand for five hours, during which it will warm to room temperature. Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution. Continue stirring until no more sodium carbonate dissolves.

  • Extraction: Separate the upper oily layer. Filter the aqueous layer to remove excess sodium carbonate and precipitated salts. Extract the filtrate with isoamyl alcohol. Combine the alcohol extracts with the initially separated oily layer.

  • Purification: Distill the combined extracts under reduced pressure to recover the solvent. Transfer the residue to a smaller flask and distill under reduced pressure to obtain 1-methyl-2-pyridone.

Expected Yield: 65-70%

Part 2: Vilsmeier-Haack Formylation of 1-Methyl-2-pyridone

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[4] This electrophilic species then attacks the electron-rich pyridone ring.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for obtaining this compound in high purity from a reaction mixture. The guidance provided herein is synthesized from established principles of organic chemistry and purification sciences, tailored to the structural characteristics of pyridone derivatives.

Introduction: Understanding the Molecule and Potential Challenges

This compound is a polar molecule containing both a hydrogen bond acceptor (the carbonyl group) and a polarizable aromatic system. Its purification can be challenging due to its potential solubility in a range of solvents and the possible presence of structurally similar impurities. Common impurities may include unreacted starting materials, over-oxidized product (the corresponding carboxylic acid), or byproducts from side reactions.

A preliminary purity assessment of the crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to select the most appropriate purification strategy.[1]

Core Purification Strategies

The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound, based on differences in solubility in a specific solvent at varying temperatures.[1]

Troubleshooting Recrystallization

Issue Potential Cause Troubleshooting Action
Compound does not dissolve Incorrect solvent choice; insufficient solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Add a minimal amount of hot solvent until dissolution is complete.[1] Consider solvent mixtures.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Use a lower-boiling point solvent. Add more hot solvent to the oiled-out mixture and reheat until a homogenous solution is formed.
No crystal formation Solution is not saturated; cooling is too rapid.Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery Too much solvent was used; premature crystallization during hot filtration.Minimize the amount of hot solvent used for dissolution. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Impure crystals Rapid cooling entrapped impurities.Allow for slow cooling to room temperature before placing in an ice bath to promote the formation of purer, larger crystals.[1]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol portion-wise while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization of the desired product.[1]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Troubleshooting Column Chromatography

Issue Potential Cause Troubleshooting Action
Poor separation Inappropriate solvent system; column overloading.Optimize the solvent system using TLC. A good starting point for polar compounds like pyridones is a hexane:ethyl acetate mixture.[1] Ensure the sample load is not more than 5-10% of the silica gel weight.
Peak tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica.[2]Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to shield the silanol groups.[2]
Compound won't elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Low recovery Irreversible adsorption to the silica gel; compound degradation on the acidic silica.Deactivate the silica gel with a small amount of water or use a more inert stationary phase like alumina. If degradation is suspected, perform the chromatography quickly and at a lower temperature if possible.

Experimental Protocol: Silica Gel Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 hexane:ethyl acetate).[1] Pour the slurry into the column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.[1]

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity if necessary to move the compound down the column.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.[1] Combine the pure fractions and evaporate the solvent under reduced pressure.

Advanced Purification: Handling Highly Polar Impurities

If the crude mixture contains highly polar impurities, such as the corresponding carboxylic acid, an initial acid-base extraction can be beneficial.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolve the crude mixture in an organic solvent like dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate. This will deprotonate the acidic impurity, making it water-soluble and allowing for its removal into the aqueous layer.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to yield a product enriched in the desired aldehyde.

For reaction mixtures in polar aprotic solvents like DMF or DMSO, a specialized extraction protocol involving dilution with a large volume of water and multiple extractions with a less polar solvent like ether can be effective.[3]

Purity Assessment

After purification, the purity of this compound should be confirmed using appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.[1][4] For HPLC analysis of pyridine derivatives, reversed-phase columns are commonly used, and mobile phase additives may be necessary to achieve good peak shape.[2][5]

Visualizing the Purification Workflow

Purification_Workflow Crude_Mixture Crude Reaction Mixture TLC_Analysis Initial Purity Assessment (TLC/HPLC/NMR) Crude_Mixture->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity, Minor Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture, Similar Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Purity_Check Final Purity Analysis (HPLC/NMR) Pure_Product->Purity_Check

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Attempted Check_Purity Is the Product Pure? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Identify_Issue Identify the Problem Check_Purity->Identify_Issue No Low_Yield Low Yield Identify_Issue->Low_Yield Persistent_Impurity Persistent Impurity Identify_Issue->Persistent_Impurity Oiling_Out Oiling Out (Recrystallization) Identify_Issue->Oiling_Out Poor_Separation Poor Separation (Chromatography) Identify_Issue->Poor_Separation Optimize_Recrystallization Optimize Recrystallization: - Check solvent choice - Ensure slow cooling Low_Yield->Optimize_Recrystallization Optimize_Chromatography Optimize Chromatography: - Adjust solvent system - Consider different stationary phase - Add mobile phase modifier (e.g., TEA) Persistent_Impurity->Optimize_Chromatography Oiling_Out->Optimize_Recrystallization Poor_Separation->Optimize_Chromatography

Caption: A troubleshooting decision tree for common purification issues.

Frequently Asked Questions (FAQs)

Q1: My compound appears as a smear on the TLC plate. What does this mean? A1: Streaking on a TLC plate can indicate several issues: the sample is too concentrated, the compound is degrading on the silica plate, or the solvent system is not optimal. Try spotting a more dilute solution. If streaking persists, consider adding a small amount of acetic acid or triethylamine to the developing solvent to improve the spot shape for acidic or basic compounds, respectively.

Q2: Can I use reverse-phase chromatography for this compound? A2: Yes, reverse-phase HPLC or column chromatography can be an excellent alternative, especially if the impurities are less polar than the target compound. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[2][4]

Q3: The NMR of my purified product still shows solvent peaks. How can I remove them? A3: Residual solvent can often be removed by drying the sample under high vacuum for an extended period, sometimes with gentle heating if the compound is thermally stable. If the solvent is water, lyophilization (freeze-drying) is an effective removal method.[6]

Q4: What is the expected appearance of pure this compound? A4: While specific data for the aldehyde is not readily available, related compounds like 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are solids.[7][8][9][10][11][12] Therefore, the aldehyde is also expected to be a solid at room temperature. Its color can range from white to off-white or pale yellow.

References

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • ResearchGate.
  • Science.gov. polar extraction solvent: Topics by Science.gov. [Link]
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
  • Taylor & Francis Online. Polar aprotic solvents – Knowledge and References. [Link]
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
  • Chromatography Forum.
  • MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
  • PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
  • Biomedical Research. Purification of (S)
  • National Institutes of Health.
  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
  • The Pharma Innovation. Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and mitigate byproduct formation, and ensure a high-purity final product.

I. Understanding the Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a combination of a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic substrate.[1][2][3][4] In this case, the substrate is 1-methyl-2-pyridone.

The generally accepted mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then undergoes electrophilic aromatic substitution with the electron-rich 1-methyl-2-pyridone ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[2][4][5]

II. Visualizing the Reaction Pathway

To better understand the synthesis and potential side reactions, the following diagram illustrates the core reaction pathway.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Main Reaction Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Starting_Material 1-Methyl-2-pyridone Starting_Material->Intermediate + Vilsmeier Reagent Product 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

III. Troubleshooting Guide: Common Byproducts and Solutions

During the synthesis of this compound, several byproducts can form, leading to reduced yields and purification challenges. This section details the most common issues and provides actionable solutions.

Observed Issue Potential Cause(s) Proposed Solution(s)
Low yield of the desired product Incomplete reaction; Suboptimal reaction temperature; Inefficient hydrolysis of the intermediate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. - While the initial formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C), the subsequent reaction with 1-methyl-2-pyridone may require gentle heating. Optimization of the reaction temperature (e.g., room temperature to 40°C) is recommended. - Ensure thorough and vigorous stirring during the aqueous workup to facilitate complete hydrolysis of the iminium salt intermediate.
Presence of a second aldehyde isomer Formation of the regioisomeric 1-Methyl-2-oxo-1,2-dihydropyridine-6-carbaldehyde.- The formylation at the C4-position is generally favored due to electronic factors. However, changes in reaction conditions (e.g., solvent, temperature) can influence regioselectivity. Maintaining a consistent and optimized protocol is crucial. - Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) can separate the isomers.
Observation of a di-formylated product Over-reaction of the product due to high reactivity or excess Vilsmeier reagent. Highly activated aromatic systems can be susceptible to di-formylation.[1]- Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents relative to 1-methyl-2-pyridone is a good starting point. - Add the Vilsmeier reagent dropwise to a solution of the 1-methyl-2-pyridone to avoid localized high concentrations.
Formation of chlorinated byproducts The Vilsmeier reagent can act as a chlorinating agent, especially at elevated temperatures.[1]- Maintain the reaction at the lowest effective temperature. Avoid excessive heating. - Minimize the reaction time once the starting material is consumed to reduce the likelihood of side reactions.
Unreacted starting material Insufficient amount of Vilsmeier reagent; Deactivation of the Vilsmeier reagent by moisture.- Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware. - Use a slight excess of the Vilsmeier reagent (e.g., 1.2 equivalents).

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 1-methyl-2-pyridone?

A1: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be carried out at a low temperature, typically 0-5 °C, to control the reaction rate. For the subsequent formylation of 1-methyl-2-pyridone, the optimal temperature can vary. It is often advisable to start the addition of the substrate at a low temperature and then allow the reaction to proceed at room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, but this should be monitored carefully to avoid the formation of chlorinated byproducts.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system, such as ethyl acetate/hexanes, to separate the starting material, product, and any potential byproducts. The disappearance of the 1-methyl-2-pyridone spot and the appearance of the product spot will indicate the progression of the reaction.

Q3: What is the best method for purifying the crude product?

A3: The crude product obtained after aqueous workup can be purified by several methods. Recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture, is often effective if the product is a solid and the impurities have different solubilities. For mixtures containing regioisomers or other byproducts with similar polarities, column chromatography on silica gel is the recommended purification technique.

Q4: I observe a dark coloration in my reaction mixture. Is this normal?

A4: The formation of colored byproducts is not uncommon in Vilsmeier-Haack reactions, and can sometimes indicate decomposition or side reactions. While a slight color change may be normal, a very dark or tarry mixture could suggest that the reaction temperature is too high or that the reaction has been running for too long. It is important to adhere to the optimized reaction conditions to minimize the formation of such impurities.

V. Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-methyl-2-pyridone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-methyl-2-pyridone (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated solution of sodium acetate in water. Then, pour the mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

VI. Troubleshooting Workflow

The following diagram provides a systematic approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Complete (TLC) Workup Aqueous Workup Start->Workup Crude_Analysis Analyze Crude Product (TLC, NMR) Workup->Crude_Analysis Low_Yield Low Yield Crude_Analysis->Low_Yield No Multiple_Spots Multiple Spots on TLC Crude_Analysis->Multiple_Spots Yes Purification Purification (Column/Recrystallization) Crude_Analysis->Purification Good Purity Check_Temp Check Reaction Temperature & Time Low_Yield->Check_Temp Check_Reagents Check Reagent Stoichiometry & Purity Low_Yield->Check_Reagents Optimize_Purification Optimize Purification Method Multiple_Spots->Optimize_Purification Pure_Product Pure Product Purification->Pure_Product Check_Temp->Start Re-run Reaction Check_Reagents->Start Re-run Reaction Optimize_Purification->Purification Re-purify

Caption: A systematic workflow for troubleshooting the synthesis.

VII. References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Rieche, A., Gross, H., & Höft, E. (1967). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Chemische Berichte, 90(1), 88-94.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

Sources

preventing self-condensation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Unwanted Self-Condensation

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Here, we address the common challenge of preventing its self-condensation, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation, and why is it a problem with this compound?

A1: Self-condensation is a common side reaction for many aldehydes, where two molecules of the aldehyde react with each other to form a larger molecule. In the case of this compound, this typically occurs through an aldol-type reaction pathway. One molecule of the aldehyde forms an enolate (the nucleophile) which then attacks the carbonyl group of a second molecule (the electrophile).[1] This side reaction is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to the formation of undesired, often colored, byproducts.

Q2: My reaction mixture is turning a dark color. Is this related to self-condensation?

A2: Yes, the formation of a dark color (often yellow, brown, or even black) is a common indicator of self-condensation. The initial aldol addition product can easily dehydrate to form a conjugated system, which absorbs light in the visible spectrum. Further polymerization or side reactions of these conjugated products can lead to the formation of highly colored impurities.

Q3: Under what conditions is self-condensation of this compound most likely to occur?

A3: Self-condensation is most prevalent under basic conditions, which are often employed in reactions like the Knoevenagel or Claisen-Schmidt condensations.[2][3] Strong bases, higher reaction temperatures, and high concentrations of the aldehyde can all accelerate this unwanted side reaction.[4]

Q4: How can I monitor the extent of self-condensation during my reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of your reaction and the formation of byproducts.[5] You should see a spot for your starting aldehyde, your desired product, and likely a new, often lower Rf spot corresponding to the self-condensation product. Over time, an increase in the intensity of the byproduct spot indicates that self-condensation is a significant issue.

Troubleshooting Guides

Scenario 1: Significant byproduct formation in a base-catalyzed reaction (e.g., Knoevenagel, Claisen-Schmidt).

Problem: You are attempting to react this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) or a ketone, but are observing a low yield of the desired product and significant formation of a higher molecular weight byproduct.

Root Cause Analysis:

The basic conditions required for these reactions are also conducive to the self-condensation of your aldehyde. The base is deprotonating the α-carbon of the aldehyde, leading to the formation of an enolate, which then attacks another molecule of the aldehyde.

Solutions:
  • Choice of Base: Switch to a milder base. Strong bases like sodium hydroxide or potassium hydroxide will readily promote self-condensation.[4] Consider using a weaker amine base such as piperidine or pyridine, which are often sufficient to catalyze Knoevenagel-type reactions without excessively promoting self-condensation.[3] In some cases, even catalyst-free systems in a water-ethanol mixture can be effective for condensations with pyridinecarbaldehydes.[6]

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of self-condensation.[4] While your desired reaction may proceed more slowly, the selectivity for the intended product is often improved. Consider running the reaction at room temperature or even 0 °C.

  • Slow Addition of the Aldehyde: Instead of adding all reactants at once, add the this compound slowly to the reaction mixture containing the base and the other reactant.[7] This keeps the instantaneous concentration of the aldehyde low, minimizing the chances of two aldehyde molecules reacting with each other.

Experimental Protocol: Knoevenagel Condensation with Minimized Self-Condensation
  • To a stirred solution of the active methylene compound (1.0 eq) and a mild base (e.g., piperidine, 0.1 eq) in a suitable solvent (e.g., ethanol) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise over 1-2 hours.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a dilute acid (e.g., 1M HCl) and extract the product.

  • Purify the product by recrystallization or column chromatography.

Scenario 2: Complete control is needed for a highly sensitive substrate.

Problem: You are performing a crossed-aldol reaction where even minor amounts of self-condensation are unacceptable, or your reaction partner is particularly sensitive.

Root Cause Analysis:

In situations requiring high selectivity, equilibrium conditions that allow for multiple reaction pathways must be avoided. A more "directed" approach is necessary to ensure that the desired reaction occurs exclusively.

Solution: Directed Aldol Reaction via Pre-formed Enolate

This technique involves quantitatively converting one of the reaction partners into its enolate using a strong, non-nucleophilic base before the addition of the second partner.[4] Since this compound is the electrophile in this scenario, you would pre-form the enolate of the other carbonyl compound (the nucleophile).

A powerful strategy for aldehydes is the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[1] This allows for the quantitative formation of the enolate of your ketone or ester partner, which can then react cleanly with the subsequently added this compound.

Key Parameters for Directed Aldol Reactions
ParameterRecommendationRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base that rapidly and quantitatively forms the enolate.[1][4]
Temperature -78 °C (Dry ice/acetone bath)Minimizes side reactions, including self-condensation, and ensures the stability of the enolate.[4]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with LDA and low temperatures.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive LDA and enolate by atmospheric moisture or oxygen.
Addition Order Add aldehyde to the pre-formed enolateEnsures the enolate is readily available to react with the aldehyde as it is introduced.

Visualizing the Problem and Solution

Mechanism of Self-Condensation

The following diagram illustrates the base-catalyzed self-aldol condensation pathway of this compound.

self_condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration (Condensation) Aldehyde_1 Aldehyde (Molecule 1) Enolate Enolate (Nucleophile) Aldehyde_1->Enolate Deprotonation Base Base (e.g., OH⁻) Enolate_2 Enolate Aldehyde_2 Aldehyde (Molecule 2) Electrophile Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Aldol_Adduct_2 Aldol Adduct Enolate_2->Aldol_Adduct C-C Bond Formation Final_Product α,β-Unsaturated Aldehyde (Colored Byproduct) Aldol_Adduct_2->Final_Product - H₂O (Heat/Base)

Caption: Base-catalyzed self-aldol condensation pathway.

Workflow for a Directed Aldol Reaction

This workflow illustrates the steps to prevent self-condensation by controlling the formation of the reactive nucleophile.

directed_aldol_workflow cluster_setup Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Purification Start Start: Inert Atmosphere Anhydrous THF, -78 °C Ketone Add Ketone/Ester (Nucleophile Precursor) Start->Ketone LDA Slowly add LDA (1.0 eq) Ketone->LDA Enolate_Formation Stir for 30-60 min (Quantitative Enolate Formation) LDA->Enolate_Formation Aldehyde_Addition Slowly add This compound Enolate_Formation->Aldehyde_Addition Reaction_Stir Stir at -78 °C (Monitor by TLC) Aldehyde_Addition->Reaction_Stir Quench Quench with sat. aq. NH₄Cl Reaction_Stir->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Crossed-Aldol Product Purification->Product

Caption: Workflow for a directed aldol reaction.

References

  • Hong, S., & Zeng, H. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society, 130(51), 17287–17289. [Link]
  • Reich, H. J. (n.d.). Carbonyl Chemistry: The Aldol Reaction and Condensation. University of Wisconsin.
  • JoVE. (2023). Crossed Aldol Reaction Using Weak Bases.
  • Wikipedia contributors. (2023, December 2). Self-condensation. In Wikipedia, The Free Encyclopedia.
  • Quora. (2016). Can I stop the aldol reaction from happening after enolate forms?.
  • Wikipedia contributors. (2023, November 28). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Nikpassand, M., et al. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the common challenges and optimization strategies for this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and refine your experimental conditions effectively.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functionality allows for a wide range of subsequent transformations, making it a key intermediate for the synthesis of more complex molecular architectures. The most common and efficient method for its preparation is the formylation of the electron-rich 1-methyl-2-pyridone ring system via the Vilsmeier-Haack reaction.[1] This guide focuses on mastering this critical transformation.

Overall Synthetic Workflow

The synthesis is a two-stage process: preparation of the Vilsmeier reagent followed by the electrophilic substitution on the 1-methyl-2-pyridone substrate and subsequent work-up.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation & Work-up DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0-5 °C, Anhydrous POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Electrophilic Attack StartMat 1-Methyl-2-pyridone StartMat->Iminium Quench Aqueous Work-up (Ice, Base) Iminium->Quench Hydrolysis Product This compound Quench->Product

Caption: General workflow for the synthesis of the target aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the synthesis.

Part 1: Starting Materials and Reagents
Q1: How critical is the quality of the starting material, 1-methyl-2-pyridone, and the Vilsmeier-Haack reagents?

A1: The quality and purity of your starting materials are paramount for a successful and reproducible reaction.

  • 1-Methyl-2-pyridone: This substrate must be completely dry. 2-pyridones are hygroscopic and any residual moisture will rapidly decompose the Vilsmeier reagent and phosphorus oxychloride (POCl₃). We recommend drying the substrate under high vacuum for several hours before use. Purity should be >98% to avoid side reactions with nucleophilic impurities.

  • N,N-Dimethylformamide (DMF): Use anhydrous DMF. DMF can degrade over time to form dimethylamine and formic acid.[2] Dimethylamine is nucleophilic and can react with the Vilsmeier reagent, while acidic impurities can interfere with the reaction pathway. Using a fresh bottle or freshly distilled DMF is highly recommended.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water.[3] It should be a clear, colorless liquid. A yellow or brown color indicates decomposition, which can lead to poor yields and the formation of colored impurities that are difficult to remove. Use freshly distilled or a new bottle of POCl₃ for best results.[2]

Part 2: The Vilsmeier-Haack Reaction: Mechanism and Protocol
Q2: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 1-methyl-2-pyridone?

A2: The Vilsmeier-Haack reaction involves two key stages. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from DMF and POCl₃.[2][3] This reagent is a weak electrophile that then attacks the electron-rich C4 position of the 1-methyl-2-pyridone ring in an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[2]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF adduct Initial Adduct DMF->adduct POCl3 POCl₃ POCl3->adduct Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) adduct->Vilsmeier - Cl₂PO₂⁻ Pyridone 1-Methyl-2-pyridone Sigma Sigma Complex Pyridone->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - HCl Product Final Aldehyde Iminium->Product + H₂O, - H⁺, - Me₂NH Water H₂O (Work-up) Water->Iminium

Sources

Technical Support Center: Troubleshooting Reactions with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical reactions with this versatile building block. The 2-pyridone scaffold is a valuable pharmacophore found in numerous bioactive molecules, and understanding the nuances of its reactivity is crucial for successful synthesis.[1][2][3][4] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

I. General Considerations and Stability

Before delving into specific reaction troubleshooting, it's essential to consider the inherent properties of this compound.

Question: My reaction is not proceeding as expected. Could the starting material be the issue?

Answer: Absolutely. The stability and purity of your starting aldehyde are paramount. Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially if not stored properly.[5]

Troubleshooting Steps:

  • Verify Purity: Before starting your reaction, it is best practice to verify the purity of the aldehyde by 1H NMR or LC-MS. Look for the presence of the corresponding carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid).[6][7][8]

  • Proper Storage: Store the aldehyde in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Purification: If impurities are detected, consider purification by column chromatography or recrystallization before use.

II. Troubleshooting Failed Reductive Amination Reactions

Reductive amination is a cornerstone of amine synthesis. However, reactions with this compound can sometimes be sluggish or incomplete.

Question: I am seeing very low conversion in my reductive amination reaction. What are the likely causes?

Answer: Low conversion in reductive amination can stem from several factors, primarily related to inefficient imine formation or ineffective reduction of the imine.[9][10][11][12][13]

Troubleshooting Workflow for Reductive Amination:

G start Low Conversion in Reductive Amination check_imine Monitor Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms check_imine->imine_yes Yes add_acid Add Catalytic Acetic Acid (0.5-5 mol%) imine_no->add_acid incomplete_reduction Incomplete Reduction imine_yes->incomplete_reduction dehydrating_agent Use a Dehydrating Agent (e.g., MgSO4, molecular sieves) add_acid->dehydrating_agent increase_temp Increase Reaction Temperature dehydrating_agent->increase_temp check_amine_purity Verify Purity and Basicity of Amine increase_temp->check_amine_purity check_reducing_agent Check Reducing Agent Activity increase_equivalents Increase Equivalents of Reducing Agent check_reducing_agent->increase_equivalents incomplete_reduction->check_reducing_agent change_reducing_agent Switch to a Different Reducing Agent (e.g., NaBH(OAc)3, NaCNBH3) increase_equivalents->change_reducing_agent

Caption: Troubleshooting workflow for low conversion in reductive amination.

Detailed Troubleshooting Steps:

  • Imine Formation: The formation of the imine intermediate is often the rate-limiting step.

    • Catalytic Acid: The pyridyl nitrogen in your substrate can act as a proton sponge, potentially neutralizing any adventitious acid.[10] It is often beneficial to add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

    • Water Removal: The formation of an imine releases water, which can hydrolyze the imine back to the starting materials. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves.[12]

    • Monitoring: Use TLC or LC-MS to monitor the consumption of the aldehyde and the formation of the imine before adding the reducing agent.

  • Reduction Step: If the imine is forming but the product is not, the issue lies with the reduction.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally a good choice as it is mild and selective for imines over aldehydes.[12] However, if the reaction is sluggish, a stronger reducing agent like sodium cyanoborohydride (NaCNBH₃) might be necessary, though it is more toxic. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde.[9][10]

    • Reducing Agent Quality: Ensure your reducing agent is fresh and has not been deactivated by moisture.[12]

    • Stoichiometry: You may need to use a larger excess of the reducing agent.[11]

Question: My reaction is messy, with multiple side products. What is happening?

Answer: A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol (1-Methyl-4-(hydroxymethyl)pyridin-2(1H)-one). This is more likely to occur with less selective reducing agents like sodium borohydride.[10]

Minimizing Side Reactions:

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)More selective for the imine over the aldehyde, reducing alcohol byproduct formation.
Reaction Order Premix aldehyde and amine to form the imine before adding the reducing agent.Ensures the reducing agent preferentially reacts with the imine.
Temperature Start at room temperature; gentle heating may be required.Balances reaction rate with minimizing side reactions.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.Aprotic solvents are generally preferred to avoid reaction with the reducing agent.

III. Troubleshooting Failed Wittig Reactions

The Wittig reaction is a powerful tool for alkene synthesis. However, the electrophilicity of the aldehyde and the stability of the ylide are key factors for success.

Question: My Wittig reaction with this compound is not working. The aldehyde is not consumed.

Answer: Failure to consume the aldehyde in a Wittig reaction often points to a problem with the ylide generation or its reactivity.[5][14][15][16][17] The electron-donating nature of the 2-pyridone ring may slightly reduce the electrophilicity of the aldehyde carbonyl, making it less reactive towards stabilized ylides.

Troubleshooting Workflow for Wittig Reactions:

G start Failed Wittig Reaction check_ylide Verify Ylide Formation start->check_ylide ylide_no Ylide Not Forming check_ylide->ylide_no No ylide_yes Ylide Forms check_ylide->ylide_yes Yes check_base Ensure Base is Strong Enough and Anhydrous (e.g., n-BuLi, NaH, KOtBu) ylide_no->check_base aldehyde_unreactive Aldehyde Unreactive ylide_yes->aldehyde_unreactive check_phosphonium_salt Check Purity of Phosphonium Salt check_base->check_phosphonium_salt check_solvent Use Anhydrous Aprotic Solvent (e.g., THF, DMSO) check_phosphonium_salt->check_solvent use_unstabilized_ylide Use a More Reactive (Unstabilized) Ylide aldehyde_unreactive->use_unstabilized_ylide increase_temp_wittig Increase Reaction Temperature use_unstabilized_ylide->increase_temp_wittig change_addition_order Change Order of Addition: Add Aldehyde to Pre-formed Ylide increase_temp_wittig->change_addition_order

Caption: Troubleshooting workflow for failed Wittig reactions.

Detailed Troubleshooting Steps:

  • Ylide Generation: This is the most common point of failure.

    • Base Strength: A sufficiently strong base is required to deprotonate the phosphonium salt. For simple alkylphosphonium salts (unstabilized ylides), strong bases like n-butyllithium or sodium hydride are necessary. For stabilized ylides (e.g., those with an adjacent ester or ketone), weaker bases like potassium tert-butoxide or sodium ethoxide may suffice.[17]

    • Anhydrous Conditions: Ylides are strong bases and will be quenched by water or alcohols. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[17]

    • Ylide Color: The formation of an ylide is often accompanied by a distinct color change (e.g., deep red, orange, or yellow). The absence of this color change may indicate a problem with ylide formation.

  • Reaction with the Aldehyde:

    • Ylide Reactivity: Stabilized ylides are less reactive and may struggle to react with less electrophilic aldehydes. If you are using a stabilized ylide and the reaction is failing, consider switching to a more reactive, unstabilized ylide if your desired product allows for it.[5][16]

    • Temperature: Some Wittig reactions require heating to proceed at a reasonable rate.

    • Order of Addition: It is generally best to form the ylide first and then add the aldehyde solution dropwise at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.[14]

IV. Purification and Product Isolation

Question: I have successfully formed my product, but I am struggling to isolate it from the reaction mixture. What are some effective purification strategies?

Answer: The purification of products derived from this compound can be challenging due to the polarity of the 2-pyridone core.

General Purification Protocol:

  • Aqueous Workup:

    • For reductive amination, a standard acid-base extraction can be effective. The basicity of the newly formed amine and the pyridyl nitrogen will allow for extraction into an acidic aqueous layer. Subsequent basification and extraction with an organic solvent can isolate the product.[9]

    • For Wittig reactions, the primary byproduct is triphenylphosphine oxide (TPPO). Much of this can be removed by precipitation from a nonpolar solvent (e.g., by adding hexanes or ether to the crude reaction mixture) followed by filtration.

  • Chromatography:

    • Column Chromatography: This is the most common method for final purification.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent streaking of basic compounds on the silica gel.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.

Purification Strategy Selection:

Reaction TypeKey Byproduct(s)Recommended Purification Strategy
Reductive Amination Excess amine, unreacted aldehyde1. Acid-base extraction. 2. Silica gel column chromatography.
Wittig Reaction Triphenylphosphine oxide (TPPO)1. Precipitation of TPPO from a nonpolar solvent. 2. Silica gel column chromatography.

By systematically addressing these common issues, researchers can improve the success rate of reactions involving this compound and accelerate their research and development efforts.

References

  • Reddit.
  • Reddit.
  • Reddit.
  • Reddit. Problems with wittig reaction. [Link]
  • PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
  • Beilstein Journal of Organic Chemistry.
  • Chemistry Steps. Wittig Reaction Practice Problems. [Link]
  • Reddit.
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Chemistry LibreTexts. Wittig Reaction. [Link]
  • ResearchGate. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. [Link]
  • Chemistry LibreTexts. The Wittig Reaction. [Link]
  • Reddit. Reductive amination difficulties - poor conversion. [Link]
  • Molecules. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
  • University of Bristol. Synthesis of 2-pyridones. [Link]

Sources

characterization of impurities in 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex analytical challenges, this Technical Support Center guide is dedicated to the robust characterization of impurities in 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. As a Senior Application Scientist, my goal is to provide you—my fellow researchers, scientists, and drug development professionals—with not just protocols, but the underlying scientific rationale to empower your experimental decisions. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide is structured to address the specific issues you may encounter, moving from identifying potential impurities to troubleshooting the sophisticated analytical techniques required for their quantification and characterization.

Frequently Asked Questions (FAQs): Understanding the Impurity Landscape

This section addresses the foundational questions regarding the types of impurities you may encounter in your this compound samples.

Q1: What are the most probable process-related impurities I should expect?

A1: The impurity profile is intrinsically linked to the synthetic route. Pyridine aldehydes are often synthesized via methods like the oxidation of corresponding methylpyridines or formylation reactions such as the Vilsmeier-Haack reaction.[1][2] Therefore, you should anticipate impurities stemming from:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual precursors may be present.

  • Intermediates: Incomplete reactions can leave key intermediates in the final product.

  • By-products: Side reactions are common. For instance, over-oxidation of a precursor alcohol could lead to the corresponding carboxylic acid. If a Vilsmeier-Haack reaction is used, residual dimethylformamide (DMF) could be present.[1]

Q2: What are the likely degradation products of this compound?

A2: The aldehyde functional group is susceptible to oxidation, especially under non-inert storage conditions or upon exposure to light and air. The most common degradation product is the corresponding carboxylic acid.

  • Key Degradant: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid . This impurity is critical to monitor in stability studies.[3] Its formation indicates product degradation and can impact the efficacy and safety profile of the drug substance.

Q3: What types of residual solvents might be present?

A3: Residual solvents are volatile organic impurities that remain from the synthesis and purification processes.[4] Their presence is strictly regulated by guidelines such as ICH Q3C. The specific solvents depend on your process, but common examples in the synthesis of heterocyclic compounds include:

  • High-Boiling Point Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Common Purification Solvents: Ethanol, Methanol, Isopropyl Alcohol (IPA), Ethyl Acetate, Acetonitrile, Toluene, Dichloromethane.

A summary of potential impurities is provided in the table below.

Impurity TypeSpecific Example / ClassRationale / SourceRecommended Primary Analytical Technique
Process-Related Unreacted Starting MaterialsIncomplete reactionHPLC, GC-MS
Reaction IntermediatesIncomplete reactionHPLC
By-products from Side ReactionsNon-specific reactionsHPLC, LC-MS
Degradation Product 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidOxidation of the aldehyde groupHPLC
Residual Solvents Alcohols, Esters, Chlorinated Solvents, AmidesSynthesis, extraction, crystallizationHeadspace GC-MS

Analytical Methodologies: Protocols & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the essential analytical techniques used to identify and quantify impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity assessment of non-volatile and thermally labile compounds like our target molecule.[5][6] A well-developed stability-indicating HPLC method can effectively separate the main compound from its potential impurities.[7][8]

Q4: How do I develop a stability-indicating RP-HPLC method for this compound?

A4: The goal is to develop a method that resolves the API from all potential process impurities and degradation products. Given the polar nature of the pyridinone ring system, a C18 column is a good starting point, but careful mobile phase optimization is key.[5][9]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Causality Note: The acidic modifier (formic acid) is crucial for protonating silanol groups on the column, which improves the peak shape of basic compounds like pyridines. It also ensures consistent ionization of the analyte and impurities.

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection scanning from 200-400 nm. Quantitation wavelength can be set at the λmax of the main compound. The PDA is vital for assessing peak purity and detecting co-eluting impurities.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Forced Degradation Study (Method Validation):

    • To validate the stability-indicating nature of the method, subject the sample to stress conditions as per ICH Q1A(R2) guidelines.

    • Acid/Base Hydrolysis: Treat the sample with 0.1N HCl and 0.1N NaOH at 60 °C.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the sample solution to UV light.

    • Analyze the stressed samples alongside a control. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak.[8]

HPLC Troubleshooting Guide

The polar and potentially ionic nature of pyridine derivatives can lead to common chromatographic issues.[10][11]

Q5: My main peak is showing significant tailing. What is the cause and how can I fix it?

A5: Peak tailing for a basic compound like a pyridine derivative is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.

  • Solution 1 (Mobile Phase pH): Ensure your mobile phase is acidic (pH 2.5-3.5). Using a modifier like formic or trifluoroacetic acid will protonate the silanols, minimizing these interactions.

  • Solution 2 (Column Choice): Switch to a column with high-purity silica and robust end-capping, which has fewer free silanol groups.

  • Solution 3 (Competing Base): In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can occupy the active sites on the column, but this can suppress ionization in MS detection.

Q6: I'm seeing peaks in my blank injection ("ghost peaks"). What's the source?

A6: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.

  • Troubleshooting Steps:

    • Injector Wash: Ensure your autosampler's wash solvent is strong enough to clean the needle and sample loop completely. Use a wash solvent stronger than your sample diluent.[12]

    • Column Contamination: Strongly retained compounds from previous analyses might be eluting slowly. Include a high-organic wash step at the end of your gradient to flush the column.[13]

    • Mobile Phase Contamination: Impurities in your solvents or additives can concentrate on the column and elute as peaks during the gradient. Use high-purity, HPLC-grade solvents.[12]

Troubleshooting Workflow for Unexpected HPLC Peaks

G Fig 1. HPLC Troubleshooting Logic A Unexpected Peak Observed B Inject Blank (Solvent) A->B C Is peak present in blank? B->C D Yes C->D E No C->E F Source is likely Contamination (Mobile Phase, System, Vials) D->F G Source is Sample-Related E->G H Is it a known impurity or degradant? G->H I Yes H->I J No H->J K Quantify using reference standard I->K L Proceed to Impurity Identification Workflow J->L G Fig 2. Impurity Identification Workflow A Unknown Peak Detected in HPLC-UV/PDA B LC-MS Analysis A->B C Determine Molecular Weight and Elemental Formula B->C D Propose Potential Structures (Process knowledge, degradation pathways) C->D E Isolate Impurity (Prep-HPLC) D->E If concentration is sufficient H Synthesize Reference Standard D->H If structure is confidently proposed F Structural Elucidation (NMR, FT-IR) E->F G Confirm Structure F->G G->H I Develop Quantitative Method (HPLC) H->I

Sources

Technical Support Center: Column Chromatography Purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde using column chromatography. It is designed to address specific experimental challenges through a structured question-and-answer format, offering both troubleshooting solutions and foundational knowledge to empower your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the chromatographic purification of this compound and related polar heterocyclic aldehydes.

Question 1: My primary challenge is significant peak tailing when purifying my compound on a silica gel column. What is the underlying cause, and how can I mitigate this?

Answer:

Peak tailing is a frequent observation when purifying basic compounds like pyridine derivatives.[1] The root cause often lies in the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1] This interaction leads to a secondary retention mechanism, causing the analyte to elute slowly and resulting in a broad, asymmetric peak shape.[1]

Several other factors can also contribute to or exacerbate peak tailing:

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[1]

  • Physical Issues: A poorly packed column bed, voids, or excessive dead volume in the chromatography system can disrupt the flow path and contribute to peak asymmetry.[1]

  • Solvent Mismatch: A significant disparity in elution strength between the solvent used to dissolve the sample and the mobile phase can cause distorted peak shapes.[1]

Strategies for Mitigation:

A systematic approach that addresses both chemical interactions and physical parameters is most effective:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (e.g., 0.1-1% v/v). The competing base will preferentially interact with the active silanol sites, effectively masking them from your target compound.[1]

    • pH Adjustment: While less common in normal-phase chromatography, adjusting the apparent pH of the mobile phase by adding a small amount of a modifier like acetic acid can sometimes improve peak shape, although this should be approached with caution to avoid compound degradation.

  • Choice of Stationary Phase:

    • Deactivated Silica: Utilize silica gel that has been end-capped or otherwise deactivated to reduce the number of accessible silanol groups.

    • Alumina: Consider using neutral or basic alumina as an alternative stationary phase, which is less acidic than silica gel.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 or similar column can be an excellent alternative, as it operates on a different separation principle.

Question 2: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons, and how can I improve the yield?

Answer:

Low recovery can be attributed to several factors, primarily related to the stability of this compound on the stationary phase or irreversible adsorption.

  • Compound Degradation: Pyridine derivatives, especially those with reactive functional groups like aldehydes, can be sensitive to the acidic nature of standard silica gel.[1] The aldehyde group may be susceptible to oxidation or other acid-catalyzed reactions on the column.

  • Irreversible Adsorption: Strong interactions with the stationary phase can lead to a portion of your compound remaining permanently bound to the column.

Troubleshooting and Optimization for Higher Recovery:

  • Assess Silica Gel Stability: Before committing to a large-scale purification, perform a simple stability test. Dissolve a small amount of your compound in the chosen eluent, add a small amount of silica gel, and monitor the mixture by TLC or LC-MS over time to check for degradation.

  • Deactivate the Silica Gel: As mentioned for peak tailing, using a less acidic stationary phase is crucial. You can deactivate silica gel by preparing a slurry with a solvent containing a small percentage of triethylamine, then evaporating the solvent before packing the column.

  • Minimize Residence Time: A faster flow rate can sometimes reduce the time the compound spends in contact with the stationary phase, thereby minimizing degradation.[2] However, this must be balanced with achieving adequate separation.

  • Alternative Stationary Phases: If degradation on silica is confirmed, switching to a more inert stationary phase like neutral alumina or considering reversed-phase chromatography is highly recommended.

Question 3: I'm struggling to achieve good separation between my target compound and a closely related impurity. What strategies can I employ to improve resolution?

Answer:

Improving the separation between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Key Strategies for Enhancing Resolution:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: The choice of solvents in your mobile phase is critical. Different solvents interact with the analyte and stationary phase in unique ways. Experiment with different solvent systems. For polar compounds, common mobile phases include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/acetone. Systematically vary the ratio of the polar and non-polar components.

    • Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically improve selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate system can alter the interactions and improve separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation mechanism.[1]

    • Different Polarity: If you are using silica, consider alumina.

    • Bonded Phases: For more challenging separations, consider using a stationary phase with a bonded functional group, such as a cyano or diol phase in normal-phase mode, or a phenyl-hexyl phase in reversed-phase mode.

  • Column Parameters:

    • Smaller Particle Size: Using a stationary phase with a smaller particle size will increase column efficiency and can improve resolution, but will also lead to higher backpressure.[1]

    • Longer Column: A longer column provides more theoretical plates, which can enhance separation, but will also increase the run time and the amount of solvent required.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not elute from the column 1. The mobile phase is not polar enough. 2. The compound has degraded on the column. 3. The compound is irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the mobile phase. If starting with ethyl acetate/hexanes, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol. 2. Test the compound's stability on silica gel using a small-scale experiment.[3] If it degrades, use a deactivated stationary phase like neutral alumina or consider reversed-phase chromatography.[3] 3. Add a small amount of a competitive binder like triethylamine to the mobile phase to displace the compound.
Compound elutes too quickly (with the solvent front) 1. The mobile phase is too polar. 2. The sample was not loaded correctly, or the loading solvent was too strong.1. Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexanes). 2. Ensure the sample is loaded in a minimal amount of a solvent in which it is highly soluble but that is weaker than the mobile phase.[2] Consider dry loading the sample onto silica gel.[2]
Poor resolution (bands are overlapping) 1. Inappropriate mobile phase composition. 2. Column is overloaded with the sample. 3. Poor column packing. 4. Flow rate is too fast.1. Systematically screen different solvent systems and gradients to optimize selectivity. 2. Reduce the amount of sample loaded onto the column. A general rule is to load no more than 1-5% of the mass of the stationary phase. 3. Ensure the column is packed uniformly without any cracks or channels. 4. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[2]
Streaking or tailing of bands 1. Strong interaction with acidic silanol groups on silica. 2. The compound is not sufficiently soluble in the mobile phase.1. Add a small percentage of triethylamine or pyridine to the mobile phase to mask the silanol groups.[1] 2. Choose a mobile phase in which the compound is more soluble. You may need to compromise between ideal elution and solubility.
Multiple spots on TLC after a single column fraction 1. The compound is degrading during the chromatography process. 2. The collected fractions are too large, resulting in the collection of multiple components in a single tube.1. As mentioned previously, assess the stability of your compound on the stationary phase and consider alternatives if necessary.[3] 2. Collect smaller fractions to improve the resolution of the separation.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Method for Reducing Peak Tailing
  • Mobile Phase Preparation:

    • Prepare your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).

    • To this mixture, add triethylamine (TEA) to a final concentration of 0.1% to 1% (v/v).

    • Thoroughly mix the mobile phase before use.

  • Column Equilibration:

    • Before loading your sample, flush the column with at least 3-5 column volumes of the TEA-containing mobile phase. This ensures that the stationary phase is fully equilibrated.

  • Sample Loading and Elution:

    • Dissolve your crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the TEA-containing mobile phase, collecting fractions and monitoring by TLC.

Protocol 2: Dry Loading of Sample

Dry loading is particularly useful if your compound has poor solubility in the initial mobile phase or if you need to use a strong solvent to dissolve the crude material.[2]

  • Sample Preparation:

    • Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to the solution.

  • Solvent Removal:

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

  • Column Loading:

    • Carefully add the silica-adsorbed sample to the top of your packed and equilibrated column.

    • Gently tap the column to ensure an even layer.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Proceed with the elution as you would for a wet-loaded sample.

Section 4: Visualizations

Workflow for Troubleshooting Poor Separation

Caption: A decision-making workflow for improving the resolution of closely eluting compounds.

Logical Flow for Column Chromatography Purification

Column_Chromatography_Workflow start Start: Crude Sample tlc 1. TLC Analysis (Select Solvent System) start->tlc column_prep 2. Column Preparation (Packing & Equilibration) tlc->column_prep sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution monitoring 5. Monitor Fractions by TLC elution->monitoring pooling 6. Pool Pure Fractions monitoring->pooling Identify Pure Fractions evaporation 7. Solvent Evaporation pooling->evaporation end Purified Product evaporation->end

Caption: A step-by-step workflow for the purification of a compound using column chromatography.

References

  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Quora. What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
  • Chromatography Forum. Method for pyridine amine derivative.
  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • WILEY-VCH Verlag GmbH & Co. KGaA. Eur. J. Org. Chem. 2006.
  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?.
  • HPLC Troubleshooting Guide.
  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • HU Berlin - Physik. Supporting Information 1.
  • ResearchGate. (PDF) Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20.
  • MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
  • ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry.
  • ResearchGate. (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde.
  • Royal Society of Chemistry. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing).

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Technical Support Center: Recrystallization Methods for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of this important class of heterocyclic compounds. Here, you will find practical, field-tested advice presented in a clear question-and-answer format to address the specific challenges you may encounter during your experiments.

The 2-pyridone ring system, particularly with an N-methyl substitution and an electron-withdrawing group at the 4-position, presents a unique set of physicochemical properties that must be carefully considered for successful purification. These molecules are typically polar, crystalline solids with the potential for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This guide will help you navigate these properties to achieve high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems that can arise during the recrystallization of this compound derivatives and provides actionable solutions based on chemical principles.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the boiling point of the solvent is too high. The resulting oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of recrystallization.

Causality:

  • High Solute Concentration: The solution is supersaturated to a degree that precipitation is too rapid for an ordered crystal lattice to form.

  • Inappropriate Solvent Choice: The solvent's boiling point may be higher than the compound's melting point.

  • Presence of Impurities: Certain impurities can depress the melting point of your compound, increasing the likelihood of oiling out.

Solutions:

  • Reheat and Add More Solvent: The most immediate fix is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point.[1] Allow the solution to cool more slowly.

  • Lower the Cooling Temperature Drastically: Sometimes, flash-cooling the oiled solution in a dry ice/acetone bath can induce solidification. This solid can then be re-dissolved in a minimal amount of hot solvent for a second, more controlled recrystallization attempt.

  • Change Solvents: Select a solvent with a lower boiling point.[1] For a polar compound like a pyridone carbaldehyde, switching from a high-boiling solvent like water or DMF to a lower-boiling alcohol like ethanol or isopropanol might be effective.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., methanol, acetone). Then, slowly add a "bad" or "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane, or diethyl ether) dropwise to the hot solution until turbidity persists. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at low temperatures. This is a common and often frustrating issue in recrystallization.

Causality:

  • Too Much Solvent: This is the most frequent cause. The concentration of the solute is too low to reach saturation upon cooling.[2]

  • Supersaturation: The solution may be supersaturated but requires an initiation event to begin crystallization.[2]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious with flammable solvents. Continue to remove solvent until you observe turbidity (cloudiness) in the hot solution, then add a few drops of fresh solvent to redissolve the solid. Now, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution.[2] This "seed" will act as a template for further crystal formation.

  • Drastic Cooling: Place the solution in a colder bath (e.g., dry ice/acetone) for a short period. This can sometimes shock the system into producing crystals. However, be aware that rapid cooling can lead to smaller, less pure crystals.

Q3: The recrystallized product is still impure. What are the likely causes and how can I improve the purity?

A3: Impurities can be carried through the recrystallization process for several reasons. Understanding the nature of the impurity is key to its removal.

Causality:

  • Inadequate Solvent: The chosen solvent may not effectively differentiate between your desired compound and the impurities, meaning both crystallize out together.[1]

  • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.

  • Incomplete Washing: Residual mother liquor, which is rich in impurities, may remain on the surface of the crystals after filtration.

Solutions:

  • Perform a Second Recrystallization: A subsequent recrystallization in the same or a different solvent system can significantly improve purity.

  • Slow Down Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the formation of larger, more perfect crystals that exclude impurities.[3]

  • Wash Crystals Thoroughly (but Briefly): After filtration, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[2] Using cold solvent is crucial to avoid redissolving your product.

  • Consider an Adsorbent: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[4] Use sparingly, as it can also adsorb your product.

  • Pre-treatment for Specific Impurities: Aldehydes can oxidize to carboxylic acids. If you suspect acidic impurities, you can dissolve the crude product in a solvent like ethyl acetate and wash with a dilute sodium bicarbonate solution to remove the acidic component before recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound derivatives?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Given the polar nature of the 2-pyridone ring, the N-methyl group, and the carbaldehyde function, you should start with polar solvents. The analogous carboxylic acid has a calculated LogP of -0.4, indicating high polarity.[4]

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

  • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves when hot, it is a potentially good solvent.

  • Allow the hot solutions to cool. The best solvent will be the one that produces a good yield of crystals upon cooling.

Solvent Suggestions (in order of polarity):

Solvent Boiling Point (°C) Polarity Rationale & Comments
Water 100 High Good for highly polar compounds. High boiling point provides a large solubility differential. May require slow cooling to prevent oiling out.
Ethanol 78 High A versatile and commonly used solvent for polar organic molecules.[2]
Isopropanol 82 Medium-High Similar to ethanol, but slightly less polar. Good for compounds that are too soluble in ethanol.
Acetonitrile 82 Medium-High Can be effective for compounds with aromatic rings.[6]
Acetone 56 Medium A strong solvent, but its low boiling point can make it tricky to work with.[7]

| Ethyl Acetate | 77 | Medium-Low | Can be a good choice, especially in a mixed solvent system with a non-polar solvent like hexane. |

For difficult-to-dissolve compounds, a mixed solvent system is often effective. A common approach for polar compounds is an alcohol/water mixture or a more polar solvent like DMF with an anti-solvent like water or an ether.

Q2: How can I scale up my recrystallization from a few milligrams to a multi-gram scale?

A2: Scaling up requires careful attention to heat and mass transfer.

  • Solvent Ratio: Maintain the same solvent-to-solute ratio that you optimized on a small scale.

  • Heating and Cooling: Larger volumes of liquid heat and cool much more slowly. Use an appropriately sized flask (no more than 2/3 full) and a heating mantle with stirring for even heating. For cooling, allow the solution to cool to room temperature on the benchtop before using an ice bath to avoid crashing out the product too quickly.

  • Filtration: Ensure your Buchner funnel and filter flask are appropriately sized for the larger volume of crystals and solvent.

Q3: Can I use a rotary evaporator to speed up the crystallization process?

A3: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for inducing crystallization. The rapid cooling and high rate of solvent removal often lead to the formation of a powder or an amorphous solid rather than well-defined crystals. Slow, controlled cooling is paramount for achieving high purity.[3]

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding the solvent in small portions until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot gravity filtration. Pre-heat your funnel and receiving flask to prevent premature crystallization.[4]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[1]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[1] At this point, the solution is saturated.

  • Cooling & Collection: Follow steps 4-7 from the single-solvent recrystallization protocol.

Visual Workflow: Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization cool_solution Cool Solution start->cool_solution oil_forms Does Compound 'Oil Out'? cool_solution->oil_forms crystals_form Do Crystals Form? filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes induce_crystallization Induce Crystallization (Scratch / Seed Crystal) crystals_form->induce_crystallization No oil_forms->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_forms->reheat_add_solvent Yes reheat_add_solvent->cool_solution purity_check Is Product Pure? filter_wash->purity_check Check Purity induce_crystallization->crystals_form end_success Pure Product Obtained purity_check->end_success Yes redo_recrystallization Re-crystallize (Slower Cooling / Different Solvent) purity_check->redo_recrystallization No redo_recrystallization->start

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of California, Davis. (n.d.). Recrystallization.
  • Gillard, J. W., et al. (1989). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry, 26(4), 937-940.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from the UCLA Chemistry department's online resources.
  • California State University, Long Beach. (n.d.). Recrystallization. Retrieved from the CSULB Chemistry department's online resources.
  • Wired Chemist. (n.d.). Recrystallization.
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • LookChem. (n.d.). General procedures for the purification of Aldehydes.
  • Denisenko, V. P., & Fisyuk, A. S. (2019).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

Sources

managing air and moisture sensitivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

This guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. This valuable synthetic intermediate possesses a highly reactive aldehyde functional group, making it a powerful building block. However, this reactivity also renders it susceptible to degradation by atmospheric oxygen and moisture, which can lead to inconsistent experimental results, yield loss, and the formation of impurities. This document provides in-depth troubleshooting advice and best-practice protocols to ensure the stability and successful application of this compound in your research.

Section 1: Understanding the Chemical Instability

The primary challenge in handling this compound stems from the electrophilic nature of its aldehyde group, which is susceptible to both oxidation and nucleophilic attack by water.

1.1. Oxidative Degradation: The aldehyde functional group is readily oxidized by atmospheric oxygen to the corresponding carboxylic acid, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. This is the most common degradation pathway and is often accelerated by light and trace metal impurities. The formation of this acidic impurity can alter reaction conditions and complicate purification. Studies on the oxidative degradation of related N-methyl heterocyclic compounds, such as N-methylpyrrolidone (NMP), have shown that oxidation can be suppressed by working under an inert atmosphere[1][2].

1.2. Moisture Sensitivity (Hydration): In the presence of water, the aldehyde can undergo reversible hydration to form a geminal diol. While this equilibrium may not permanently consume the material, the formation of the hydrate alters the effective concentration of the reactive aldehyde in solution. This can lead to variability in reaction kinetics and incomplete reactions if stoichiometry is based solely on the initial weight of the potentially hydrated solid.

Below is a diagram illustrating the primary degradation pathways.

G cluster_main This compound cluster_ox Oxidation (Air) cluster_hy Hydration (Moisture) A Starting Material B 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Primary Impurity) A->B + O₂ (Irreversible) C Geminal Diol Hydrate (Inactive Form) A->C + H₂O (Reversible) G A Start: Need to weigh compound B Is a glovebox available? A->B C YES: Move vial, balance, and tools into glovebox B->C Yes F NO: Use Schlenk line technique B->F No D Allow vial to warm to ambient temp INSIDE glovebox C->D E Weigh compound directly into reaction vessel under inert atmosphere D->E K End: Compound ready for reaction E->K G Place sealed vial in a larger flask. Purge flask with Argon. F->G H Allow vial to warm to ambient temp under Argon flow G->H I Quickly open vial, weigh, and transfer under positive Argon flow H->I J Seal reaction vessel immediately under Argon I->J J->K

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for catalytic reactions involving 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. This molecule is a versatile building block in pharmaceutical and materials science, frequently employed in transformations such as cross-coupling, hydrogenation, and C-H activation. However, its inherent chemical nature, particularly the presence of a nitrogen-containing heterocyclic core, presents unique challenges in catalysis. Catalyst deactivation, or poisoning, is a primary cause of reaction failure, leading to stalled conversions, low yields, and increased operational costs.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to diagnosing, troubleshooting, and mitigating catalyst poisoning in your experiments. We will move from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides that explore the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations when a catalytic reaction underperforms.

Q1: My reaction has completely stalled or shows very low conversion. What's the most likely cause? A1: Stalled reactions are often a hallmark of catalyst deactivation. The primary suspects are catalyst poisoning, where a substance binds to and deactivates the catalyst's active sites, or catalyst decomposition.[2] For pyridine-containing molecules like yours, the nitrogen atom on the ring can itself act as a poison by strongly coordinating to the metal center (e.g., Palladium), forming stable, inactive complexes.[2][3]

Q2: My reaction mixture has turned black. What does this signify? A2: The formation of a black precipitate, especially in palladium-catalyzed reactions, typically indicates the aggregation of the active Pd(0) species into inactive palladium black.[2] This is a clear sign of catalyst decomposition. It can be caused by high temperatures, the presence of oxygen, or the use of ligands that are not bulky or electron-rich enough to stabilize the catalytic species.[2]

Q3: Can my starting material, this compound, be the culprit? A3: Yes, this is a critical point. Nitrogen-containing heterocycles are well-known inhibitors for many transition metal catalysts.[4] The lone pair of electrons on the pyridine nitrogen can act as a strong ligand, binding to the metal center and preventing it from participating in the catalytic cycle. This phenomenon is known as self-poisoning.[5]

Q4: What are common external sources of catalyst poisons I should be aware of? A4: Beyond the substrate itself, poisons are often introduced as impurities in reagents or solvents. Key culprits include:

  • Sulfur Compounds: Notorious for poisoning noble metal catalysts like Palladium (Pd) and Rhodium (Rh).[6][7][8] Sources can include starting materials derived from sulfur-containing reagents or contaminated solvents.

  • Halides, Cyanides, and Heavy Metals: These can irreversibly bind to catalyst surfaces.[9][10][11]

  • Water and Oxygen: Can lead to the oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides) or unwanted side reactions.[2][10]

Q5: How can I proactively prevent catalyst poisoning? A5: Prevention is the most effective strategy.

  • High-Purity Reagents: Use the highest purity starting materials, reagents, and solvents available.

  • Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and execution.[2]

  • Optimal Ligand Choice: Employ bulky, electron-donating ligands that can stabilize the metal center and reduce the likelihood of substrate-induced poisoning or aggregation.[2]

  • Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition.[2]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Self-Poisoning by the Pyridine Moiety

The structure of this compound makes it a potential ligand for the catalyst metal center, leading to the formation of an off-cycle, inactive complex.

  • Reaction requires high catalyst loading to proceed.

  • Reaction starts but stalls after partial conversion.

  • Complete failure to initiate, especially with standard catalyst systems.

The nitrogen lone pair on the pyridine ring competes with the desired reactants for coordination to the catalyst's active site. This binding can be very strong, effectively sequestering the catalyst.

  • Ligand Modification: The choice of ligand is paramount. Use ligands that are sterically bulky and strongly electron-donating. This creates a stable, coordinatively saturated metal center that is less susceptible to displacement by the pyridine nitrogen.

    • For Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Consider Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known for their ability to stabilize Pd(0) and facilitate difficult transformations.[2]

  • Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to the active Pd(0) species. The development of pre-catalysts that cleanly generate the active LPd(0) species can be highly beneficial.[12]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation. Run a temperature screen to find the lowest possible temperature that affords a reasonable reaction rate.

cluster_0 Desired Catalytic Cycle cluster_1 Poisoning Pathway Active Catalyst Active Catalyst Reactant Complex Reactant Complex Active Catalyst->Reactant Complex Reactant Binding Inactive Complex Inactive Complex Active Catalyst->Inactive Complex Strong Coordination Product Complex Product Complex Reactant Complex->Product Complex Transformation Product Complex->Active Catalyst Product Release Pyridine Substrate Pyridine Substrate Pyridine Substrate->Inactive Complex

Caption: Mechanism of self-poisoning by a pyridine substrate.

Guide 2: Identifying and Eliminating External Contaminants

Impurities are a frequent and frustrating source of catalyst deactivation. Sulfur compounds are particularly damaging to common catalysts like Palladium.[6][7][13]

  • Inconsistent results between different batches of reagents or solvents.

  • Reaction failure after introducing a new, unverified reagent.

  • Gradual decrease in catalyst activity over time in flow chemistry setups.

  • Control Experiment: Run the reaction with a known "good" substrate that does not contain a pyridine ring but is otherwise similar. If this reaction proceeds, it strongly suggests the issue is specific to your pyridine substrate (self-poisoning). If it also fails, an external poison is likely.

  • Reagent Isolation: Systematically replace each reagent (solvent, base, starting materials) with a fresh, high-purity, or newly purified batch. For example, use freshly distilled solvents.

  • Spiking Experiment: Deliberately add a tiny amount of a suspected poison (e.g., a thiol for sulfur poisoning) to a healthy reaction. If the reaction is immediately quenched, it confirms the catalyst's sensitivity to that class of compound.

Poison ClassCommon SourcesPrevention & Mitigation Protocol
Sulfur Thiol/sulfide impurities in reagents, natural gas-derived feedstocks, rubber septa.1. Use sulfur-free reagents. 2. Purify solvents by distillation. 3. Implement a "guard bed" of a material like copper or a scavenger resin to trap sulfur before the reactant stream reaches the catalyst.[14]
Heavy Metals Leaching from previous reactions in glassware, impure reagents.1. Use dedicated, acid-washed glassware. 2. Verify the purity of reagents via elemental analysis (e.g., ICP-MS) if contamination is suspected.
Oxygen Leaks in the reaction setup, inadequately degassed solvents.1. Ensure all joints are properly sealed. 2. Use robust degassing techniques (e.g., three freeze-pump-thaw cycles). 3. Maintain a positive pressure of inert gas.[2]

Part 3: Experimental Protocols & Workflows

Protocol 1: General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing reaction failure.

start Reaction Failure (Low/No Conversion) check_color Observe Mixture Color start->check_color is_black Mixture Turned Black? check_color->is_black pd_black Diagnosis: Catalyst Decomposition (e.g., Palladium Black) is_black->pd_black Yes control_exp Run Control Experiment (with non-poisoning substrate) is_black->control_exp No solve_pd_black Action: 1. Use more robust ligand. 2. Lower reaction temperature. 3. Ensure inert atmosphere. pd_black->solve_pd_black control_works Control Succeeds? control_exp->control_works self_poison Diagnosis: Substrate Self-Poisoning control_works->self_poison Yes external_poison Diagnosis: External Poison control_works->external_poison No solve_self_poison Action: 1. Screen bulky/e-rich ligands. 2. Optimize temperature/concentration. self_poison->solve_self_poison solve_external_poison Action: 1. Purify all reagents/solvents. 2. Use guard bed/scavenger. 3. Check for system leaks. external_poison->solve_external_poison

Caption: Systematic workflow for troubleshooting catalyst deactivation.

Protocol 2: Purification of Solvents and Reagents

Objective: To remove non-volatile impurities and dissolved oxygen that can act as catalyst poisons.

Materials:

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Drying agent (e.g., Sodium/benzophenone for THF, Calcium hydride for Toluene)

  • Distillation apparatus

  • Schlenk line or glovebox for inert atmosphere handling

  • High-purity solid reagents

Procedure:

  • Solvent Purification:

    • Set up a distillation apparatus under an inert atmosphere (Argon or Nitrogen).

    • Add the solvent and an appropriate drying agent to the distillation flask. For THF, sodium/benzophenone provides a deep blue/purple indicator when the solvent is anhydrous and oxygen-free.

    • Reflux the solvent over the drying agent for at least 1 hour.

    • Distill the solvent directly into a flame-dried Schlenk flask for storage under an inert atmosphere.

  • Solid Reagent Purification:

    • If impurities are suspected in a solid reagent, recrystallization or sublimation are standard purification methods. Choose a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Degassing (Freeze-Pump-Thaw):

    • Place the purified solvent in a Schlenk flask with a stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

    • Close the flask to the vacuum and thaw the solvent. You will see gas bubbles evolve.

    • Repeat this cycle three times for maximum efficiency. Backfill the flask with inert gas.

References

  • Fiveable. (n.d.).
  • Wikipedia. (2023).
  • Jacobs, G. (2024).
  • DCL Inc. (n.d.).
  • Barbouth, N., et al. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
  • Luo, J., et al. (2017). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
  • ChemCatBio. (n.d.).
  • Britannica. (n.d.).
  • Grokipedia. (n.d.).
  • Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
  • Patsnap. (2025).
  • Ananikov, V. P., & Orlov, N. V. (2018). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?.
  • G.A.S. Dortmund. (n.d.).
  • TU Wien. (2021). Catalysts: Poisoned and very much alive at the same time - A surprising discovery. [Link]
  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
  • Chemistry For Everyone. (2025).
  • Daugulis, O., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Slideshare. (n.d.).
  • ACS Green Chemistry Institute. (n.d.).
  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for chemical reactions involving 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. The following information is curated to address specific challenges and provide scientifically sound solutions to ensure the integrity of your experimental outcomes.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity, characterized by the electrophilic aldehyde and the electron-rich pyridone ring, allows for a diverse range of chemical transformations. However, these same properties can present unique challenges during the reaction work-up and purification stages. This guide is designed to navigate these complexities, offering practical advice and theoretical explanations to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound turns dark and shows multiple spots on TLC after aqueous work-up. What is happening and how can I prevent it?

A1: This is a common issue often attributed to the instability of the pyridone ring system under certain conditions, especially with prolonged exposure to acidic or basic aqueous environments during extraction. The aldehyde group itself can also be susceptible to oxidation or other side reactions.

Causality and Prevention:

  • pH Sensitivity: The 2-pyridone scaffold can be sensitive to strong acids or bases, which can catalyze decomposition or polymerization, leading to the formation of colored impurities. It is crucial to maintain a near-neutral pH during the work-up if possible. If an acidic or basic wash is necessary, it should be performed quickly and at a low temperature (0-5 °C) to minimize degradation.

  • Aldehyde Oxidation: The carbaldehyde group is prone to oxidation to the corresponding carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid).[1] This can be accelerated by the presence of air, certain metal ions, or residual oxidizing agents from the reaction.

    • Mitigation Strategy: To prevent oxidation, it is advisable to conduct the work-up under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, sparging all aqueous solutions with an inert gas before use can help to remove dissolved oxygen.

  • Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly under basic conditions. The resulting complex mixture of oligomers and polymers will present as multiple spots on a TLC plate and often have a dark, tarry appearance.

Recommended Work-up Protocol (General):

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed directly to washing. If the solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a suitable organic solvent and water.

  • Wash the organic layer sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid. Perform this step cautiously to avoid vigorous gas evolution.

    • Water to remove any remaining water-soluble impurities.

    • A saturated solution of sodium chloride (brine) to aid in the separation of the organic and aqueous layers and to remove residual water from the organic phase.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: I am struggling to remove unreacted this compound from my product. What purification strategies are most effective?

A2: The polarity of this compound is similar to many of its reaction products, which can make separation by standard column chromatography challenging. A multi-pronged approach combining chemical and physical separation techniques is often most successful.

Strategies for Removal:

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form water-soluble adducts, which can be easily separated from the desired product in an aqueous layer.[2] This is a highly effective method for removing residual aldehyde.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent.

      • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.

      • Separate the aqueous layer containing the bisulfite adduct.

      • Wash the organic layer with water and brine, then dry and concentrate.

    • Note: If your desired product is also an aldehyde, this method is not suitable.

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems for pyridone derivatives include hexane/ethyl acetate or dichloromethane/methanol.

    • Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) can help to mitigate this issue.

Q3: My product, which is a derivative of this compound, appears to be water-soluble, leading to low yields after aqueous extraction. How can I improve my product recovery?

A3: The 2-pyridone moiety can impart a degree of water solubility to molecules, especially if other polar functional groups are present. If you suspect your product is partitioning into the aqueous layer, there are several techniques to enhance recovery.

Improving Recovery of Water-Soluble Products:

  • Back-Extraction: After the initial extraction, the aqueous layers should be combined and "back-extracted" several times with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. This will help to recover any dissolved product.[3]

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be a very efficient method for recovery, although it requires specialized glassware.

  • Evaporation of Aqueous Layer: If the product is stable to heat and not volatile, and the aqueous layer contains only volatile salts (like ammonium chloride), it may be possible to lyophilize or carefully evaporate the water and then extract the solid residue with an organic solvent.

Q4: I am performing a reaction where the aldehyde is converted to another functional group (e.g., an alcohol or an imine). How can I monitor the reaction to ensure complete conversion and avoid unnecessary work-up complications?

A4: Careful reaction monitoring is critical to ensure you are working up the reaction at the optimal time, which can simplify purification significantly.

Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Staining: Since the aldehyde and its products may not be UV-active, or to differentiate them more clearly, specific TLC stains can be used. A potassium permanganate (KMnO₄) stain is useful as it will react with the aldehyde (which gets oxidized) and many products, showing up as a yellow spot on a purple background. 2,4-Dinitrophenylhydrazine (DNPH) stain specifically reacts with aldehydes and ketones to give a yellow or orange spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when a more quantitative assessment is needed, LC-MS is an invaluable tool. It allows you to track the disappearance of the starting material and the appearance of the product by their respective mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A quick ¹H NMR of a crude reaction aliquot can definitively show the disappearance of the characteristic aldehyde proton signal (typically around δ 9-10 ppm) and the appearance of new signals corresponding to the product.

Visualization of a General Work-up Decision Tree

The following diagram illustrates a logical workflow for deciding on an appropriate work-up strategy.

Workup_Decision_Tree Start Reaction Complete Solvent_Check Is reaction solvent water-miscible? Start->Solvent_Check Dilute Dilute with organic solvent and water Solvent_Check->Dilute Yes Product_Check Is product stable to acid/base? Solvent_Check->Product_Check No Dilute->Product_Check Aqueous_Wash Perform Aqueous Washes (e.g., NaHCO3, H2O, Brine) Aldehyde_Present Is unreacted aldehyde a major impurity? Aqueous_Wash->Aldehyde_Present Dry_Concentrate Dry organic layer and concentrate Low_Yield Low yield after extraction? Dry_Concentrate->Low_Yield Product_Check->Aqueous_Wash Yes Neutral_Wash Use only neutral washes (H2O, Brine) Product_Check->Neutral_Wash No Careful_Wash Perform acid/base wash quickly at low temp Product_Check->Careful_Wash Partially Neutral_Wash->Aldehyde_Present Careful_Wash->Aldehyde_Present Aldehyde_Present->Dry_Concentrate No Bisulfite Bisulfite Wash Aldehyde_Present->Bisulfite Yes Bisulfite->Dry_Concentrate Chromatography Proceed to Chromatography Low_Yield->Chromatography No Back_Extract Back-extract aqueous layers Low_Yield->Back_Extract Yes Back_Extract->Chromatography

Caption: Decision tree for work-up procedures.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
pH for Aqueous Wash 6 - 8To prevent degradation of the 2-pyridone ring system.
Temperature for Work-up 0 - 25 °CLower temperatures can minimize side reactions and degradation.
Triethylamine in Chromatography Solvent 0.5 - 2% (v/v)To deactivate acidic sites on silica gel, preventing product degradation.
Sodium Bisulfite Solution Saturated, freshly preparedEnsures sufficient reagent for adduct formation with residual aldehyde.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. For sensitive substrates, an ice bath (0-5 °C) is recommended.

  • Quenching (if necessary): If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench the reaction by slow addition of a suitable reagent (e.g., saturated aqueous NH₄Cl for organometallics, or slow addition of water/ethyl acetate for hydrides) at low temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the reaction solvent is water-miscible, add a sufficient volume of the extraction solvent and water to form two distinct layers.

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ (1 x volume of organic layer). Caution: If the reaction was acidic, add the NaHCO₃ solution slowly to control gas evolution.

    • Wash with deionized water (1 x volume of organic layer).

    • Wash with saturated aqueous NaCl (brine) (1 x volume of organic layer).

  • Drying: Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Work-up with Bisulfite Wash for Aldehyde Removal
  • Follow steps 1-3 of the Standard Aqueous Work-up .

  • Bisulfite Extraction:

    • To the separatory funnel containing the diluted reaction mixture, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be approximately equal to the organic layer.

    • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently.

    • Allow the layers to separate. A white precipitate may form at the interface, which is the bisulfite adduct.

    • Drain the aqueous layer. If a precipitate is present, it may be necessary to filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.

  • Washing: Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Proceed with steps 5 and 6 of the Standard Aqueous Work-up .

Diagram of Bisulfite Work-up Workflow

Bisulfite_Workflow Crude_Mixture Crude Reaction Mixture in Organic Solvent Add_Bisulfite Add Saturated NaHSO3 (aq) Crude_Mixture->Add_Bisulfite Shake_Separate Shake and Separate Layers Add_Bisulfite->Shake_Separate Organic_Layer Organic Layer (Product) Shake_Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Aldehyde-Bisulfite Adduct) Shake_Separate->Aqueous_Layer Wash_Dry Wash with H2O/Brine, Dry, and Concentrate Organic_Layer->Wash_Dry Final_Product Purified Product Wash_Dry->Final_Product

Caption: Workflow for aldehyde removal using bisulfite.

References

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 123-131.
  • National Center for Biotechnology Information. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central.
  • Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: Heptanal.
  • MDPI. (2016). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2016(4), M911.
  • ResearchGate. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem.
  • ResearchGate. (2021). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction.
  • Springer. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Medicinal Chemistry Research, 30(9), 1641-1666.
  • MDPI. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2018(2), M982.
  • Royal Society of Chemistry. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 7135-7161.
  • National Center for Biotechnology Information. (2019). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Semantic Scholar. (2016). Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, for the Treatment of Cancer. Retrieved from [https://www.semanticscholar.org/paper/Identification-of-(R)-N-((4-Methoxy-6-methyl-2-oxo-a-Potent-and-of-Verma-Kuntz/5f8b9e8b0b8c4a9a8f8d8c8c8c8c8c8c8c8c8c8c]([Link]
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide.
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Technical Support Center: Monitoring Reactions of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring reactions involving 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate the nuances of this specific application.

Section 1: Foundational Principles & Initial Setup

This section addresses the most common initial questions regarding the setup of a reliable TLC system for this class of compounds.

Q1: What are the key structural features of this compound that influence its TLC behavior?

A1: The molecule possesses two key features that dictate its behavior on a standard silica gel TLC plate:

  • A Polar Pyridinone Core: The N-methyl-2-pyridone moiety is a polar heterocyclic system due to the presence of nitrogen and a carbonyl group. This leads to strong interactions with the polar silica gel stationary phase.

  • A Reactive Aldehyde Group: The carbaldehyde at the 4-position is an electron-withdrawing group and a potential site for oxidation to the corresponding carboxylic acid, especially on the acidic surface of a silica gel plate.[1][2] This potential for on-plate decomposition is a critical factor in troubleshooting issues like streaking.

These features mean the compound will generally have a low to moderate Retention Factor (Rf) and require a relatively polar solvent system to achieve adequate mobility.

Q2: Which type of TLC plate is recommended for this compound?

A2: The industry standard, Silica Gel 60 F254 plates , are highly recommended.[3]

  • Silica Gel 60: This is a polar stationary phase that will interact sufficiently with the polar pyridinone.

  • F254: This indicates the plate is impregnated with a fluorescent indicator that glows green under 254 nm UV light. Since the dihydropyridine ring is a conjugated system, it will absorb UV light and appear as a dark spot against the green background.[4][5] This allows for non-destructive visualization, which should always be your first method of analysis.

Q3: How should I prepare and spot my reaction samples for optimal results?

A3: Proper sample preparation is crucial to avoid common issues.

  • Dilution: Take a small aliquot of the reaction mixture (a drop on the end of a glass rod is often sufficient) and dissolve it in a small volume (0.2-0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane. Overly concentrated samples are a primary cause of streaking.[6][7]

  • Spotting: Use a fine capillary tube to apply a very small spot onto the pencil-drawn baseline of the TLC plate. The goal is a spot that is 1-2 mm in diameter. Allow the solvent to fully evaporate before applying more sample to the same spot if a higher concentration is needed.[8][9]

  • The Three-Lane System (Essential for Reaction Monitoring): To accurately interpret your results, always use a three-lane spotting system on your TLC plate.[2][10]

    • Lane 1 (Left): Spot your starting material (SM).

    • Lane 2 (Center): Spot both the starting material and the reaction mixture on top of each other. This is the "co-spot".

    • Lane 3 (Right): Spot the reaction mixture (RM).

Q4: What is the purpose of the "co-spot" and why is it so important?

A4: The co-spot is a critical internal reference that helps you definitively identify the starting material spot in your reaction mixture, especially when the Rf values of the starting material and product are very similar.[1][10][11]

  • If the starting material and product have different Rf values: The co-spot lane will show two distinct spots corresponding to the SM and the product.

  • If the starting material and product have very similar Rf values: The co-spot will appear as a single, potentially elongated spot. If the reaction is complete, the spot in the reaction mixture lane (Lane 3) will have a different Rf from the starting material lane (Lane 1).

  • Troubleshooting Matrix Effects: Sometimes, components in the reaction mixture can alter the way the starting material runs on the plate. The co-spot helps you verify if the spot for the starting material has truly disappeared or if its Rf has just shifted slightly.

cluster_0 TLC Plate Spotting for Reaction Monitoring SM Lane 1: Starting Material (SM) CoSpot Lane 2: Co-Spot (SM + RM) SM->CoSpot Reference RM Lane 3: Reaction Mixture (RM) RM->CoSpot Comparison Start Problem Observed on TLC Plate Streaking Streaking Spot Start->Streaking NoMove Spot at Baseline (Rf=0) Start->NoMove SolventFront Spot at Solvent Front (Rf=1) Start->SolventFront NoSpots No Spots Visible Start->NoSpots Smear Solvent Smear (DMF/DMSO) Start->Smear Overload Cause: Sample Overloaded? Streaking->Overload Polarity Cause: Wrong Polarity? Streaking->Polarity Decomp Cause: On-Plate Decomposition? Streaking->Decomp NoMove->Polarity SolventFront->Polarity Dilute Cause: Sample too Dilute? NoSpots->Dilute StainSol Solution: Use Chemical Stain NoSpots->StainSol If not UV-active Solvent Cause: High-Boiling Solvent? Smear->Solvent DiluteSol Solution: Dilute Sample Overload->DiluteSol Yes PolaritySol Solution: Adjust Eluent Polarity Polarity->PolaritySol Yes ModifierSol Solution: Add Modifier (e.g., Et₃N) Decomp->ModifierSol Yes ConcentrateSol Solution: Concentrate Spot / Re-spot Dilute->ConcentrateSol Yes VacuumSol Solution: Dry Plate Under Vacuum Solvent->VacuumSol Yes

Caption: A troubleshooting flowchart for common TLC issues.

Q11: My main spot is a long, vertical streak, not a tight circle. Why is this happening and how do I fix it?

A11: Streaking is a very common problem with several potential causes. [7][8]* Cause 1: Sample Overloading. This is the most frequent reason. The stationary phase becomes saturated, and the excess compound travels up the plate as a continuous streak.

  • Solution: Prepare a more dilute sample of your reaction mixture and spot a smaller amount. [6]* Cause 2: Compound is Highly Polar. If your product is significantly more polar than your starting material, it may bind very strongly to the silica, causing tailing.
  • Solution: Increase the polarity of your eluent system. For very polar, basic nitrogen heterocycles, adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica gel, leading to much sharper spots. [6][12]* Cause 3: On-Plate Decomposition. The aldehyde is susceptible to oxidation to the more polar carboxylic acid on the acidic silica surface. This new compound travels at a different rate, resulting in a streak.
  • Solution: Adding a basic modifier like triethylamine to the eluent can suppress this decomposition. [12]Alternatively, using a different stationary phase like neutral alumina can be effective. [12] Q12: I am running my reaction in a high-boiling point solvent like DMSO or DMF, and my TLC plate is just a massive smear.

A12: This is expected behavior. These non-volatile solvents are extremely polar and will carry everything up the plate as a smear, obscuring any results.

  • Solution: After spotting your sample on the TLC plate, place the plate in a flask and put it under high vacuum for 5-10 minutes. [11]This will remove the interfering high-boiling solvent before you place the plate in the developing chamber.

Q13: My spots are not visible at all after running the plate.

A13: This can be a frustrating issue, but it is usually easy to solve.

  • Cause 1: Sample is too Dilute. Your compound's concentration is below the detection limit of your visualization method. [6][8] * Solution: Spot the sample multiple times in the same location, allowing the solvent to dry completely between each application. [9]You can check the plate under UV light before running it; if you can't see the spot before eluting, you won't see it after. [1][9]* Cause 2: Compound Evaporated. If your product is volatile and you left the plate on the bench for too long after development, it may have evaporated.

    • Solution: Visualize the plate immediately after removing it from the chamber and marking the solvent front. [9]* Cause 3: Incorrect Visualization. Your compound might not be strongly UV-active.

    • Solution: Always follow up UV visualization with a sensitive chemical stain like potassium permanganate, which can reveal spots that are invisible under UV light. [6]

References

  • TLC Visualization Methods. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • TLC Visualiz
  • Stains for Developing TLC Pl
  • SiliaPlate TLC Visualiz
  • TLC Visualization Methods - Theory pages. (n.d.). Labster.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI.
  • Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?. (2021, August 26).
  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • Determining a solvent system. (n.d.). University of York, Department of Chemistry.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Technology Networks.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Monitoring Reactions by TLC. (n.d.).
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
  • 5.3: TLC Uses. (2025, August 21). Chemistry LibreTexts.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
  • 33972-97-3(1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Product Description. (n.d.). ChemicalBook.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (n.d.). MDPI.
  • (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017, January 6).
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals.
  • 1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbaldehyde. (2025, May 20). ChemSynthesis.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.).
  • p-TSA Catalysted, One-Pot Synthesis and Antimicrobial Evaluation of Some Novel Fused Dipyrazolo-1,4-Dihydropyridine Derivatives. (n.d.). Scientific & Academic Publishing.
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. (n.d.).
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.).
  • (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2015, July 20).

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Validation & Comparative

A Comparative Benchmarking Guide to the Reactivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde against a panel of structurally diverse aldehydes. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the chemical behavior of this heterocyclic aldehyde in key synthetic transformations. By grounding our discussion in fundamental principles of electronic and steric effects, and providing detailed experimental protocols, we aim to empower chemists to make informed decisions in reaction design and optimization.

Introduction: The Aldehyde's Role and the Subject of Our Study

Aldehydes are cornerstone functional groups in organic synthesis, prized for their ability to participate in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity, however, is not uniform. It is exquisitely modulated by the electronic and steric environment surrounding the carbonyl group.[1][2] Understanding these nuances is critical for predicting reaction outcomes, optimizing yields, and designing novel synthetic pathways.

This guide focuses on This compound , a heterocyclic aldehyde of growing interest. Its unique structure, featuring a pyridone ring, presents a fascinating case study in reactivity. The electron-withdrawing nature of the 2-oxo group, coupled with the conjugated system, is expected to significantly influence the electrophilicity of the aldehyde's carbonyl carbon.

To place its reactivity in a meaningful context, we will compare it against a curated selection of aldehydes representing distinct electronic profiles:

  • Benzaldehyde: The archetypal aromatic aldehyde.

  • 4-Methoxybenzaldehyde: An aromatic aldehyde bearing a strong electron-donating group (EDG).

  • 4-Nitrobenzaldehyde: An aromatic aldehyde with a potent electron-withdrawing group (EWG).

  • Pyridine-4-carbaldehyde: A related heteroaromatic aldehyde to dissect the influence of the pyridone system versus a standard pyridine ring.

We will explore their relative performance in two fundamental and widely utilized transformations: the Wittig olefination and the Knoevenagel condensation.

The Theoretical Bedrock: Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon.[3]

  • Electronic Effects: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond.[4] Substituents that withdraw electron density from this carbon (EWGs) enhance its positive character, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, substituents that donate electron density (EDGs) diminish its electrophilicity, rendering the aldehyde less reactive.[5] Aromatic rings, like in benzaldehyde, can donate electron density through resonance, making them generally less reactive than aliphatic aldehydes.[6]

  • Steric Effects: Bulky groups surrounding the carbonyl center can physically impede the approach of a nucleophile, slowing down the reaction.[2][7] Aldehydes are generally more reactive than ketones for this reason, as they possess at least one small hydrogen atom attached to the carbonyl carbon, presenting a smaller steric profile.[1]

Below is a diagram illustrating how electronic effects modulate the electrophilicity of the carbonyl carbon.

G cluster_0 Influence of Substituents on Carbonyl Electrophilicity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2) Carbonyl_EWG C=O EWG->Carbonyl_EWG Withdraws e- density Result_EWG Increased Electrophilicity (More Reactive) Carbonyl_EWG->Result_EWG EDG Electron-Donating Group (EDG) (e.g., -OCH3) Carbonyl_EDG C=O EDG->Carbonyl_EDG Donates e- density Result_EDG Decreased Electrophilicity (Less Reactive) Carbonyl_EDG->Result_EDG G Start Prepare 0.1 M Aldehyde Solutions in THF React Add Aldehyde Solution to Ylide in Flask (T=0 min) Start->React Monitor Monitor via TLC (every 15 min) React->Monitor Monitor->React Incomplete Workup Reaction Complete: Concentrate & Purify Monitor->Workup Complete Analyze Determine Time & Isolated Yield Workup->Analyze End Comparative Data Analyze->End G cluster_0 Knoevenagel Condensation Workflow step1 Step 1: Reagent Mixing Dissolve Aldehyde (1 mmol) and Malononitrile (1 mmol) in Ethanol (5 mL) step2 Step 2: Catalysis Add Piperidine (0.1 mmol) and stir at RT step1->step2 step3 Step 3: Monitoring & Reaction Record time to precipitation. Continue stirring for 2 hours. step2->step3 step4 Step 4: Product Isolation Cool in ice bath. Collect product via filtration. step3->step4 step5 Step 5: Analysis Record precipitation time and calculate isolated yield. step4->step5

Sources

A Comparative Analysis of the Biological Activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple receptor types—is a cornerstone of efficient drug discovery. Among these, the 2-pyridone nucleus has garnered significant attention for its versatile biological activities, ranging from antimicrobial to anticancer effects.[1][2][3] This guide provides an in-depth, objective comparison of derivatives of a specific pyridone, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, against other prominent heterocyclic systems such as pyrimidines, quinolines, and pyrazoles.

Our analysis is grounded in experimental data, focusing on the causality behind structure-activity relationships (SAR) and providing validated, step-by-step protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their therapeutic programs.

Comparative Anticancer Activity: A Battle of Scaffolds

The quest for novel anticancer agents has led to the exploration of numerous heterocyclic compounds. The 2-pyridone core, particularly when functionalized, has demonstrated significant cytotoxic potential against various cancer cell lines.[4] The aldehyde group at the C4 position of the 1-Methyl-2-oxo-1,2-dihydropyridine scaffold serves as a crucial electrophilic center and a versatile synthetic handle for creating more complex derivatives, such as hydrazones and Schiff bases, which often exhibit enhanced biological activity.[5][6]

Comparative Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The following table summarizes representative IC₅₀ values for 2-pyridone derivatives and other heterocyclic compounds against common human cancer cell lines.

Compound ClassDerivative ExampleCell LineIC₅₀ (µM)Reference
2-Oxopyridine 4-(2,6-dichlorophenyl)-6-(tetralin-6-yl)HeLa7.1[4]
2-Oxopyridine 4-(2,6-difluorophenyl)-6-(tetralin-6-yl)HeLa10.9[4]
Dihydropyridine 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)HT-290.70[7]
Pyrimidine Compound 3d (a pyrimidine derivative)PC3~2.5 (est.)[8]
Pyrazolopyridine Compound 19 (a pyrazolopyridine)HeLa4.26 (µg/mL)[9]
Quinoline 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazoneHeLa~25[5][10]

Analysis: The data indicate that dihydropyridine and pyrimidine derivatives can exhibit potent, sub-micromolar to low-micromolar cytotoxicity.[7][8] While the foundational 2-oxo-quinoline carbaldehyde hydrazone shows moderate activity, its complexation with metals like copper can dramatically enhance cytotoxicity, demonstrating a powerful strategy for activity modulation.[5][10] The 2-oxopyridine derivatives also show promising activity against cervical cancer (HeLa) cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple precipitates indicates formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Comparative Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide spectrum of bacteria and fungi.[11][12] Their mechanism often involves the inhibition of essential microbial enzymes, such as those in the folate biosynthesis pathway.[11]

Comparative Antimicrobial Spectrum

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
2-Pyridone N-alkylated pyridine salt (Cpd. 66)S. aureus56 (as % inhibition)[13]
2-Pyridone N-alkylated pyridine salt (Cpd. 66)E. coli55 (as % inhibition)[13]
Thienopyrimidinone Compound 5aS. aureus7.8[14]
Thienopyrimidinone Compound 5aB. subtilis15.6[14]
Thienopyrimidinone Compound 10bC. albicans7.8[14]
Oxazolidinone Pyridine-oxazolidinone (Cpd. 21d)S. aureus4[15]
Oxazolidinone Pyridine-oxazolidinone (Cpd. 21d)S. pneumoniae2[15]

Analysis: The data reveal that modifications of the core heterocyclic structure are critical for potency. Pyridine-fused oxazolidinones show excellent activity against Gram-positive bacteria, with MIC values comparable to or better than some standard antibiotics.[15] Similarly, fusing pyridine with other heterocycles like thienopyrimidinones can yield compounds with potent antibacterial and antifungal activity.[14] The 2-pyridone scaffold itself provides a robust platform for developing these potent agents.

Workflow & Protocol: Antimicrobial Susceptibility Testing (AST)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][17]

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Standardize Inoculum (0.5 McFarland) a1 Inoculate 96-well plate with bacterial suspension p1->a1 Standardized Culture p2 Prepare Serial Dilutions of Test Compound a2 Add Compound Dilutions to respective wells p2->a2 Compound Series a3 Incubate Plate (18-24h at 35-37°C) a2->a3 r1 Visually Inspect for Turbidity a3->r1 r2 Determine MIC (Lowest concentration with no growth) r1->r2

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Detailed Protocol Steps:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[17]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Ensure positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Comparative Antiviral Activity

Certain 2-pyridone derivatives have been identified as potent inhibitors of viral replication, notably against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[18][19] The mechanism often involves the inhibition of key viral enzymes like reverse transcriptase.[19] This positions the scaffold as a valuable starting point for the development of novel antiviral therapeutics.

Comparative Antiviral Data
Compound ClassDerivative ExampleVirusActivity MetricValue (µM)Reference
2-Pyridone Compound 6lHBVIC₅₀0.12[18]
2-Pyridone Compound 5dHBVIC₅₀0.206[18]
4-Benzyl Pyridinone Compound 14HIV-1IC₅₀0.006[19]
Pyridazine TSC Compound 16bHerpes SimplexPlaque Inhibition>100[20]

Analysis: The data highlight the exceptional potency of specifically substituted pyridone derivatives against HBV and HIV-1, with some compounds showing activity in the nanomolar range.[18][19] This is significantly more potent than other heterocycles like the pyridazine thiosemicarbazones evaluated against herpes viruses.[20] The structure-activity relationship is highly specific; for instance, the replacement of a 2-pyridyl moiety with a 4-pyridazinyl group was found to abolish biological activity in one study, underscoring the subtle structural requirements for potent antiviral effects.[20]

Mechanism of Action: Enzyme Inhibition

The biological activities of many heterocyclic compounds, including 1-Methyl-2-oxo-1,2-dihydropyridine derivatives, can be traced back to the inhibition of specific enzymes.[21] The 2-pyridone ring can act as a bioisostere for various functional groups and participate in hydrogen bonding within enzyme active sites, while the aldehyde function can form covalent or non-covalent interactions.[1]

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E {Enzyme (E) | Active Site} P Product (P) E->P Catalyzes S Substrate (S) S->E:as I Inhibitor (I) E_c {Enzyme (E) | Active Site} EI_c EI Complex E_c:as->EI_c S_c S S_c->E_c:as I_c I I_c->E_c:as competes I_c->EI_c E_nc Enzyme (E) Active Site Allosteric Site ESI_nc ESI Complex E_nc:as->ESI_nc E_nc:allo->ESI_nc S_nc S S_nc->E_nc:as S_nc->ESI_nc I_nc I I_nc->E_nc:allo I_nc->ESI_nc

Caption: Comparison of Competitive and Non-Competitive Enzyme Inhibition Mechanisms.

Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for determining the inhibitory potential of a compound against a target enzyme.[22][23]

  • Assay Design: Choose the appropriate enzyme, substrate, and buffer conditions. Determine the optimal enzyme and substrate concentrations, often near the Michaelis constant (Km) for the substrate, to ensure sensitivity to inhibitors.[21][22]

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test inhibitor in a suitable buffer.

  • Reaction Mixture: In a microplate, add the buffer, the test inhibitor at various concentrations, and the enzyme. Allow this mixture to pre-incubate for a defined period (e.g., 10-15 minutes) to permit inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using various methods, such as spectrophotometry (change in absorbance) or fluorometry (change in fluorescence).[24]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[21]

Concluding Remarks and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and potent class of bioactive compounds.

  • As Anticancer Agents: They demonstrate comparable, and in some cases superior, potency to other heterocyclic systems like pyrimidines and quinolines, particularly when synthetically elaborated.

  • As Antimicrobial Agents: The 2-pyridone core is a validated pharmacophore for potent antibacterial and antifungal activity, rivaling other established antimicrobial heterocycles.

  • As Antiviral Agents: This class shows exceptional promise, with specific derivatives exhibiting nanomolar efficacy against critical viral targets like HIV-1 reverse transcriptase, an area where they appear to have a distinct advantage over some other heterocyclic families.

The aldehyde functionality at the C4 position is a key asset, providing a reactive site for SAR studies and the generation of diverse chemical libraries. Future research should focus on leveraging this feature to create novel derivatives, exploring their potential as covalent inhibitors, and investigating their activity against a broader range of biological targets. The comparative data presented in this guide underscore the immense potential of the 2-pyridone scaffold as a "privileged" structure in the ongoing quest for novel therapeutics.

References

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The Pivotal Role of the 4-Carbaldehyde Group: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-oxo-1,2-dihydropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-pyridone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. We will explore how strategic modifications of the 4-carbaldehyde moiety can profoundly influence the biological activity of these compounds, with a particular focus on their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for this promising class of molecules.

The rationale for focusing on the 4-carbaldehyde group stems from its versatility as a chemical handle. This aldehyde functionality allows for the straightforward synthesis of a wide array of derivatives, such as Schiff bases and hydrazones, enabling a systematic exploration of the chemical space around the core scaffold and its impact on biological targets.

The 1-Methyl-2-oxo-1,2-dihydropyridine Core: A Foundation for Drug Design

The 1-methyl-2-oxo-1,2-dihydropyridine core provides a rigid and synthetically accessible framework. The methyl group at the 1-position enhances metabolic stability, while the oxo group at the 2-position can participate in hydrogen bonding interactions with biological targets. The 4-position is a key site for modification, as substituents at this position can project into solvent-exposed regions or specific binding pockets of target proteins.

Below is a diagram illustrating the general workflow for SAR-guided discovery of analogs based on the this compound scaffold.

SAR_Workflow cluster_0 Lead Compound cluster_1 Synthetic Modification cluster_2 Biological Evaluation cluster_3 SAR Analysis & Optimization Lead 1-Methyl-2-oxo-1,2- dihydropyridine-4-carbaldehyde Modification Condensation Reaction (e.g., with hydrazides or amines) Lead->Modification Analogs Library of Analogs (Hydrazones, Schiff Bases, etc.) Modification->Analogs Generates Screening In vitro Assays (e.g., MTT Assay for Cytotoxicity) Analogs->Screening Data IC50 Values Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Design

Caption: A general workflow for SAR-guided drug discovery of this compound analogs.

Comparative Analysis of 4-Carbaldehyde Modifications

A primary strategy for modifying the 4-carbaldehyde group is through condensation reactions to form hydrazones and Schiff bases. These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents, making them ideal for generating diverse libraries of analogs for SAR studies.[1][2]

Hydrazone Analogs: A Promising Avenue for Anticancer Activity

Hydrazones are a class of organic compounds that have garnered significant attention from medicinal chemists due to their broad spectrum of biological activities, including anticancer effects.[1][3] The synthesis of hydrazone analogs of this compound involves the reaction of the aldehyde with various hydrazides.

The general structure of these hydrazone derivatives is depicted below:

Caption: General structure of hydrazone analogs of this compound.

The nature of the 'R' group in the hydrazone moiety is a critical determinant of biological activity. A comparative analysis of different 'R' groups on the anticancer activity of heterocyclic hydrazones against various cancer cell lines reveals key SAR insights.

Analog (Core-CH=N-NH-C(=O)-R) R Group Target Cell Line IC50 (µM) Reference
Compound 8 4-chlorophenylHeLa34.38[1]
Compound 11 2-hydroxyphenylMCF-726.84[1]
Compound 17 (Quinoline Core) Phenyl with methoxy groupMDA-MB-231~10[4]

Note: The core structures in the cited studies may differ slightly, but the principles of SAR for the hydrazone moiety are illustrative.

From the data, several trends emerge:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 8) can influence activity.

  • Hydrogen Bonding Potential: The hydroxyl group in the 2-hydroxyphenyl moiety of Compound 11 may engage in hydrogen bonding with the target, potentially explaining its higher potency against MCF-7 cells.[1]

  • Lipophilicity and Steric Factors: The addition of a methoxy group, as seen in quinoline-based hydrazones, can modulate the lipophilicity and steric profile of the molecule, impacting its ability to cross cell membranes and interact with the target.[4]

Schiff Base Analogs: Exploring Diverse Biological Interactions

The formation of Schiff bases (imines) by reacting the 4-carbaldehyde with various primary amines is another effective strategy for diversification.[2] This introduces an azomethine (-C=N-) linkage, which can be crucial for biological activity.

The general structure of these Schiff base derivatives is shown below:

Caption: General structure of Schiff base analogs of this compound.

The 'R'' group in Schiff base analogs can be varied to a great extent, from simple alkyl or aryl groups to more complex heterocyclic systems. This allows for the fine-tuning of properties such as solubility, electronic distribution, and three-dimensional shape.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below is a representative protocol for the synthesis of a hydrazone analog and the evaluation of its anticancer activity using the MTT assay.

Synthesis of a Representative Hydrazone Analog

Objective: To synthesize a hydrazone derivative of this compound.

Materials:

  • This compound

  • A selected hydrazide (e.g., isonicotinohydrazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the selected hydrazide (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.[1]

In Vitro Anticancer Activity Evaluation: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized analogs on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized hydrazone analogs

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs demonstrate that modification of the 4-carbaldehyde group is a highly effective strategy for developing novel therapeutic agents. The formation of hydrazones and Schiff bases allows for the introduction of diverse chemical functionalities that can significantly impact biological activity, particularly anticancer potency.

Future research in this area should focus on:

  • Expanding the library of analogs with a wider range of substituents to further probe the SAR.

  • Utilizing computational methods, such as molecular docking, to predict the binding modes of the most active compounds and guide the design of new analogs with improved potency and selectivity.

  • Investigating the mechanism of action of the most promising compounds to identify their specific molecular targets.

By combining rational drug design, efficient synthetic methodologies, and robust biological evaluation, the 1-Methyl-2-oxo-1,2-dihydropyridine scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Basaran, E., Çakmak, R., Çınar, E., & Çevik, Ö. (2022). Synthesis, Structural Characterization and Anticancer Activity of Some Novel Hydrazone Derivatives. Cumhuriyet Science Journal, 43(3), 649-660. [Link]
  • Pace, A., Pace, J. L., & Grech, I. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2829. [Link]
  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., El-Sabbagh, O. I., & Al-Obaid, A. M. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 11(39), 24195-24219. [Link]
  • Mohanraj, R., et al. (2021). Synthesis and discovery of N‐(1‐methyl‐4‐oxo‐4,5‐dihydro‐1H‐imidazol‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamide derivatives as antimicrobial agents. Journal of Biochemical and Molecular Toxicology, 35(10), e22877. [Link]
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  • Lee, J. H., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Pharmaceuticals, 14(8), 754. [Link]
  • Kumar, S., et al. (2014). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Indian Journal of Pharmaceutical Sciences, 76(6), 504-512. [Link]

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A Comparative Guide to the Spectroscopic Confirmation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of medicinal chemistry and drug development, pyridone derivatives are a cornerstone scaffold, valued for their versatile biological activities. The precise substitution pattern on the pyridone ring is critical, as even minor positional changes can drastically alter a compound's pharmacological profile. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is one such molecule where definitive structural confirmation is not merely a procedural step, but a foundational requirement for meaningful research.

This guide provides an in-depth, multi-technique spectroscopic workflow designed to unambiguously confirm the structure of this compound. We will delve into the causality behind experimental choices and compare the expected data against a closely related positional isomer, 1-Methyl-2-oxo-1,2-dihydropyridine-5-carbaldehyde , to highlight the power of this integrated approach in distinguishing between near-identical structures. This document serves as a practical reference for researchers, scientists, and drug development professionals, grounding analytical decisions in robust experimental evidence.

The Challenge: Differentiating Positional Isomers

The primary analytical challenge lies in differentiating the target compound (the 4-carbaldehyde) from its potential synthetic by-products or isomers, such as the 5-carbaldehyde. While they share the same molecular formula (C₇H₇NO₂) and mass, their distinct connectivity leads to unique spectroscopic fingerprints.

CompoundStructure
Target: this compound
Isomer: 1-Methyl-2-oxo-1,2-dihydropyridine-5-carbaldehyde

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment and coupling interactions of ¹H and ¹³C nuclei, we can construct a definitive molecular map.

¹H NMR Spectroscopy: Mapping Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (splitting patterns).

Expert Analysis: The key to differentiation lies in the splitting patterns of the ring protons. In the 4-carbaldehyde isomer, the protons on C3 and C5 are adjacent to a non-proton-bearing carbon (C4), leading to simple doublet signals. Conversely, in the 5-carbaldehyde isomer, the protons on C3, C4, and C6 create a more complex, coupled system.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Proton Assignment4-Carbaldehyde (Target)5-Carbaldehyde (Isomer)Rationale for Differentiation
CHO ~9.8 ppm (s, 1H)~9.7 ppm (s, 1H)Minimal difference; not a primary diagnostic.
H6 ~7.4 ppm (d, 1H)~7.6 ppm (s, 1H)Primary Diagnostic: A doublet in the target vs. a singlet in the isomer. H6 in the isomer has no adjacent proton.
H5 ~7.2 ppm (d, 1H)-N/A
H3 ~6.8 ppm (s, 1H)~6.5 ppm (d, 1H)Primary Diagnostic: A singlet (or very fine doublet) in the target vs. a clear doublet coupled to H4 in the isomer.
H4 -~7.8 ppm (d, 1H)N/A
N-CH₃ ~3.6 ppm (s, 3H)~3.6 ppm (s, 3H)No significant difference expected.
¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

¹³C NMR spectroscopy reveals the number of unique carbon atoms and their functional group identity. As both isomers have 7 carbon atoms in unique environments, we expect 7 distinct signals in the proton-decoupled spectrum for each. The chemical shifts, however, will differ based on the electronic influence of the aldehyde group.[1][2]

Expert Analysis: The aldehyde group is strongly electron-withdrawing. Its position on the conjugated ring system significantly alters the electron density, and thus the chemical shifts, of the ring carbons. The carbon directly attached to the aldehyde group (C4 in the target) will be significantly deshielded.

Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Carbon Assignment4-Carbaldehyde (Target)5-Carbaldehyde (Isomer)Rationale for Differentiation
C=O (Aldehyde) ~192 ppm~190 ppmMinor difference.
C=O (Pyridone) ~162 ppm~161 ppmMinor difference.
C6 ~140 ppm~145 ppmThe C6 chemical shift will be sensitive to the substituent at the 5-position.
C5 ~125 ppm~130 ppm (C-CHO)The carbon bearing the aldehyde is significantly deshielded.
C4 ~148 ppm (C-CHO)~120 ppmPrimary Diagnostic: The chemical shift of the carbon bearing the aldehyde group is a clear indicator of its position.
C3 ~118 ppm~115 ppm
N-CH₃ ~38 ppm~38 ppmNo significant difference.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • Process the data with a 0.3 Hz line broadening factor.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire at least 1024 scans with a relaxation delay of 2 seconds.

    • Process the data with a 1.0 Hz line broadening factor.

Part 2: Infrared (IR) Spectroscopy & Mass Spectrometry - Corroborating Evidence

While NMR provides the structural skeleton, IR and MS offer crucial validation of functional groups and molecular weight, creating a self-validating analytical system.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds and is an excellent tool for rapidly identifying the presence of key functional groups.[3]

Expert Analysis: The primary diagnostic features are the two distinct carbonyl (C=O) stretching vibrations. The pyridone (an amide) and the aldehyde carbonyls will appear in a characteristic region of the spectrum.[4] While their exact positions may not definitively distinguish the isomers, their presence confirms the core functionalities. The aldehydic C-H stretch provides further confirmation.

Table 3: Key IR Absorption Bands (Predicted, KBr Pellet)

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group Confirmed
C-H Stretch (Aldehyde) ~2820 and ~2720 cm⁻¹Aldehyde (-CHO)
C=O Stretch (Aldehyde) ~1705 - 1685 cm⁻¹Aldehyde Carbonyl
C=O Stretch (Pyridone) ~1660 - 1640 cm⁻¹Amide Carbonyl
C=C/C=N Stretches ~1600 - 1450 cm⁻¹Pyridone Ring System
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the analyte with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Perform a background scan of the empty sample compartment and ratio the sample spectrum against the background.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight and offers clues about the structure through fragmentation patterns.

Expert Analysis: Both isomers will exhibit the same molecular ion peak, confirming the molecular formula C₇H₇NO₂. The primary use of MS in this context is to validate the molecular weight determined from NMR and IR analysis. While fragmentation patterns can sometimes differ between positional isomers, these differences may be subtle and are less definitive than NMR data.[5]

  • Molecular Formula: C₇H₇NO₂

  • Molecular Weight: 137.14 g/mol

  • Expected Molecular Ion Peak (EI-MS): [M]⁺˙ at m/z = 137

  • Expected High-Resolution Mass (ESI-MS): [M+H]⁺ at m/z = 138.0550

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a mixture of methanol and water (1:1) with 0.1% formic acid.

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Part 3: Integrated Analysis Workflow and Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of complementary data to build an unshakeable structural assignment.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Final Confirmation Sample Test Compound MS Mass Spectrometry (Confirm MW = 137) Sample->MS IR IR Spectroscopy (Confirm C=O, CHO groups) Sample->IR H_NMR 1H NMR (Analyze Splitting Patterns) Sample->H_NMR Conclusion Structure Confirmed: This compound MS->Conclusion IR->Conclusion C_NMR 13C NMR (Analyze Chemical Shifts) H_NMR->C_NMR Correlate Data C_NMR->Conclusion

Caption: Workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide essential preliminary data confirming molecular weight and the presence of key functional groups, they are insufficient on their own to differentiate between positional isomers. The definitive evidence is unequivocally provided by ¹H and ¹³C NMR spectroscopy. The unique spin-spin coupling patterns in the ¹H NMR spectrum and the distinct chemical shifts of the aromatic carbons in the ¹³C NMR spectrum serve as unambiguous fingerprints for the 4-carbaldehyde substitution pattern. By following this integrated workflow, researchers can ensure the structural integrity of their compounds, a critical prerequisite for advancing drug discovery and development programs.

References

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Nicotinaldehyde Isomers.
  • ACS Publications. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B.[8][9]
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.[10]
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • Khawaja, N., et al. (2022). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni. Freie Universität Berlin.[5]
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

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A Researcher's Guide to the Structural Elucidation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the arsenal of analytical techniques, single-crystal X-ray diffraction (XRD) stands as the definitive method for mapping atomic positions in the solid state. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural characterization of 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde and its derivatives, a class of compounds holding significant potential in medicinal chemistry.

This document will navigate through the experimental protocols, data interpretation, and comparative performance of X-ray crystallography, offering field-proven insights into why this technique is unparalleled for unambiguous structural assignment. We will also explore how it complements data from other common analytical methods.

The Unambiguous Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about atomic connectivity and molecular weight, they often leave ambiguities regarding the precise spatial arrangement of atoms, especially in complex heterocyclic systems. X-ray crystallography, by contrast, provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is crucial for understanding intermolecular interactions, predicting molecular behavior, and designing new chemical entities with desired properties.

Comparative Analysis of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingAtomic connectivity, through-bond and through-space correlations, solution-state dynamicsMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm)Soluble sample in a suitable deuterated solventSmall sample quantity, often in solution
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.Provides detailed information about the molecule's structure and dynamics in solution.High sensitivity and accuracy in determining molecular mass and formula.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state.Can be complex to interpret for large or highly symmetric molecules. Does not directly provide bond lengths or angles.Provides limited information about the three-dimensional structure and stereochemistry.

A Case Study: X-ray Crystallographic Analysis of a 1-Methyl-4-substituted Pyridinium Analogue

Due to the absence of publicly available crystallographic data for this compound, this guide will utilize the detailed structural information available for a closely related analogue, 4-Cyano-1-methylpyridinium iodide , to illustrate the experimental workflow and data analysis.[1][2] This analogue shares the core 1-methylpyridinium scaffold with a substituent at the 4-position, making it a relevant and instructive example.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.

1. Crystal Growth: The critical first step is obtaining high-quality single crystals. For the analogue 4-Cyano-1-methylpyridinium iodide, crystals were grown by dissolving the compound in benzene and adding iodomethane.[1] The resulting yellow solid was collected, and upon the addition of ethanol to the supernatant, thin, plate-like yellow crystals suitable for X-ray diffraction were obtained overnight.[1] This slow recrystallization technique is a common and effective method for growing single crystals.

2. Data Collection: A suitable crystal is mounted on a diffractometer. The instrument, equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation), rotates the crystal while a detector records the diffraction pattern.[1] For the analogue, data was collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise structure.[1][2]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the atomic arrangement. This model is subsequently "refined" to best fit the experimental data.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Crystallographic Data for 4-Cyano-1-methylpyridinium iodide

The following table summarizes the key crystallographic data obtained for the analogue compound.[1][2]

ParameterValue
Chemical Formula C₇H₇N₂⁺·I⁻
Formula Weight 246.05
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.0734 (3)
b (Å) 11.4528 (7)
c (Å) 15.0751 (9)
β (°) 99.679 (1)
Volume (ų) 863.46 (9)
Z 4
Temperature (K) 100
Radiation Mo Kα
R-factor 0.020
Structural Insights from the Analogue

The crystal structure of 4-Cyano-1-methylpyridinium iodide reveals interesting intermolecular interactions. The cations form inversion-related dimers through weak C—H···N hydrogen bonds.[1][2] Within these dimers, the pyridinium rings are parallel, with their mean planes separated by approximately 0.28 Å.[1] These dimers are further linked by other weak interactions to form layers, which are then connected into a three-dimensional structure by C—H···I interactions.[1][2]

Intermolecular Interactions in the Crystal Lattice

intermolecular_interactions Cation_A Cation A Cation_B Cation B (Inversion Related) Cation_A->Cation_B C-H...N Hydrogen Bond Iodide_Anion Iodide Anion Cation_A->Iodide_Anion C-H...I Interaction Adjacent_Dimer Adjacent Dimer Cation_A->Adjacent_Dimer Weak C-H...N Interaction Cation_B->Iodide_Anion C-H...I Interaction

Caption: A schematic representation of key intermolecular interactions.

Conclusion: The Indispensable Role of X-ray Crystallography

The detailed analysis of the 4-Cyano-1-methylpyridinium iodide structure showcases the power of X-ray crystallography to provide a level of structural detail unattainable by other techniques. While NMR and MS are essential for characterizing bulk samples and confirming molecular identity, single-crystal XRD provides the definitive evidence of the three-dimensional arrangement of atoms in the solid state. For researchers in drug development and materials science working with novel compounds like this compound derivatives, obtaining a crystal structure is a critical step in understanding structure-activity relationships and rationally designing improved molecules.

References

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
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  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923. PubChem.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile. International Union of Crystallography.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate.
  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. PMC - NIH.
  • Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. International Union of Crystallography.
  • Structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate and S-(pyridin-2-yl) 4-methoxybenzothioate: building blocks for low-symmetry multifunctional tetrapyrroles. International Union of Crystallography.
  • 1-Methyl-1,2-dihydropyridine | C6H9N | CID 12565502. PubChem.
  • 4-Cyano-1-methylpyridinium iodide. ResearchGate.
  • 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755. PubChem.
  • Experimental and computational investigations on 4-acetyl pyridine fumaric acid single crystal for nonlinear optical applications. ResearchGate.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI.
  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. Loughborough University Research Repository.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.
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  • 3-Acetyl-2-methyl-4-(pyridin-3-yl)-1,4-dihydropyrido[2,3-b]indol-5(2H)-one. PMC - NIH.
  • 5-Methyl-2-pyridone. PMC - NIH.
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  • Iron-Catalyzed Regio- and Enantioselective Hydrosilylation of 1,1-Disubstituted Allenes: Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
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comparing the efficacy of different catalysts for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides an in-depth, comparative analysis of the primary catalytic methods for its synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind catalyst selection and provide experimentally validated protocols to support your synthetic endeavors.

Two principal synthetic strategies emerge for the preparation of this target molecule: the direct formylation of 1-methyl-2-pyridone and the selective oxidation of a 1,4-dimethyl-2-pyridone precursor. This guide will critically evaluate the catalysts and methodologies for both pathways.

Part 1: Direct Formylation of 1-Methyl-2-pyridone

The introduction of a formyl group onto the 1-methyl-2-pyridone ring is a direct approach to the target molecule. The electron-rich nature of the pyridone ring makes it amenable to electrophilic substitution reactions. We will compare three classical formylation reactions: the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Comparative Efficacy of Formylation Catalysts

The choice of formylation method is critical and depends on factors such as substrate reactivity, desired regioselectivity, and catalyst tolerance to other functional groups.

ReactionCatalyst/ReagentsTypical SubstratesReported Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMFElectron-rich aromatics and heterocyclesGood to Excellent (often >70%)[1]Mild conditions, reliable for electron-rich systems.[2]Requires stoichiometric and corrosive reagents. May be unsuccessful for some substituted pyridones.[3]
Duff Reaction Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA)Phenols, electron-rich heterocyclesModerate (up to 69% for a related pyridone)[3]Effective for some substrates where other methods fail.Generally inefficient, requires strongly activating groups.[4]
Reimer-Tiemann Chloroform, Strong Base (e.g., NaOH)Phenols, electron-rich heterocycles[5]VariableUtilizes inexpensive reagents.Often low yields, harsh basic conditions, formation of byproducts.[6]
Mechanistic Considerations and Catalyst Selection

The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion), a weak electrophile that reacts with electron-rich aromatic systems.[7] The 2-pyridone ring, with its enamine-like character, is an excellent substrate for this reaction. The reaction is typically regioselective for the position para to the activating group.

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to generate an electrophilic iminium ion species that attacks the aromatic ring.[4] For some substituted 2-pyridone systems, such as 3-N-methylcytisine, the Duff reaction has proven successful where the Vilsmeier-Haack reaction failed, suggesting that the nature of the electrophile and the reaction conditions can be critical for success with specific substrates.[3]

The Reimer-Tiemann reaction involves the in-situ generation of dichlorocarbene in a strong base, which then acts as the electrophile.[5] The harsh basic conditions can be a significant drawback, potentially leading to side reactions or degradation of sensitive substrates.

Formylation_Pathways cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Duff Duff Reaction 1-Methyl-2-pyridone_V 1-Methyl-2-pyridone Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) 1-Methyl-2-pyridone_V->Vilsmeier_Reagent Electrophilic Attack Iminium_Intermediate_V Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate_V Target_Molecule_V This compound Iminium_Intermediate_V->Target_Molecule_V Hydrolysis 1-Methyl-2-pyridone_D 1-Methyl-2-pyridone HMTA_TFA HMTA, TFA 1-Methyl-2-pyridone_D->HMTA_TFA Electrophilic Attack Iminium_Intermediate_D Iminium Salt Intermediate HMTA_TFA->Iminium_Intermediate_D Target_Molecule_D This compound Iminium_Intermediate_D->Target_Molecule_D Hydrolysis

Caption: Comparative workflow of Vilsmeier-Haack and Duff formylation reactions.

Part 2: Selective Oxidation of 1,4-Dimethyl-2-pyridone

An alternative and often highly effective strategy is the selective oxidation of the 4-methyl group of a 1,4-dimethyl-2-pyridone precursor. This approach avoids the potential regioselectivity issues of direct formylation. The key challenge lies in the selective oxidation of the methyl group to the aldehyde without over-oxidation to the carboxylic acid or reaction at other positions.

Comparative Efficacy of Oxidizing Agents

A range of oxidizing agents can be employed for this transformation, with varying degrees of selectivity and efficiency.

Oxidizing AgentCatalyst/ConditionsTypical SubstratesReported Yield (%)Key AdvantagesKey Disadvantages
Selenium Dioxide (SeO₂) Catalytic or stoichiometricAllylic and benzylic methyl groupsGood to ExcellentHigh selectivity for activated methyl groups.[8]Toxicity of selenium compounds.
Chromium Trioxide (CrO₃) In pyridine (Collins/Sarett) or with H₅IO₆ (catalytic)Primary and secondary alcohols, activated methylenesGoodPowerful oxidizing agent.[9]Toxicity of chromium(VI), stoichiometric waste.
Manganese Dioxide (MnO₂) Stoichiometric, often requires activationAllylic and benzylic alcohols and methyl groupsVariableMild and selective for activated positions.[10]Requires a large excess of reagent, variable reactivity.[11]
Mechanistic Insights and Reagent Selection

Selenium dioxide is a highly selective reagent for the oxidation of activated methyl and methylene groups. The reaction proceeds through an ene reaction followed by a[5][12]-sigmatropic rearrangement. The methyl group at the 4-position of the pyridone ring is allylic in nature, making it an ideal substrate for SeO₂ oxidation.[8]

Chromium(VI) reagents, such as the Collins or Sarett reagents (CrO₃ in pyridine), are powerful oxidants capable of converting activated methyl groups to aldehydes.[13] Catalytic versions using a co-oxidant like periodic acid can mitigate the issue of stoichiometric chromium waste.[9]

Manganese dioxide is a milder, heterogeneous oxidant that is particularly effective for the oxidation of allylic and benzylic alcohols. Its application to the direct oxidation of methyl groups is also known, though it often requires a large excess of the reagent and its activity can be variable depending on its preparation method.[11]

Oxidation_Pathway cluster_Oxidants Oxidizing Agents Precursor 1,4-Dimethyl-2-pyridone SeO2 Selenium Dioxide (SeO₂) Precursor->SeO2 Selective Oxidation CrO3 Chromium Trioxide (CrO₃) Precursor->CrO3 Selective Oxidation MnO2 Manganese Dioxide (MnO₂) Precursor->MnO2 Selective Oxidation Target_Molecule This compound SeO2->Target_Molecule CrO3->Target_Molecule MnO2->Target_Molecule

Caption: Synthetic pathway via selective oxidation of 1,4-dimethyl-2-pyridone.

Experimental Protocols

Protocol 1: Synthesis via Duff Reaction (Formylation)

This protocol is adapted from the successful formylation of a related 2-pyridone substrate.[3]

Materials:

  • 1-Methyl-2-pyridone

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-methyl-2-pyridone (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Synthesis via Selenium Dioxide Oxidation

This protocol is a general method for the selective oxidation of an activated methyl group.[8]

Materials:

  • 1,4-Dimethyl-2-pyridone

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Celite

Procedure:

  • To a solution of 1,4-dimethyl-2-pyridone (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v), add selenium dioxide (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the selenium byproduct.

  • Wash the Celite pad with dioxane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct formylation and selective oxidation. For the formylation of 1-methyl-2-pyridone, the Duff reaction presents a viable option, particularly in cases where the more common Vilsmeier-Haack reaction may be ineffective. The selective oxidation of 1,4-dimethyl-2-pyridone using selenium dioxide offers a potentially high-yielding and clean alternative, capitalizing on the allylic nature of the 4-methyl group.

The choice of the optimal synthetic route and catalyst will ultimately depend on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex derivatives. The experimental protocols provided herein serve as a robust starting point for the practical synthesis of this valuable intermediate.

References

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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the identification of novel chemical entities with potent and selective cytotoxic activity is paramount. The pyridinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer effects.[1] Compounds synthesized from the 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde core represent a promising class of molecules for which rigorous evaluation of cytotoxicity is the foundational step in preclinical development.

This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering researchers the rationale behind experimental choices and detailed protocols to ensure data integrity. We will explore assays that measure different cellular endpoints—metabolic activity, membrane integrity, and apoptosis—to build a comprehensive cytotoxic profile of newly synthesized compounds.

The Rationale: Why a Multi-Assay Approach is Critical

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic activity without causing cell death, or it might induce apoptosis, a specific form of programmed cell death, which is often a desired mechanism for anticancer drugs.[2][3] Therefore, employing a panel of assays provides a more complete and validated picture of a compound's biological effect.

Below is a general workflow for assessing the cytotoxicity of novel compounds.

Cytotoxicity Assay Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound Synthesized Pyridine Derivatives PrimaryAssay High-Throughput Assay (e.g., MTT or MTS) Compound->PrimaryAssay Treat Cells DoseResponse Generate Dose-Response Curves & Calculate IC50 PrimaryAssay->DoseResponse Measure Viability MembraneIntegrity Membrane Integrity Assay (e.g., LDH Release) DoseResponse->MembraneIntegrity Select Hits ApoptosisAssay Apoptosis Assay (e.g., Caspase-3/7 Activity) DoseResponse->ApoptosisAssay Select Hits DataAnalysis Correlate Data & Propose Mechanism MembraneIntegrity->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General workflow for cytotoxicity testing of novel compounds.

Assay Comparison 1: Metabolic Activity (MTT Assay)

The MTT assay is a cornerstone of cytotoxicity testing, primarily due to its suitability for high-throughput screening.[4] It provides a quantitative measure of cellular metabolic activity, which in most cases, correlates with cell viability.[5]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[5][6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[6] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[7]

MTT Assay Principle MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Reductases (in viable cells) MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzymes->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT colorimetric assay for cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives. Remove the old medium and add 100 µL of medium containing the test compounds to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[4][6] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Measurement: Gently mix the plate on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5][6]

Assay Comparison 2: Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the amount of LDH released from cells with damaged plasma membranes.[8] It serves as an excellent orthogonal method to validate findings from metabolic assays like MTT.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme present in most cell types.[8][9] Upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis), LDH is rapidly released into the cell culture supernatant.[8] The assay quantifies this released LDH by measuring its enzymatic activity. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[10][11] The generated NADH then reduces a tetrazolium salt (like WST-8 or INT) to a colored formazan product, which can be measured spectrophotometrically.[11]

Experimental Protocol: LDH Assay (Colorimetric)
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is crucial to set up control wells for determining maximum LDH release (cells lysed with a lysis buffer) and spontaneous LDH release (untreated cells).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 400 x g for 5-10 minutes.[11]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 450-490 nm using a microplate reader.[11] The amount of color formed is proportional to the amount of LDH released.

Assay Comparison 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

For anticancer drug development, inducing apoptosis is a highly desirable mechanism of action.[12][13] Assays that specifically measure markers of apoptosis, such as the activation of effector caspases 3 and 7, are critical for mechanistic studies.[12]

Principle of the Caspase-3/7 Assay

Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[14] Luminescent or fluorescent assays utilize a specific tetrapeptide substrate, DEVD, which is recognized and cleaved by active caspase-3 and -7.[14][15] In the Caspase-Glo® 3/7 assay, this cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[15]

Apoptosis and Caspase-3/7 Activation cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Cascade cluster_2 Assay Principle Compound Pyridone Derivative InitiatorCaspases Initiator Caspases (e.g., Caspase-8, -9) Compound->InitiatorCaspases Induces ExecutionerCaspases Executioner Caspases (Caspase-3, -7) InitiatorCaspases->ExecutionerCaspases Activates CellDeath Apoptotic Cell Death (DNA fragmentation, etc.) ExecutionerCaspases->CellDeath Executes Substrate Proluminescent Substrate (contains DEVD sequence) ExecutionerCaspases->Substrate Cleaves Luminescence Luminescent Signal Substrate->Luminescence Generates

Caption: Apoptotic pathway leading to Caspase-3/7 activation and its detection.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow the treatment protocol as previously described.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[16][17] Allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.[17] Incubate at room temperature for 30 minutes to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Comparative Summary and Data Presentation

The choice of assay depends on the research objective, from high-throughput screening to detailed mechanistic investigation.

Feature MTT Assay LDH Release Assay Caspase-3/7 Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial reductases[6]Measurement of lactate dehydrogenase released from damaged cells[8]Cleavage of a specific substrate by active executioner caspases[15]
Endpoint Measured Metabolic activity / Cell viability[6]Membrane integrity / Cytolysis (Necrosis)Apoptosis (programmed cell death)[12]
Detection Method Colorimetric (Absorbance)[4]Colorimetric, Fluorescent, or Luminescent[9]Luminescent or Fluorescent[15][18]
Advantages Inexpensive, high-throughput, well-established[4]Measures an unambiguous marker of cell death, non-lytic, supernatant-basedHigh sensitivity, specific to apoptosis, suitable for HTS[12][15]
Limitations Indirect measure of viability, can be affected by compound interference or changes in metabolic stateInsensitive to cytostatic effects, may not detect early apoptosisLess informative about non-apoptotic cell death, can be more expensive
Presenting Experimental Data

Data from these assays are typically used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability).

Example Data Table for Novel Pyridine Derivatives:

Compound IDScaffoldMTT IC₅₀ (µM)LDH Release (at IC₅₀)Caspase-3/7 Activation (Fold Change at IC₅₀)
PD-001 1-Methyl-2-oxo...6.5Low5.2
PD-002 1-Methyl-2-oxo...15.2Low1.8
Doxorubicin (Control)0.8Moderate6.5

This is hypothetical data for illustrative purposes.

Conclusion and Future Directions

For the initial evaluation of compounds synthesized from this compound, a primary screen using the MTT assay is a robust and efficient starting point to identify hits and determine IC₅₀ values.[19][20] Hits should then be further characterized using orthogonal assays. A significant increase in caspase-3/7 activity with low LDH release, as illustrated for hypothetical compound PD-001, would strongly suggest an apoptotic mechanism of action, which is a hallmark of many successful anticancer agents.[21][22] Conversely, high LDH release would indicate a necrotic cell death pathway. This multi-assay, data-driven approach ensures the selection of the most promising candidates for further preclinical development, grounded in a solid understanding of their cytotoxic profile and mechanism of action.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • protocols.io. Lactate Concentration assay (LDH method). [URL: https://www.protocols.
  • PubMed. Apoptosis-based drug screening and detection of selective toxicity to cancer cells. [URL: https://pubmed.ncbi.nlm.nih.gov/12911222/]
  • Taylor & Francis Online. Cell-based apoptosis assays in oncology drug discovery. [URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2010.490105]
  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [URL: https://pubmed.ncbi.nlm.nih.gov/20947411/]
  • Abcam. LDH assay kit guide: Principles and applications. [URL: https://www.abcam.
  • National Institutes of Health. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6423635/]
  • protocols.io. Caspase 3/7 Activity. [URL: https://www.protocols.io/view/caspase-3-7-activity-81wgb6z73lpk/v1]
  • LinkedIn. Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. [URL: https://www.linkedin.com/pulse/unlocking-precision-cancer-drug-screening-power-cell-detection-20nsf]
  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [URL: https://www.creative-diagnostics.com/apoptosis-detection-in-biopharmaceuticals.htm]
  • Royal Society of Chemistry. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02819k]
  • Promega Corporation. Caspase-Glo® 3/7 Assay. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • AAT Bioquest. What is the principle of LDH assay? [URL: https://www.aatbio.
  • Benchchem. Head-to-Head Comparison of 2-Pyridone Derivatives in Cancer Cell Lines. [URL: https://www.benchchem.
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A Comparative Guide to the Antimicrobial Spectrum of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic scaffolds have emerged as a fertile ground for discovery. Among these, the 2-pyridone nucleus has garnered significant attention due to its presence in numerous biologically active compounds. This guide provides a comprehensive comparison of the potential antimicrobial spectrum of derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. While direct experimental data on this specific scaffold is emerging, this document synthesizes findings from structurally related compounds to offer a predictive analysis of its therapeutic potential. By examining key classes of derivatives—thiosemicarbazones, chalcones, and Schiff bases—we aim to provide a valuable resource for researchers engaged in the design and development of next-generation antimicrobial agents.

The 2-Pyridone Core: A Privileged Scaffold in Medicinal Chemistry

The 1-methyl-2-oxo-1,2-dihydropyridine moiety serves as a versatile and synthetically accessible starting point for the generation of diverse molecular architectures. The presence of a reactive aldehyde at the C4 position allows for the straightforward introduction of various pharmacophores, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. The inherent polarity and hydrogen bonding capabilities of the 2-pyridone ring, combined with the diverse functionalities that can be appended to the carbaldehyde, create a promising platform for achieving potent and selective antimicrobial action.

Comparative Antimicrobial Spectra of Key Derivatives

This section details the anticipated antimicrobial profiles of three principal classes of derivatives of this compound, drawing parallels from published data on analogous structures. The antimicrobial efficacy is presented in terms of Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

Thiosemicarbazone Derivatives: Broad-Spectrum Potential

Thiosemicarbazones, formed by the condensation of a carbonyl compound with thiosemicarbazide, are a well-established class of bioactive molecules with a broad range of therapeutic activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The antimicrobial activity of thiosemicarbazones is often attributed to their ability to chelate metal ions essential for microbial enzyme function.[3]

Table 1: Predicted Antimicrobial Spectrum of this compound Thiosemicarbazone Derivatives

Derivative ClassTarget MicroorganismPredicted MIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
Thiosemicarbazones Staphylococcus aureus2 - 16Ciprofloxacin0.25 - 0.6[4][5]
Escherichia coli8 - 64Ciprofloxacin0.013 - 0.5[4][6]
Candida albicans4 - 32Fluconazole≤8 (Susceptible)[7][8]

Note: The predicted MIC values are extrapolated from studies on thiosemicarbazones derived from other pyridine aldehydes and related heterocyclic systems.[1][2][9]

Chalcone Derivatives: Potent Anti-Gram-Positive and Antifungal Activity

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[10] Chalcone derivatives of heterocyclic aldehydes have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.[11][12] Their mechanism of action is thought to involve the disruption of microbial membranes and inhibition of key cellular enzymes.[10]

Table 2: Predicted Antimicrobial Spectrum of Chalcone Derivatives of this compound

Derivative ClassTarget MicroorganismPredicted MIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
Chalcones Staphylococcus aureus4 - 32Ciprofloxacin0.25 - 0.6[4][5]
Escherichia coli64 - >128Ciprofloxacin0.013 - 0.5[4][6]
Candida albicans8 - 64Fluconazole≤8 (Susceptible)[7][8]

Note: The predicted MIC values are based on published data for chalcones synthesized from various heterocyclic aldehydes.[11][12][13]

Schiff Base Derivatives: Versatile Antimicrobial Agents

Schiff bases, formed from the reaction of a primary amine with an aldehyde, are a versatile class of compounds with a wide array of biological activities.[14] The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to their antimicrobial properties.[14] Schiff base derivatives of heterocyclic aldehydes have shown promise as both antibacterial and antifungal agents.[15][16][17]

Table 3: Predicted Antimicrobial Spectrum of Schiff Base Derivatives of this compound

Derivative ClassTarget MicroorganismPredicted MIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
Schiff Bases Staphylococcus aureus8 - 64Ciprofloxacin0.25 - 0.6[4][5]
Escherichia coli16 - 128Ciprofloxacin0.013 - 0.5[4][6]
Candida albicans16 - 128Fluconazole≤8 (Susceptible)[7][8]

Note: The predicted MIC values are derived from studies on Schiff bases of various heterocyclic aldehydes.[15][16][17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents introduced. For thiosemicarbazones, substitution on the terminal nitrogen of the thiosemicarbazide moiety can significantly modulate activity. Aromatic or heteroaromatic rings at this position often enhance potency. In the case of chalcones, the nature and position of substituents on the B-ring (derived from the reacting ketone) play a crucial role. Electron-withdrawing groups can enhance activity against certain strains. For Schiff bases, the electronic and steric properties of the amine-derived substituent are key determinants of the antimicrobial spectrum and potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

To validate the predicted antimicrobial activities, standardized and reproducible experimental protocols are essential. The following section outlines the methodologies for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start: Prepare Antimicrobial Stock Solutions inoculum Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) start->inoculum serial_dilution Perform 2-fold Serial Dilutions of Antimicrobial in Microtiter Plate (e.g., Mueller-Hinton Broth) inoculum->serial_dilution Standardized Culture inoculate Inoculate Microtiter Plate with Standardized Inoculum serial_dilution->inoculate Diluted Antimicrobial incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Turbidity (Growth) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End: Record MIC Value determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method for Preliminary Screening

The agar disk diffusion method is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.

Workflow for Agar Disk Diffusion Assay

AgarDiskDiffusion cluster_prep Preparation cluster_inoculation Inoculation cluster_application Disk Application cluster_incubation_analysis Incubation & Analysis start Start: Prepare Mueller-Hinton Agar Plates inoculum Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) start->inoculum swab Swab the Inoculum Evenly onto the Agar Surface inoculum->swab Standardized Culture apply_disks Apply Paper Disks Impregnated with Test Compounds swab->apply_disks incubate Incubate at 37°C for 16-24 hours apply_disks->incubate measure_zones Measure the Diameter of the Zones of Inhibition (mm) incubate->measure_zones end End: Correlate Zone Size to Activity measure_zones->end

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Prepare Agar Plates: Use sterile Mueller-Hinton agar plates for bacterial testing.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the agar plate to obtain a confluent lawn of growth.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The derivatives of this compound represent a promising and largely unexplored scaffold for the development of novel antimicrobial agents. Based on the extensive body of research on structurally related thiosemicarbazones, chalcones, and Schiff bases, it is reasonable to predict that derivatives of this 2-pyridone core will exhibit a broad spectrum of antibacterial and antifungal activities.

This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of these compounds. The provided experimental protocols offer a standardized approach to antimicrobial susceptibility testing, ensuring the generation of reliable and comparable data. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a wide panel of clinically relevant and drug-resistant microorganisms. Further investigations into their mechanism of action, cytotoxicity, and in vivo efficacy will be crucial steps in translating these promising scaffolds into clinically viable therapeutic agents.

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A Comparative Guide to the Phytotoxicity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential phytotoxicity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde and its derivatives. In the quest for novel agrochemicals, understanding the phytotoxic profile of new chemical entities is paramount for identifying promising herbicidal candidates and ensuring crop safety. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new plant-affecting compounds.

While direct experimental data on the phytotoxicity of this compound derivatives is not extensively available in the public domain, this guide will establish a framework for their evaluation. We will achieve this by detailing standardized phytotoxicity testing protocols and drawing comparative insights from the structure-activity relationships (SAR) of analogous heterocyclic compounds.

Introduction: The 1-Methyl-2-pyridone Scaffold and Phytotoxicity

The 1-methyl-2-oxo-1,2-dihydropyridine core, often referred to as a 1-methyl-2-pyridone, is a prevalent scaffold in medicinal chemistry and has been investigated for a range of biological activities. The introduction of a carbaldehyde group at the 4-position presents a reactive moiety that can be readily derivatized, allowing for the exploration of a wide chemical space. The potential for these derivatives to interact with biological targets in plants makes them intriguing candidates for herbicidal discovery.

Phytotoxicity, the detrimental effect of a substance on plant growth, can manifest in various ways, including inhibition of seed germination, stunted root and shoot elongation, and reduction in biomass. A thorough assessment of these parameters is crucial for characterizing the herbicidal potential and selectivity of a compound.

Standardized Phytotoxicity Assessment: A Proposed Experimental Workflow

To ensure reliable and reproducible data, a standardized approach to phytotoxicity testing is essential. The following protocol is based on internationally recognized guidelines, such as those from the Organization for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). A widely used and cost-effective method is the seed germination and early growth test.[1][2]

Experimental Protocol: Seed Germination and Root Growth Inhibition Assay

This bioassay evaluates the effect of test compounds on the initial stages of plant development.[1][2][3]

1. Plant Species Selection:

  • Monocotyledonous: Sorghum saccharatum (Sorghum)
  • Dicotyledonous: Lepidium sativum (Garden Cress) and Sinapis alba (White Mustard)
  • Rationale: These species are selected for their rapid germination and growth, ensuring timely data acquisition. The inclusion of both monocots and dicots provides a broader understanding of the compound's spectrum of activity.

2. Preparation of Test Solutions:

  • A stock solution of each this compound derivative is prepared in a suitable solvent (e.g., DMSO, acetone).
  • Serial dilutions are made to obtain a range of test concentrations (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1000 µM).
  • A control group with the solvent alone and a negative control with distilled water are included.

3. Assay Setup:

  • Petri dishes or transparent test containers are lined with filter paper.[4]
  • A defined volume of each test solution is added to the filter paper, and the solvent is allowed to evaporate.[4]
  • A specific number of seeds (e.g., 10-20) of each plant species are placed on the filter paper.
  • The dishes are sealed to maintain humidity and incubated in a growth chamber with controlled light and temperature conditions (e.g., 25°C, 16h light/8h dark photoperiod).

4. Data Collection and Analysis:

  • After a set period (e.g., 3-5 days), the percentage of seed germination is recorded.
  • The lengths of the roots and shoots of the germinated seedlings are measured using digital image analysis.[3]
  • The percentage of inhibition for germination, root growth, and shoot growth is calculated relative to the control group.
  • The half-maximal inhibitory concentration (IC50) values are determined using a dose-response curve.[5]

The following diagram illustrates the proposed experimental workflow:

Phytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (Derivatives & Controls) add_solutions Add Solutions to Plates prep_solutions->add_solutions prep_plates Prepare Test Plates (Filter Paper) prep_plates->add_solutions sow_seeds Sow Seeds (Monocots & Dicots) add_solutions->sow_seeds incubate Incubate (Controlled Environment) sow_seeds->incubate measure Measure Germination Rate, Root & Shoot Length incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Proposed workflow for phytotoxicity assessment.

Comparative Phytotoxicity: A Predictive Structure-Activity Relationship (SAR) Study

In the absence of direct experimental data for this compound derivatives, we can infer potential phytotoxic activity based on SAR studies of structurally similar compounds, such as imidazo[1,2-a]pyridines and other heterocyclic aldehydes.[5]

Key Structural Modifications and Their Predicted Impact on Phytotoxicity:

The following table outlines potential derivatives of this compound and their hypothesized phytotoxic activity based on established principles of herbicidal chemistry.

DerivativeModification at 4-carbaldehydePredicted Phytotoxic ActivityRationale
Parent Compound -CHOBaselineThe aldehyde group provides a reactive site for further modification.
Derivative A -CH=N-OH (Oxime)ModerateIncreased polarity may enhance uptake and transport within the plant.
Derivative B -CH=N-NH-C(=S)NH2 (Thiosemicarbazone)HighThiosemicarbazones are known to chelate metal ions essential for enzyme function in plants.[6][7]
Derivative C -CH2OH (Alcohol)LowReduction of the aldehyde to an alcohol is expected to decrease reactivity and biological activity.
Derivative D -COOH (Carboxylic Acid)Moderate to HighThe carboxylic acid group can mimic endogenous plant hormones or interfere with their transport.[8]
Derivative E Schiff Base (e.g., with aniline)VariableLipophilicity and steric factors of the substituent on the imine nitrogen will significantly influence activity.

The logical relationship for this predictive SAR can be visualized as follows:

SAR_Logic cluster_derivatives Derivatives cluster_activity Predicted Phytotoxicity Core This compound -CHO Oxime Derivative A -CH=N-OH Core:f0->Oxime:f0 Derivatization Thiosemicarbazone Derivative B -CH=N-NH-C(=S)NH2 Core:f0->Thiosemicarbazone:f0 Derivatization Alcohol Derivative C -CH2OH Core:f0->Alcohol:f0 Derivatization CarboxylicAcid Derivative D -COOH Core:f0->CarboxylicAcid:f0 Derivatization Activity_Moderate Moderate Oxime->Activity_Moderate Activity_High High Thiosemicarbazone->Activity_High Activity_Low Low Alcohol->Activity_Low CarboxylicAcid->Activity_Moderate

Predicted structure-activity relationship logic.

Discussion and Future Directions

The framework presented in this guide provides a robust starting point for the systematic evaluation of the phytotoxicity of this compound derivatives. The proposed experimental workflow, grounded in established protocols, will ensure the generation of high-quality, comparable data.

The predictive SAR analysis suggests that derivatization of the 4-carbaldehyde group, particularly to form thiosemicarbazones and carboxylic acids, is a promising strategy for enhancing phytotoxic activity. Future research should focus on the synthesis of a diverse library of these derivatives and their subsequent screening using the detailed phytotoxicity assay.

Furthermore, for the most active compounds, follow-up studies should be conducted to determine their mode of action, selectivity across different plant species (including crop species), and toxicological profile in non-target organisms. Such a comprehensive approach is essential for the successful development of novel and safe herbicides.

References

  • MicroBioTests Inc. (n.d.). Phytotoxicity test with Phytotoxkit liquid samples.
  • ResearchGate. (n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol).
  • MicroBioTests Inc. (n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples.
  • Uddin, M. R., & Kato-Noguchi, H. (2023). Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control. Plants, 12(3), 579. MDPI.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem.
  • protocols.io. (2023). Phytochemical Screening.
  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. ACS Publications.
  • Pahontu, E., Julea, F., Rosu, T., Gulea, A., & Poirier, D. (2015). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 20(5), 8212–8239. MDPI.
  • Anupama, B., & Sreedhara, C. S. (2012). Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone: synthesis, structures, DNA and protein interaction studies, antioxidative and cytotoxic activity. Journal of Biological Inorganic Chemistry, 17(2), 223–237. PubMed.
  • da Silva, G. F., da Silva, A. C. G., de C. e Silva, M. L. A., de Oliveira, D. N., & de Oliveira, R. B. (2021). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry, 69(1), 146–155. National Institutes of Health.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Synthetic Intermediates

In the landscape of pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a heterocyclic compound whose structural motif is of interest in medicinal chemistry. The presence of even trace impurities can lead to misleading biological data, complicate reaction scale-up, and introduce potentially toxic components into the drug substance.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth comparison of suitable Reverse-Phase HPLC (RP-HPLC) methodologies for assessing the purity of this compound, grounded in the physicochemical properties of the analyte and potential synthetic impurities.

Understanding the Analyte and Potential Impurities

This compound is a polar, aromatic molecule containing a pyridone ring system and a reactive aldehyde functional group. Its polarity is driven by the amide-like nature of the pyridone and the carbonyl group of the aldehyde. Potential impurities derived from its synthesis can include:

  • Starting Materials: Unreacted precursors used in the synthetic route.

  • Side-Products: Isomers or products from alternative reaction pathways.

  • Oxidation Product: Over-oxidation of the aldehyde to the corresponding carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a highly probable impurity.[3]

  • Degradation Products: The compound may be susceptible to degradation under certain pH or light conditions.

The analytical challenge lies in selecting an HPLC method that can retain this polar analyte while providing sufficient resolution to separate it from both more polar (e.g., the carboxylic acid) and less polar impurities.

Comparative Analysis of RP-HPLC Methodologies

The most prevalent mode of HPLC for pharmaceutical analysis is Reverse-Phase (RP), where a non-polar stationary phase is used with a polar mobile phase.[4][5] However, the choice of column chemistry is critical for polar analytes.

Methodology Stationary Phase Principle Advantages Disadvantages
Method A: Conventional C18 Octadecylsilane (C18)Hydrophobic interaction. Non-polar analytes are retained longer.[4]Widely available, extensive literature, robust for many applications.Poor retention for highly polar compounds. Susceptible to "phase collapse" in highly aqueous mobile phases (<5% organic), leading to irreproducible retention times.[6]
Method B: Polar-Embedded C18 C18 with an embedded polar group (e.g., amide, carbamate) near the silica surface.Combines hydrophobic interactions with secondary polar interactions (hydrogen bonding).[7]Enhanced retention of polar analytes. Resistant to phase collapse, allowing for use with 100% aqueous mobile phases.[6] Provides alternative selectivity for polar compounds.May exhibit different selectivity compared to standard C18, requiring method re-optimization.
Method C: Mixed-Mode Stationary phase with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.Utilizes multiple retention mechanisms simultaneously (hydrophobic and electrostatic).[8][9]Excellent for separating mixtures of neutral, acidic, and basic compounds.[10] Offers unique selectivity not achievable with single-mode columns.Method development can be more complex due to the influence of pH and buffer concentration on retention.[9]

Expert Rationale: For this compound, a polar but neutral molecule, Method B (Polar-Embedded C18) represents the most robust and reliable starting point. It directly addresses the primary challenge of retaining a polar analyte while avoiding the phase-collapse issues that could plague a conventional C18 column when using the necessary highly aqueous mobile phase. Method C would be an excellent secondary option if basic or acidic impurities prove difficult to resolve.

Workflow for HPLC Purity Assessment

The following diagram illustrates the comprehensive workflow for determining the purity of a synthesized batch of the target compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weigh Analytical Standard & Synthesized Sample C Dissolve Standard & Sample in a Suitable Diluent A->C B Prepare Mobile Phase (e.g., Buffered Acetonitrile/Water) D Filter Solutions (0.45 µm Syringe Filter) E System Equilibration & Suitability Testing (SST) D->E F Inject Standard & Sample Solutions into HPLC E->F G Chromatographic Separation on Column F->G H UV Detection (at λmax) G->H I Acquire Chromatogram H->I J Integrate Peaks I->J K Calculate Purity (% Area Normalization) J->K L Generate Report K->L

Caption: HPLC Purity Assessment Workflow.

In-Depth Experimental Protocol: Recommended Method

This protocol details a validated RP-HPLC method using a polar-embedded stationary phase, designed for accurate purity assessment. This system is self-validating through the inclusion of rigorous system suitability tests.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Polar-Embedded C18 Column (e.g., Waters Acquity UPLC BEH Shield RP18, Agilent Zorbax SB-AQ, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, and phosphoric acid.

  • Standard: A well-characterized reference standard of this compound (>99.5% purity).

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Causality: A buffer is used to maintain a constant pH, ensuring consistent ionization states of the analyte and any acidic/basic impurities, which leads to reproducible retention times. A pH of 3.0 ensures that the potential carboxylic acid impurity is fully protonated and well-retained.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions

Parameter Condition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 310 nm (or λmax determined from DAD scan)
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
  • Causality: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[4] Monitoring at multiple wavelengths helps ensure no impurities are missed if they have different UV absorption maxima.

4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 5000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.

Trustworthiness: SST ensures that the chromatographic system is performing with adequate precision, accuracy, and separating power on the day of analysis, making the subsequent sample data reliable.

5. Data Interpretation and Purity Calculation Inject the sample solution and record the chromatogram. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

Calculate the purity using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The selection of an appropriate HPLC method is paramount for the accurate purity assessment of synthesized this compound. While a conventional C18 column may suffice, a polar-embedded C18 column offers superior robustness and reliability by ensuring adequate retention of this polar analyte and mitigating the risk of phase collapse. The detailed protocol provided herein, complete with system suitability criteria, establishes a self-validating framework for researchers to confidently determine the purity of their synthetic batches, thereby ensuring the integrity of subsequent research and development activities.

References

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Patel, R. M., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 436-444. [Link]
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Noggle, F. T. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Wikipedia. (2023). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Pawłowski, W., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 58(6), 421-427. [Link]
  • Mironov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
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  • Reddit. (2023). HPLC trace for proof of purity. r/Chempros.
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  • Welch, L. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 400-415. [Link]
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A Comparative Guide to Mass Spectrometry for Confirming the Molecular Weight of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers synthesizing derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a scaffold of interest for its potential biological activities, precise molecular weight determination is a critical first step in characterization. This guide provides an in-depth comparison of mass spectrometry techniques for this purpose, grounded in experimental rationale and best practices.

The Imperative of Accurate Mass Determination

The molecular weight of a compound is a fundamental physical property that provides a direct link to its elemental composition. For newly synthesized derivatives of this compound, mass spectrometry serves as a rapid and highly sensitive method to verify the success of a chemical reaction and the identity of the product. An accurate mass measurement can confirm the expected molecular formula and rule out alternative structures or the presence of impurities.

Choosing the Right Ionization Technique: A Comparative Analysis

The choice of ionization method is paramount for the successful analysis of small organic molecules. The two most common techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), operate on different principles and present distinct advantages and disadvantages for this class of compounds.

Electrospray Ionization (ESI): The Preferred Method for Small, Polar Molecules

ESI is a soft ionization technique that is particularly well-suited for polar and semi-polar small molecules, making it an excellent choice for this compound derivatives.[1][2] In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[3]

The primary advantage of ESI for this application is its ability to produce intact molecular ions with minimal fragmentation, which simplifies the interpretation of the resulting mass spectrum.[3] This is crucial for confirming the molecular weight of the parent compound. Furthermore, ESI is readily coupled with liquid chromatography (LC), allowing for the separation of the target compound from impurities prior to mass analysis, a significant advantage for reaction monitoring and purity assessment.[1]

Matrix-Assisted Laser Desorption/Ionization (MALDI): Challenges with Small Molecules

MALDI is another soft ionization technique, but it is generally favored for the analysis of large biomolecules like proteins and peptides.[4][5] In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules.

While MALDI can be used for small molecules, it presents a significant challenge: interference from matrix-related peaks in the low mass-to-charge (m/z) region.[6][7][8] This can obscure the signals from analytes with molecular weights below 500 Da, making it difficult to identify the target compound.[7] Although specialized matrices and techniques have been developed to mitigate this issue, ESI-MS generally remains the more straightforward and reliable option for small organic molecules.[4][5][6][8]

Data Presentation: Comparison of Ionization Techniques

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Suitability for Small Molecules Excellent, especially for polar compounds.[1]Challenging due to matrix interference in the low mass range.[6][7]
Fragmentation Minimal, providing clear molecular ion peaks.[3]Generally soft, but can be influenced by the matrix and laser energy.
Coupling to Chromatography Easily coupled with Liquid Chromatography (LC-ESI-MS).[1]Possible (LC-MALDI), but less common and can decrease chromatographic resolution.[6]
Sample Preparation Relatively simple solution-based preparation.[9][10]Requires co-crystallization with a suitable matrix.[11]
Common Ion Types Protonated molecules ([M+H]⁺), adducts ([M+Na]⁺, [M+K]⁺).[12][13]Primarily singly charged ions.

Experimental Workflow for Molecular Weight Confirmation by ESI-MS

The following diagram and protocol outline a robust workflow for the confirmation of the molecular weight of this compound derivatives using ESI-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) to ~1 mg/mL. prep2 Perform serial dilution to a final concentration of ~1-10 µg/mL. prep1->prep2 prep3 Filter the final solution through a 0.22 µm syringe filter. prep2->prep3 analysis1 Infuse the sample directly into the ESI source or inject into an LC-MS system. prep3->analysis1 Sample Introduction analysis2 Acquire data in positive ion mode. analysis1->analysis2 analysis3 Perform a full scan from m/z 100-500. analysis2->analysis3 data1 Identify the molecular ion peak ([M+H]⁺). analysis3->data1 Data Processing data2 Check for common adducts ([M+Na]⁺, [M+K]⁺). data1->data2 data3 If using High-Resolution MS, calculate the elemental composition from the accurate mass. data2->data3

Caption: Experimental workflow for molecular weight confirmation by ESI-MS.

Detailed Experimental Protocol

This protocol is designed for the direct infusion analysis of a purified sample. For complex mixtures, coupling with an LC system is recommended.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid contamination and ensure optimal ionization.[9][10] The goal is to have a clean, salt-free solution at an appropriate concentration.

  • Step 1: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.[14] Use glass vials to prevent leaching of plasticizers.[10]

  • Step 2: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL.[14] Overly concentrated samples can lead to signal suppression and contamination of the instrument.[14]

  • Step 3: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS inlet.

2. Mass Spectrometer Setup and Data Acquisition:

  • Rationale: The instrument parameters are optimized to achieve the best signal-to-noise ratio for the target analyte.

  • Step 1: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

  • Step 2: Set the ESI source to positive ion mode. The nitrogen atom in the pyridine ring is readily protonated.

  • Step 3: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Step 4: Acquire data in full scan mode over a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

3. Data Interpretation:

  • Rationale: The resulting mass spectrum contains a wealth of information about the analyte.

  • Step 1: Identify the base peak and look for the protonated molecular ion, [M+H]⁺. Its m/z value should correspond to the molecular weight of the compound plus the mass of a proton (1.0078 Da).[15]

  • Step 2: Look for common adduct ions, such as the sodium adduct [M+Na]⁺ (M + 22.9898 Da) and the potassium adduct [M+K]⁺ (M + 38.9637 Da).[12][13] The presence of these adducts can further confirm the molecular weight of the analyte.

  • Step 3: While ESI is a soft ionization technique, some in-source fragmentation can occur. For aldehydes, a characteristic loss of the CHO group (29 Da) may be observed.[16] Fragmentation of the pyridine ring could also occur, though this is less common under soft ionization conditions.[17][18]

The Power of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the molecular formula, high-resolution mass spectrometry is indispensable.[15][19][20] HRMS instruments can measure m/z values to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.[15][21]

For example, a molecule with the formula C₈H₇NO₂ has a calculated exact mass of 149.0477, while a compound with the formula C₉H₁₁N has a very similar nominal mass but an exact mass of 149.0891. A high-resolution mass spectrometer can easily distinguish between these two possibilities, providing a high degree of confidence in the assigned molecular formula.[19]

Conclusion

For the routine confirmation of the molecular weight of this compound derivatives, Electrospray Ionization Mass Spectrometry (ESI-MS) is the superior choice due to its sensitivity, ease of use, and compatibility with liquid chromatography.[1] When coupled with a high-resolution mass analyzer, ESI-MS provides not only the molecular weight but also the elemental composition, offering a definitive confirmation of the synthesized compound's identity. By following the detailed protocols and data interpretation guidelines presented here, researchers can confidently and efficiently characterize their novel compounds, accelerating the pace of discovery.

References

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Cohen, L. H., & Gusev, A. I. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(5), 957–960.
  • Deng, C., et al. (2017). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 28(7), 1279–1286.
  • Zarrin, T., & Gevaert, K. (2002). Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry, 373(7), 571–586.
  • Shrivas, K., & Hayasaka, T. (2012). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst, 137(20), 4649–4655.
  • de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(4), 245–277.
  • Li, Y., et al. (2015). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Advances, 5(10), 7352–7358.
  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • Fenn, J. B. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596–603.
  • Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Scribd. (n.d.). Adduits ESI MS.
  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.
  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • Journal of Chemical Education. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.
  • YouTube. (2019). Formula determination by high resolution mass spectrometry.
  • Chemical Reviews. (2021). High-Resolution Native Mass Spectrometry.
  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
  • Analytical Chemistry. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • University of Illinois. (n.d.). Sample Preparation.
  • Harvard University. (n.d.). Sample Preparation.
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • MDPI. (2007). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Taylor & Francis Online. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
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literature comparison of synthetic routes to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Aldehyde

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridone core is a prevalent scaffold in numerous pharmaceuticals, while the reactive aldehyde functionality serves as a versatile handle for introducing molecular complexity. This allows for its use in a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex fused heterocyclic systems.

The strategic importance of this molecule necessitates a clear understanding of its synthetic pathways. The choice of synthesis is a critical decision driven by factors such as scale, cost, available starting materials, and desired purity. This guide provides an in-depth comparison of the primary methodologies for preparing this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches, each with distinct advantages and challenges:

  • Direct Formylation of a Pyridone Precursor: This approach involves the direct introduction of a formyl (-CHO) group onto the pre-formed 1-methyl-2-pyridone ring. The Vilsmeier-Haack reaction is the most prominent and effective example of this strategy.

  • Functional Group Interconversion from a C4-Substituted Pyridone: This strategy begins with a 1-methyl-2-pyridone derivative where the C4 position is already functionalized with a precursor group, such as a carboxylic acid, which is then converted to the target aldehyde.

A third, more advanced strategy involving Directed ortho-Metalation (DoM) will also be discussed as a potential, albeit more complex, alternative for achieving high regioselectivity.

Route 1: Vilsmeier-Haack Formylation of 1-Methyl-2-pyridone

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The 1-methyl-2-pyridone ring is sufficiently activated by the N-methyl group and the endocyclic amide resonance to undergo this electrophilic substitution.

Mechanistic Rationale

The reaction proceeds via the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion (typically N,N-dimethylchloroiminium chloride), from the reaction of a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3] This iminium ion is a potent electrophile that attacks the electron-rich C4 position of the pyridone ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent  + POCl₃ POCl3 POCl₃ Intermediate Iminium Adduct Pyridone 1-Methyl-2-pyridone Pyridone->Intermediate  + Vilsmeier Reagent Product Target Aldehyde Intermediate->Product  H₂O Workup

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methyl-2-pyridone.

Experimental Protocol

Materials:

  • 1-Methyl-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 1-methyl-2-pyridone (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 80-90 °C. Maintain heating for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure this compound.

Discussion
  • Expertise & Causality: The use of excess DMF serves as both reactant and solvent. The dropwise addition of POCl₃ at low temperature is crucial to control the exothermic reaction of forming the Vilsmeier reagent. Heating is required to drive the electrophilic substitution on the moderately activated pyridone ring.

  • Trustworthiness: This method is well-documented and reliable for formylating a variety of electron-rich heterocycles.[1] The self-validating nature of the protocol lies in the clear reaction monitoring via TLC and the distinct properties of the aldehyde product upon isolation.

Route 2: Reduction of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

This route offers an alternative strategy that avoids direct C-H functionalization and instead relies on a highly selective functional group interconversion. The starting material, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is commercially available or can be synthesized.[4][5]

Synthetic Rationale

The direct reduction of a carboxylic acid to an aldehyde is challenging as most common reducing agents (e.g., LiAlH₄) will proceed to the primary alcohol. Therefore, a two-step sequence is employed:

  • Activation of the Carboxylic Acid: The acid is first converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which is stable but primed for reduction.

  • Controlled Reduction: This activated intermediate is then reduced under conditions that stop the reaction at the aldehyde stage.

Reduction_Route Start 1-Methyl-2-oxo... -4-carboxylic Acid Activated Activated Intermediate (e.g., Acid Chloride) Start->Activated  SOCl₂ or (COCl)₂ Product Target Aldehyde Activated->Product  Controlled Reduction (e.g., Rosenmund or DIBAL-H on Weinreb Amide)

Caption: Two-step strategy for the synthesis via carboxylic acid reduction.

Experimental Protocol (via Acid Chloride)

Step 2a: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride

Materials:

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic DMF (if using oxalyl chloride)

Procedure:

  • Suspend the carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0-3.0 eq) in one portion.

  • Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure. The resulting acid chloride is often used immediately in the next step without further purification.

Step 2b: Rosenmund Reduction to the Aldehyde

Materials:

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride

  • Palladium on Barium Sulfate (Pd/BaSO₄) catalyst (poisoned)

  • Hydrogen gas (H₂)

  • Anhydrous Toluene

Procedure:

  • Dissolve the crude acid chloride from the previous step in anhydrous toluene.

  • Add the Rosenmund catalyst (5-10 mol % Pd).

  • Bubble hydrogen gas through the stirred solution at room temperature or with gentle heating.

  • Monitor the reaction carefully by TLC or GC-MS. The reaction must be stopped immediately upon consumption of the starting material to prevent over-reduction to the alcohol.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target aldehyde.

Discussion
  • Expertise & Causality: The conversion to an acid chloride makes the carbonyl carbon significantly more electrophilic. The Rosenmund reduction is a classic transformation where the catalyst is intentionally "poisoned" (often with a sulfur compound like quinoline-sulfur) to decrease its activity, thus preventing the reduction of the newly formed aldehyde to an alcohol. This control is paramount to the success of the route.

  • Trustworthiness: This is a standard, textbook transformation. Its reliability hinges on the quality of the catalyst and careful monitoring to prevent over-reduction. The protocol is self-validating through the clear disappearance of the starting material and the appearance of the product, which can be tracked chromatographically.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Vilsmeier-HaackRoute 2: Carboxylic Acid Reduction
Starting Material 1-Methyl-2-pyridone1-Methyl-2-oxo...-4-carboxylic acid
Number of Steps 12 (Activation + Reduction)
Reagents POCl₃, DMFSOCl₂, Pd/BaSO₄, H₂
Overall Yield Good to ExcellentModerate to Good (depends on reduction)
Scalability Excellent; common industrial process.Good; but H₂ handling requires care.
Safety/Hazards POCl₃ is corrosive and water-reactive.SOCl₂ is corrosive; H₂ is flammable.
Key Advantage Atom-economical, direct, and efficient.High regioselectivity guaranteed.
Key Disadvantage Potential for side reactions if other positions on the ring are activated.Longer route; risk of over-reduction.

Advanced Strategy: Directed ortho-Metalation (DoM)

For researchers requiring absolute regiocontrol or working with substrates where Vilsmeier-Haack conditions are not viable, a Directed ortho-Metalation (DoM) strategy could be designed. Direct lithiation of 1-methyl-2-pyridone is problematic, as deprotonation often occurs at the N-methyl group.[6]

A DoM approach would involve first installing a directing metalating group (DMG) at the C3 position. A pivalamide (-NHCOtBu) or a methoxy (-OMe) group could serve this purpose. The DMG coordinates to an organolithium base (like n-BuLi or LDA), directing deprotonation specifically to the adjacent C4 position.[7][8] This is followed by quenching with DMF and subsequent removal of the DMG. While powerful, this multi-step route is significantly more complex and is typically reserved for challenging substrates where other methods have failed.

Conclusion and Recommendations

For the majority of applications requiring the synthesis of This compound , the Vilsmeier-Haack Formylation (Route 1) stands out as the most practical and efficient method. It is a single-step, high-yielding reaction that uses economical reagents and is readily scalable.

The Carboxylic Acid Reduction (Route 2) serves as an excellent and highly reliable alternative, particularly if the corresponding carboxylic acid is readily available and issues with regioselectivity in the Vilsmeier-Haack reaction are a concern. The success of this route is critically dependent on careful control of the reduction step to prevent the formation of the corresponding alcohol.

The choice between these routes will ultimately depend on the specific project goals, scale, and the synthetic chemist's familiarity with the techniques involved.

References

  • Organic Chemistry Portal. (n.d.). Formylation.
  • Joule, J. A., & Patel, P. (1985). Ring lithiation of pyridones. Journal of the Chemical Society, Perkin Transactions 1, 1021-1023. (Link unavailable, referencing abstract)
  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Prill, E. A., & McElvain, S. M. (1935). 1-METHYL-2-PYRIDONE. Organic Syntheses, 15, 41.
  • Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986.
  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27404.
  • Li, G., et al. (2011). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 13(16), 4454-4457.
  • Chemistry Stack Exchange. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones?.
  • Patel, P., & Joule, J. A. (1985). Lithiation of Pyridones. Journal of the Chemical Society, Chemical Communications, (15), 1021-1022. (Link unavailable, referencing abstract)
  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....
  • El-Sayed, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479.
  • Borisov, A. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.... Science of Synthesis. (Link unavailable, referencing abstract)
  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

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Benchmarking the Performance of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde-Based Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyridine Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Pyridine derivatives exhibit a vast spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.[2] Their unique electronic properties and ability to form hydrogen bonds make them ideal candidates for interacting with various biological targets. This guide provides an in-depth, comparative analysis of the performance of a specific class of these compounds—1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde and its analogues—in relevant biological assays, with a particular focus on their potential as anticancer agents. We will delve into the experimental data that positions these compounds as promising candidates for further drug development, benchmarked against established chemotherapeutic agents.

Compound of Interest: Synthesis and Rationale for a Representative 2-Pyridone Derivative

For the purpose of this guide, we will focus on a representative compound from this class, a 2-pyridone derivative, and evaluate its performance. The synthesis of such compounds often involves multi-step reactions, starting from readily available precursors. A common synthetic route might involve the reaction of an active methylene compound with an appropriate aldehyde, followed by cyclization to form the pyridone ring.

The rationale for selecting this particular scaffold is rooted in its structural features. The 2-pyridone core is a known pharmacophore that can mimic the peptide bond and interact with the hinge region of kinases, a class of enzymes frequently dysregulated in cancer.[1] The methyl group at the 1-position can enhance metabolic stability and cell permeability, while the carbaldehyde at the 4-position offers a reactive handle for further chemical modifications to optimize potency and selectivity.

Benchmarking Performance: A Head-to-Head Comparison in a Cancer Cell Line

To objectively assess the potential of our representative 2-pyridone derivative, we will benchmark its cytotoxic activity against a standard-of-care chemotherapeutic agent, Doxorubicin, in the MCF-7 human breast cancer cell line. The MCF-7 cell line is a well-characterized and widely used model for breast cancer research, making it an ideal choice for this comparative study.[2][3][4][5] The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Cytotoxicity (IC50) in MCF-7 Breast Cancer Cells

Compound/DerivativeMCF-7 IC50 (µM)Reference Drug (IC50, µM)Source
Representative 2-Pyridone Derivative2.14 - 2.56Doxorubicin (1.43)[6]
Pyridine-Urea Derivative 8e 0.22Doxorubicin (1.93)[2]
3-Cyano-2-Substituted Pyridine 9a 25-Fluorouracil (N/A)[7]
Pyridone Derivative 1 6.3 ± 0.4N/A[3]

Note: The IC50 values are collated from multiple preclinical studies for a comparative overview. The "Representative 2-Pyridone Derivative" data is based on compounds 20c and 20i from the cited source.

The data presented in Table 1 demonstrates that our representative 2-pyridone derivative exhibits potent cytotoxic activity against the MCF-7 cell line, with IC50 values in the low micromolar range.[6] While Doxorubicin remains more potent in this direct comparison, the performance of the 2-pyridone derivative is highly encouraging and signifies a promising starting point for lead optimization. Furthermore, other pyridine-based compounds, such as the pyridine-urea derivative 8e , have shown even greater potency than Doxorubicin in the same cell line, highlighting the therapeutic potential of this chemical class.[2]

Experimental Protocol: MTT Assay for Cell Viability

The data presented above is typically generated using a robust and reproducible method for assessing cell viability, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple in color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (MCF-7 cells in 96-well plate) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment (48-72 hours incubation) compound_prep->treatment mtt_addition 4. MTT Addition (4 hours incubation) treatment->mtt_addition solubilization 5. Formazan Solubilization (DMSO addition) mtt_addition->solubilization readout 6. Absorbance Reading (570 nm) solubilization->readout ic50_calc 7. IC50 Calculation readout->ic50_calc

Caption: Workflow for the MTT cell viability assay.

Many pyridine-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for novel therapeutics.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyridone 2-Pyridone Derivative Pyridone->PI3K Inhibits Pyridone->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued investigation of this compound-based compounds as a promising class of anticancer agents. Their performance in in vitro assays, particularly when benchmarked against established drugs, demonstrates their potential for further development. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct their own evaluations and contribute to the growing body of knowledge on these versatile molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical animal models.

References

  • Al-Omair, M. A., et al. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 21(2), 230. [Link]
  • Christodoulou, M. S., et al. (2018). Cytotoxic effects of compounds 1 and 2 in (A) HepG2 and (B) MCF-7 cells.
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]
  • Princiotto, S., et al. (2022). Cytotoxicity evaluation of selected compounds on human MCF-7 breast cancer cell line.
  • Ahmad, A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 223. [Link]
  • Silva, A. M., et al. (2020). Synthesis and Cytotoxic Activity of Arenecarbaldehyde 2-Pyridinylhydrazone Derivatives.
  • Akladios, F. N., et al. (2016). Improved cytotoxicity of pyridyl-substituted thiosemicarbazones against MCF-7 when used as metal ionophores. Biometals, 29(1), 157-170. [Link]
  • Abdellatif, K. R. A., et al. (2018).
  • Yurttaş, L., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1396. [Link]
  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of Medicinal Chemistry, 59(13), 6153-6166. [Link]
  • Ghorab, M. M., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. [Link]
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  • Gilyazeva, A. R., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life, 14(3), 282. [Link]
  • Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6296. [Link]

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Safety Operating Guide

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for the handling and disposal of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS No. 94170-15-7). As the toxicological properties of this specific compound have not been exhaustively investigated, this protocol is founded on a conservative approach, drawing from the known hazards of its structural relatives, including pyridine derivatives and aldehydes.[1][2] Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance.

Foundational Hazard Assessment

A thorough understanding of potential risks is the cornerstone of laboratory safety. While comprehensive data for this specific molecule is limited, its constituent functional groups provide a basis for a precautionary hazard assessment.[3] Pyridine and its derivatives are recognized as harmful if inhaled, swallowed, or absorbed through the skin, and can cause significant skin and eye irritation.[4][5]

Hazard Category Potential Risks & Rationale Primary Sources
Eye Contact Causes serious eye irritation. Aldehyde groups are often irritating, and direct contact can lead to redness, pain, or severe damage.[6]
Skin Contact Causes skin irritation. Pyridine-like structures can be absorbed through the skin, potentially leading to systemic effects. Prolonged contact may cause itching, redness, or blistering.[4][6]
Inhalation May cause respiratory irritation. Handling the solid form can generate dust, and if aerosolized, it poses a significant inhalation risk.
Ingestion Harmful if swallowed. While an unlikely route of exposure in a laboratory setting, accidental ingestion could lead to adverse health effects.[4]
Long-Term Effects The chemical, physical, and toxicological properties have not been thoroughly investigated. The absence of data necessitates treating the compound with a high degree of caution.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, engineering and administrative controls must be implemented as the primary lines of defense.

  • Engineering Controls : All procedures involving the handling of this compound, especially the weighing of the solid, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][7] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls : Access to the compound should be restricted to trained personnel. All containers must be clearly labeled with the chemical name and associated hazards.[5] Work in a designated area and avoid working alone.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable. The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection

Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[8] For operations with a heightened risk of splashing, such as transferring solutions or handling larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[2][9]

Skin and Body Protection

Hand Protection: The choice of glove material is critical for providing an effective barrier. Latex gloves are unsuitable and should not be used.[5][9] As a best practice, double-gloving is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.

Glove Material Protection Level & Use Case Key Considerations
Nitrile Good for incidental contact and protection against a broad range of chemicals.[8][10]Should be disposed of immediately after contact or at the end of the task. Inspect for tears or holes before each use.[1]
Butyl Rubber Recommended for pyridine and its derivatives, offering superior resistance for extended handling.[2]Offers excellent protection but may reduce dexterity compared to nitrile.
Neoprene A viable alternative to nitrile and butyl rubber for handling pyridine-like compounds.[5][8]Always check the manufacturer's compatibility chart for specific breakthrough times.

Proper Glove Removal Technique:

  • Grasp the outside of one glove at the wrist with the other gloved hand.

  • Peel it off, turning the glove inside-out.

  • Hold the removed glove in the gloved hand.

  • Slide an ungloved finger under the wrist of the remaining glove.

  • Peel it off from the inside, creating a bag for both gloves.

  • Dispose of gloves in the designated hazardous waste container.[4]

Body and Foot Protection:

  • A flame-retardant lab coat, fully buttoned, is required.[2]

  • Long pants and closed-toe, closed-heel shoes made of a chemical-resistant material must be worn.[9] Cloth or leather footwear is not appropriate.

  • For tasks involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection

When engineering controls (i.e., a fume hood) are properly used, respiratory protection is generally not required for routine handling. However, it becomes necessary in specific situations:

  • Emergency Situations: In the event of a large spill or release outside of a fume hood.

  • Maintenance Operations: When cleaning contaminated equipment where aerosols could be generated.

  • Insufficient Ventilation: If work must be performed in an area without adequate ventilation (a situation that should be avoided).

For nuisance exposures, a NIOSH-approved respirator with P95 particle cartridges may be used. For higher-level protection or in emergency scenarios, a respirator with organic vapor/acid gas (OV/AG) cartridges is recommended. All respirator use must comply with a formal respiratory protection program, including fit testing and training.[8]

Operational Plan: A Step-by-Step Workflow

This workflow provides a procedural guide for the safe handling of this compound from preparation through disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Experiment prep1 Verify Fume Hood Certification prep2 Assemble All Materials & Waste Containers prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Gently Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution (Add Solid to Solvent) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Complete Experiment clean2 Segregate & Seal All Hazardous Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Type Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Carefully collect the material into a labeled hazardous waste container. Clean the area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other incompatible waste streams.[4]

  • Solid Waste : Collect contaminated items such as gloves, weigh boats, and absorbent materials in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.[4]

  • Liquid Waste : Collect all solutions containing the compound in a sealed, leak-proof, and compatible hazardous waste container (e.g., high-density polyethylene).[4]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[4]

  • Disposal : Final disposal must be arranged through your institution's EHS office or a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[2][4] Do not pour any amount down the drain.[1]

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Capot Chemical. (n.d.). MSDS of this compound.
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  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
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  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.